molecular formula C12H12N2O4 B15567874 (2S,5S)-Censavudine

(2S,5S)-Censavudine

Katalognummer: B15567874
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: OSYWBJSVKUFFSU-JOYOIKCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5S)-Censavudine is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

1-[(2S,5S)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m0/s1

InChI-Schlüssel

OSYWBJSVKUFFSU-JOYOIKCWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(2S,5S)-Censavudine: An In-Depth Technical Guide on its Mechanism of Action in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-Censavudine (formerly known as Festinavir, BMS-986001, OBP-601, and now as TPN-101) is a novel small molecule nucleoside reverse transcriptase inhibitor (NRTI) with a well-defined mechanism of action that holds significant promise for the treatment of neurodegenerative diseases. Originally developed for HIV, its unique ability to potently inhibit the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons has positioned it as a first-in-class therapeutic candidate for conditions where neuroinflammation is a key pathological driver, such as Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Alzheimer's Disease. This technical guide provides a comprehensive overview of the core mechanism of action of Censavudine in the context of neuroinflammation, supported by quantitative data from recent clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of LINE-1 Retrotransposition and Dampening of Innate Immune Sensing

The central mechanism through which Censavudine exerts its anti-neuroinflammatory effects is by inhibiting the activity of LINE-1 retrotransposons. LINE-1 elements are endogenous retroviruses that are typically silenced in healthy cells. However, in aging and neurodegenerative disease states, these elements can become reactivated.

The reactivation of LINE-1 leads to the transcription of its RNA and subsequent reverse transcription into complementary DNA (cDNA) by the LINE-1 encoded reverse transcriptase. This newly synthesized LINE-1 cDNA can accumulate in the cytoplasm, where it is recognized as foreign DNA by the cell's innate immune system. This recognition primarily occurs through the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.

Upon binding to cytoplasmic DNA, cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which in turn activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates and activates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, including Interleukin-6 (IL-6).

This compound, as a potent inhibitor of the LINE-1 reverse transcriptase, directly blocks the synthesis of this immunogenic cytoplasmic cDNA. By preventing the accumulation of this trigger, Censavudine effectively dampens the downstream activation of the cGAS-STING pathway and the subsequent production of pro-inflammatory mediators that drive neuroinflammation.

G node_LINE1 LINE-1 Retrotransposon (Reactivated) node_RNA LINE-1 RNA node_LINE1->node_RNA Transcription node_cDNA Cytoplasmic LINE-1 cDNA node_RNA->node_cDNA Reverse Transcription node_RT LINE-1 Reverse Transcriptase node_cGAS cGAS Activation node_cDNA->node_cGAS Sensed by node_Censavudine This compound (TPN-101) node_Censavudine->node_RT Inhibition node_STING STING Activation node_cGAS->node_STING cGAMP production node_TBK1 TBK1 Activation node_STING->node_TBK1 node_IRF3 IRF3 Phosphorylation & Dimerization node_TBK1->node_IRF3 node_Nucleus Nuclear Translocation node_IRF3->node_Nucleus node_Cytokines Transcription of Pro-inflammatory Genes (e.g., IL-6, Type I IFN) node_Nucleus->node_Cytokines node_Inflammation Neuroinflammation node_Cytokines->node_Inflammation

Core Mechanism of this compound Action.

Modulation of Neuroinflammation: Targeting Microglia and Astrocytes

Neuroinflammation is a complex process orchestrated by the resident immune cells of the central nervous system, primarily microglia and astrocytes. In neurodegenerative diseases, the chronic activation of these glial cells contributes to neuronal damage and disease progression.

  • Microglia: As the brain's primary immune sentinels, microglia are highly sensitive to pathological stimuli, including the cytoplasmic DNA resulting from LINE-1 retrotransposition. The activation of the cGAS-STING pathway in microglia leads to their transformation into a pro-inflammatory phenotype, characterized by the release of cytokines such as IL-6 and TNF-α.

  • Astrocytes: Astrocytes also play a critical role in neuroinflammation. They can be activated by pro-inflammatory signals from microglia and contribute to the inflammatory milieu by releasing their own set of inflammatory mediators.

By inhibiting the initial trigger for this inflammatory cascade—the production of LINE-1 cDNA—this compound is hypothesized to prevent or reduce the activation of both microglia and astrocytes. This leads to a decrease in the production of key neuroinflammatory cytokines and other detrimental factors, thereby protecting neurons from inflammatory-mediated damage. Clinical trial data support this hypothesis, with observed reductions in biomarkers of microglial activation (YKL-40) and general neuroinflammation (IL-6 and osteopontin).

G cluster_upstream Upstream Events cluster_cellular Cellular Response cluster_downstream Downstream Effects node_LINE1 LINE-1 Activation node_cDNA Cytoplasmic cDNA node_LINE1->node_cDNA Reverse Transcription node_cGAS_STING cGAS-STING Pathway node_cDNA->node_cGAS_STING Activates node_Censavudine This compound node_Censavudine->node_LINE1 Inhibits node_Microglia Microglia node_Cytokines Pro-inflammatory Cytokines (IL-6, etc.) node_Microglia->node_Cytokines Release node_Astrocyte Astrocyte node_Astrocyte->node_Cytokines Release node_cGAS_STING->node_Microglia in node_cGAS_STING->node_Astrocyte in node_Neuroinflammation Neuroinflammation & Neuronal Damage node_Cytokines->node_Neuroinflammation G node_L1 LINE-1 Element node_reporter Reporter Gene (with intron) node_transfection Transfect into Human Cells node_treatment Treat with This compound node_transfection->node_treatment node_selection Selection (e.g., G418) or Flow Cytometry node_treatment->node_selection node_quantification Quantify Retrotransposition (Colony counting or % GFP+ cells) node_selection->node_quantification

TPN-101: A Technical Guide to the Inhibition of LINE-1 Retrotransposons in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPN-101 (also known as censavudine) is an investigational, first-in-class, oral small molecule designed to inhibit the reverse transcriptase activity of Long Interspersed Nuclear Element-1 (LINE-1). Dysregulation of LINE-1 retrotransposons is an emerging hallmark of several neurodegenerative and autoimmune diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP).[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of TPN-101, the underlying pathology of LINE-1 activation, and a summary of the key preclinical and clinical findings. Detailed methodologies for the principal experiments are provided to enable a comprehensive understanding of the evaluation of this novel therapeutic agent.

The Role of LINE-1 Retrotransposons in Neurodegeneration

Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons are a class of mobile genetic elements that constitute a significant portion of the human genome.[5][6] While typically silenced in healthy somatic cells, their reactivation has been implicated in the pathology of numerous neurodegenerative disorders.[5][6] In conditions such as ALS and FTD, the dysfunction of proteins like TDP-43 is thought to lead to the de-repression of LINE-1 elements.[7][8]

Once activated, LINE-1 elements can replicate and move to new locations within the genome via a "copy and paste" mechanism. This process is mediated by the LINE-1-encoded reverse transcriptase, which creates DNA copies from an RNA intermediate.[1][5] The accumulation of this retrotransposed DNA within the cytoplasm is recognized by the cell as foreign, triggering a chronic innate immune response.[9][10][11] This sustained neuroinflammation is a key contributor to neuronal damage and the progressive nature of these diseases.[7][10]

TPN-101: Mechanism of Action

TPN-101 is a potent nucleoside reverse transcriptase inhibitor that specifically targets the LINE-1 reverse transcriptase enzyme.[9][12][13] By blocking this enzyme, TPN-101 aims to prevent the "copy and paste" replication of LINE-1 elements.[1][10] This inhibition is hypothesized to reduce the production of cytoplasmic LINE-1 DNA, thereby dampening the subsequent innate immune response and mitigating neuroinflammation and neurodegeneration.[7][10][11]

Signaling Pathway of LINE-1 Activation and TPN-101 Inhibition

LINE1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TDP43 TDP-43 Dysfunction LINE1_DNA LINE-1 DNA De-repression TDP43->LINE1_DNA LINE1_RNA LINE-1 RNA Transcription LINE1_DNA->LINE1_RNA RT LINE-1 Reverse Transcriptase LINE1_RNA->RT cDNA Cytoplasmic LINE-1 cDNA RT->cDNA Immune Innate Immune Response (e.g., STING pathway) cDNA->Immune Inflammation Neuroinflammation Immune->Inflammation Degeneration Neurodegeneration Inflammation->Degeneration TPN101 TPN-101 TPN101->RT

Caption: TPN-101 inhibits LINE-1 reverse transcriptase in the cytoplasm.

Clinical Development and Efficacy Data

TPN-101 has been evaluated in Phase 2 clinical trials for patients with C9orf72-related ALS and/or FTD (NCT04993755) and Progressive Supranuclear Palsy (PSP) (NCT04993768).[9][14] These studies have provided promising data on the safety and potential efficacy of TPN-101.

Quantitative Data from Phase 2 Clinical Trials

Table 1: Efficacy of TPN-101 in C9orf72-Related ALS/FTD (NCT04993755) at 24 Weeks [9][14]

EndpointTPN-101 (400 mg)Placebo% Change vs. Placebo
Change in Vital Capacity (VC) -8.4%-16.5%~50% less decline
Change in ALSFRS-R Score -7.2 (LS mean)-6.7 (LS mean)Comparable
Reduction in Neurofilament Light Chain (NfL) Lowered-Data indicates reduction
Reduction in Interleukin-6 (IL-6) Lowered-Data indicates reduction
Reduction in Osteopontin (B1167477) Lowered-Data indicates reduction

Data from a 24-week double-blind period.

Table 2: Efficacy of TPN-101 in Progressive Supranuclear Palsy (PSP) (NCT04993768) at 24 Weeks [14]

EndpointTPN-101 (400 mg)Placebo% Reduction vs. Placebo
CSF Neurofilament Light Chain (NfL) --18.4%
CSF Interleukin-6 (IL-6) --51.6%

Data from a 24-week double-blind period.

Experimental Protocols

The following sections detail the standard methodologies employed for the key experiments cited in the clinical evaluation of TPN-101.

Clinical Trial Design and Procedures

The Phase 2a studies for TPN-101 in C9orf72-related ALS/FTD and PSP followed a multi-center, randomized, double-blind, placebo-controlled design with an open-label extension period.[13][15]

Experimental Workflow for Phase 2 Clinical Trials

Clinical_Trial_Workflow Screening Screening Period (up to 6 weeks) Randomization Randomization Screening->Randomization TPN101_Arm TPN-101 Arm Randomization->TPN101_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm DoubleBlind Double-Blind Treatment (24 weeks) OpenLabel Open-Label Extension (24 weeks) DoubleBlind->OpenLabel FollowUp Follow-Up (4 weeks post-treatment) OpenLabel->FollowUp TPN101_Arm->DoubleBlind Placebo_Arm->DoubleBlind

Caption: Phase 2 clinical trial workflow for TPN-101.

  • Patient Population: Participants diagnosed with C9orf72-related ALS and/or FTD, or probable PSP, meeting specific inclusion and exclusion criteria.[13][15][16]

  • Intervention: Oral administration of TPN-101 (e.g., 400 mg daily) or a matching placebo.[13][15]

  • Primary Outcome Measures: Safety and tolerability of TPN-101.[15][17]

  • Secondary and Exploratory Outcome Measures:

    • Clinical Assessments: Change in the Revised ALS Functional Rating Scale (ALSFRS-R) and Vital Capacity (VC).[14]

    • Biomarker Analysis: Levels of neurofilament light chain (NfL), interleukin-6 (IL-6), and osteopontin in cerebrospinal fluid (CSF) and/or blood.[14]

Biomarker Analysis

4.2.1. Neurofilament Light Chain (NfL) Quantification

  • Principle: NfL is a protein component of the neuronal cytoskeleton released into the CSF and blood upon neuronal damage. Its quantification serves as a biomarker of neurodegeneration.

  • Methodology (Simoa - Single Molecule Array):

    • Sample Collection: CSF is collected via lumbar puncture.

    • Assay: The Quanterix Simoa® NF-light® assay is a common method for ultra-sensitive quantification of NfL in CSF and plasma.[9]

    • Procedure: The assay is a sandwich immunoassay performed on the Simoa HD-X Analyzer. Samples are incubated with paramagnetic beads coated with capture antibodies. After washing, a biotinylated detector antibody is added, followed by a streptavidin-β-galactosidase conjugate. The beads are then loaded into microwells with a resorufin (B1680543) β-D-galactopyranoside substrate. The fluorescence generated by single enzyme-labeled molecules is detected to provide a digital readout of protein concentration.

4.2.2. Interleukin-6 (IL-6) and Osteopontin Quantification

  • Principle: IL-6 is a pro-inflammatory cytokine, and osteopontin is a protein involved in inflammation. Their levels in CSF are measured as biomarkers of neuroinflammation.

  • Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):

    • Sample Collection: CSF is collected via lumbar puncture.

    • Assay: Commercially available ELISA kits (e.g., from Abcam or BioVendor) are utilized for the quantitative measurement of IL-6 and osteopontin.[8][18][19][20][21]

    • Procedure:

      • Microplate wells are pre-coated with a capture antibody specific for the target analyte (IL-6 or osteopontin).

      • Standards and CSF samples are added to the wells and incubated.

      • After washing, a biotinylated detection antibody is added, followed by incubation.

      • A streptavidin-HRP (Horseradish Peroxidase) conjugate is then added.

      • A substrate solution is added, and the color development is proportional to the amount of bound analyte.

      • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration is determined by comparison to a standard curve.

Clinical Endpoint Assessments

4.3.1. Vital Capacity (VC) Measurement

  • Principle: VC is a measure of the maximum amount of air a person can exhale from the lungs after a maximum inhalation. It is a key indicator of respiratory function, which is often compromised in ALS.[22]

  • Methodology (Spirometry):

    • Procedure: The test is performed using a spirometer. The patient takes a maximal inhalation and then exhales with maximal effort into the device.[22]

    • Measurements: Both Forced Vital Capacity (FVC), where the exhalation is as rapid as possible, and Slow Vital Capacity (SVC), with a slow and complete exhalation, can be measured.[22] The results are typically expressed as a percentage of the predicted normal value for an individual of the same age, height, and sex.[22]

4.3.2. ALS Functional Rating Scale-Revised (ALSFRS-R)

  • Principle: The ALSFRS-R is a validated questionnaire used to assess the functional status of patients with ALS.[23][24][25][26][27]

  • Methodology:

    • Administration: The scale is administered by a trained clinician through a structured interview with the patient and/or their caregiver.[23][24]

    • Scoring: It consists of 12 questions that assess gross motor function, fine motor function, bulbar function, and respiratory function. Each item is scored from 4 (normal function) to 0 (loss of function). The total score ranges from 48 to 0, with lower scores indicating greater disability.[25][26]

Preclinical Assays

4.4.1. LINE-1 Reverse Transcriptase (RT) Activity Assay

  • Principle: To determine the in vitro inhibitory activity of compounds like TPN-101 on the LINE-1 RT enzyme.

  • Methodology (L1 Element Amplification Protocol - LEAP):

    • Cell Culture and Transfection: Cells (e.g., HeLa) are transfected with a plasmid expressing a functional LINE-1 element.[7][28]

    • RNP Isolation: Ribonucleoprotein (RNP) complexes containing the LINE-1 RNA and ORF2p (which has RT activity) are isolated from the cells.

    • RT Reaction: The isolated RNPs are incubated with a primer that anneals to the LINE-1 RNA, along with dNTPs. The RT activity of ORF2p synthesizes cDNA.

    • Quantification: The resulting cDNA is then quantified using qPCR to determine the level of RT activity. The assay can be performed in the presence of varying concentrations of an inhibitor like TPN-101 to determine its IC50.[5]

4.4.2. LINE-1 cDNA Quantification in Cells/Tissues

  • Principle: To measure the amount of LINE-1 cDNA in biological samples as a direct indicator of retrotransposition activity.

  • Methodology (qPCR):

    • Nucleic Acid Extraction: Total DNA is extracted from cells or tissue samples.

    • qPCR: Quantitative PCR is performed using primers specific for newly inserted LINE-1 sequences. The amount of LINE-1 cDNA is quantified relative to a standard curve or a reference gene.[29][30]

4.4.3. LINE-1 RNA Visualization

  • Principle: To visualize the expression and localization of LINE-1 RNA within cells or tissues.

  • Methodology (In Situ Hybridization - ISH):

    • Tissue Preparation: Tissue sections are fixed and permeabilized.

    • Probe Hybridization: A labeled antisense RNA probe complementary to the LINE-1 RNA sequence is hybridized to the tissue section.[11][31][32]

    • Detection: The probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction, or a fluorescently labeled antibody for microscopic visualization.[11][31][32]

Conclusion

TPN-101 represents a novel therapeutic strategy for neurodegenerative diseases by targeting the aberrant activity of LINE-1 retrotransposons. The inhibition of LINE-1 reverse transcriptase offers a potential mechanism to reduce the chronic neuroinflammation that drives disease progression. The data from Phase 2 clinical trials are encouraging, demonstrating a favorable safety profile and positive effects on key biomarkers of neurodegeneration and neuroinflammation, as well as on clinical measures of disease progression in specific patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TPN-101 in a broader range of neurodegenerative and aging-related disorders.

References

The Discovery and Development of BMS-986001 (Censavudine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Investigational Nucleoside Reverse Transcriptase Inhibitor for HIV

BMS-986001, also known as Censavudine (B1668375) (and formerly Festinavir), is a novel nucleoside reverse transcriptase inhibitor (NRTI) investigated for the treatment of HIV-1 infection. As a structural analog of the thymidine (B127349) nucleoside, its mechanism of action is centered on the termination of viral DNA chain elongation. This technical guide provides an in-depth summary of its discovery, development history, mechanism of action, and preclinical and clinical data, tailored for researchers and drug development professionals.

Discovery and Development Timeline

The journey of BMS-986001 began in academia and progressed through a series of strategic licensing agreements.

  • Academic Origins : The compound was first synthesized and researched in the laboratory of Dr. Yung-Chi "Tommy" Cheng at Yale University, in collaboration with inventors from Showa University and Kagoshima University in Japan.[1]

  • Initial Licensing : In 2006, Yale's Office of Cooperative Research licensed the compound, then named festinavir, to the Japanese biotechnology company Oncolys BioPharma.

  • Acquisition by Bristol Myers Squibb : Recognizing its potential, Bristol Myers Squibb (BMS) entered into a global sub-license agreement with Oncolys BioPharma in 2010 to take over the development of the drug, which was then designated BMS-986001. The transaction was valued at $286 million.

  • Nomenclature : To avoid confusion with the "-navir" suffix characteristic of HIV protease inhibitors, the name festinavir was changed to censavudine in 2013.

  • Clinical Progression and Discontinuation for HIV : BMS-986001 advanced to Phase IIb clinical trials for HIV-1. However, development for this indication was later discontinued.

  • Repurposing : More recently, the compound, also known as TPN-101, has been investigated by Transposon Therapeutics for other indications, including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia.

The development path of BMS-986001 highlights a common strategy in pharmaceuticals, where academic discoveries are advanced by smaller biotech firms before being acquired by larger companies for extensive clinical development.

G cluster_0 Discovery & Early Development cluster_1 Clinical Development for HIV cluster_2 Transition & Repurposing Yale_University Yale University (Yung-Chi Cheng Lab) Initial Synthesis & Research Oncolys Oncolys BioPharma (Licensed as Festinavir) Yale_University->Oncolys 2006: Licensed BMS Bristol Myers Squibb (Acquired & Renamed BMS-986001) Oncolys->BMS 2010: Sub-licensed PhaseIIb Phase IIb Clinical Trials (AI467003) BMS->PhaseIIb Initiated Discontinued Development for HIV Discontinued PhaseIIb->Discontinued Transposon Transposon Therapeutics (Investigated as TPN-101 for Neurodegenerative Diseases) Discontinued->Transposon Repurposed

BMS-986001 Development and Licensing History

Mechanism of Action

BMS-986001 is a thymidine analog NRTI and, like others in its class, functions as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It is structurally related to stavudine (B1682478) (d4T) but features an ethynyl (B1212043) group at the 4' position of the sugar moiety, a modification designed to improve its safety profile.

The mechanism involves several key steps:

  • Cellular Uptake : BMS-986001 enters host cells (e.g., CD4+ T-cells).

  • Anabolic Phosphorylation : Inside the cell, host cell kinases catalyze the addition of three phosphate (B84403) groups to BMS-986001, converting it into its pharmacologically active form, BMS-986001-5'-triphosphate.

  • Competitive Inhibition : This active triphosphate metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase.

  • Chain Termination : Once incorporated into the growing proviral DNA strand, the modified sugar structure of BMS-986001 prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation. This halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

A key feature of BMS-986001's design was to minimize its interaction with human mitochondrial DNA polymerase γ (pol-γ). Inhibition of pol-γ is a major cause of the mitochondrial toxicity associated with earlier-generation NRTIs.

G cluster_0 Host Cell Cytoplasm cluster_1 HIV Reverse Transcription BMS_drug BMS-986001 (Censavudine) BMS_TP BMS-986001-TP (Active Triphosphate) BMS_drug->BMS_TP Host Cell Kinases RT HIV Reverse Transcriptase BMS_TP->RT Competitive Inhibition Termination Chain Termination RT->Termination Incorporation of BMS-986001-TP vRNA Viral RNA Template vRNA->RT DNA Growing Viral DNA Strand DNA->RT G Seed 1. Seed MAGIC-5 cells in 96-well plate Infect 2. Infect cells with HIV stock (2h) Seed->Infect Add_Drug 3. Add media with serial dilutions of BMS-986001 Infect->Add_Drug Incubate 4. Incubate for 48h Add_Drug->Incubate Stain 5. Fix and stain for β-galactosidase (blue cells) Incubate->Stain Analyze 6. Count blue cells and calculate EC50 Stain->Analyze

References

(2S,5S)-Censavudine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S,5S)-Censavudine

Abstract

Censavudine, also known by its developmental codes BMS-986001 and OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) initially investigated for the treatment of HIV-1 infection.[1][2] It is a 4'-ethynyl-substituted analog of stavudine (B1682478) (d4T) designed to offer a better safety profile, particularly concerning mitochondrial toxicity, which is a known issue with first-generation NRTIs.[3][4] While its development for HIV was discontinued, Censavudine is now being explored for neurodegenerative and aging-related diseases.[5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacological activity, relevant experimental protocols, and mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is the specific enantiomer of Censavudine, a synthetic pyrimidine (B1678525) nucleoside analog.[7] Its core structure consists of a dihydrofuran ring linked to a thymine (B56734) base, with a characteristic ethynyl (B1212043) group at the 4' position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[3][8]
Synonyms Festinavir, BMS-986001, OBP-601, 4'-Ethynyl-d4T, (2S,5S)-Festinavir[3][7][9]
CAS Number 634907-30-5[3][8][9]
Molecular Formula C₁₂H₁₂N₂O₄[2][3][8]
Molecular Weight 248.24 g/mol [2][3][8]
Melting Point 196-209 °C[10]
Appearance Solid[10]
InChI Key OSYWBJSVKUFFSU-SKDRFNHKSA-N[3][8]
SMILES CC1=CN([C@@H]2O--INVALID-LINK--(C=C2)C#C)C(=O)NC1=O[2]

Pharmacology

Mechanism of Action

As a nucleoside analog, Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is catalyzed by host cell kinases. The resulting Censavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the Censavudine moiety prevents the formation of the next 3',5'-phosphodiester bond, leading to premature termination of DNA chain elongation and thereby inhibiting viral replication.[11]

Censavudine_MOA cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell (e.g., CD4+ T-cell) Censavudine Censavudine (Prodrug) Censavudine_in Censavudine Censavudine->Censavudine_in Cellular Uptake Censavudine_MP Censavudine Monophosphate Censavudine_in->Censavudine_MP Host Kinases Censavudine_DP Censavudine Diphosphate Censavudine_MP->Censavudine_DP Host Kinases Censavudine_TP Censavudine Triphosphate (Active) Censavudine_DP->Censavudine_TP Host Kinases RT HIV Reverse Transcriptase Censavudine_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Termination Chain Termination DNA_synthesis->Termination Incorporation of Censavudine-TP

Caption: Intracellular activation and mechanism of action of Censavudine.

Antiviral Activity

Censavudine has demonstrated potent activity against various strains of HIV. Notably, it shows greater in vitro activity against HIV-2 than HIV-1.[9][12] Its efficacy extends to HIV strains resistant to other NRTIs, making it a potential option for multi-drug resistant infections.[3]

Table 2: In Vitro Antiviral Activity of Censavudine (BMS-986001)

Virus IsolateAssay TypeEC₅₀ Range (nM)Average EC₅₀ (nM)Reference(s)
HIV-1 Single-cycle450 - 890610 ± 200[9][12]
HIV-2 Single-cycle30 - 8164 ± 18[9][12]

Experimental Protocols

Chemical Synthesis

A definitive, step-by-step protocol for the synthesis of this compound is proprietary. However, published literature outlines the general strategies employed for isotopically labeled versions, which shed light on the core chemical transformations.

3.1.1. Synthesis of Carbon-14 (B1195169) Labeled Censavudine

A 10-step synthesis was developed to produce [¹⁴C]-Censavudine for use in human absorption, distribution, metabolism, and excretion (ADME) studies.[13]

  • Starting Material : The synthesis begins with [¹⁴C]-labeled trimethylsilylacetylene.[13]

  • Key Steps : The process involves the construction of the substituted dihydrofuran ring, followed by glycosylation with a thymine derivative to form the nucleoside structure. The specific details of the coupling and cyclization reactions are complex.

  • Overall Yield : The 10-step process resulted in a 9% overall yield.[13]

  • Final Product Purity : The final compound achieved 99% radiochemical and UV purity.[13]

Synthesis_Workflow start [14C]-Trimethylsilylacetylene step1 Step 1: Elaboration of Acetylene Backbone start->step1 step2 Step 2-5: Construction of Substituted Dihydrofuran Ring step1->step2 intermediate Key Furan Intermediate step2->intermediate step6 Step 6-9: Glycosylation with Thymine Derivative intermediate->step6 step10 Step 10: Deprotection and Purification step6->step10 end_product [14C]-Censavudine step10->end_product

Caption: Generalized workflow for the synthesis of [14C]-Censavudine.

3.1.2. Synthesis of Deuterium Labeled Censavudine

For use as an internal standard in mass spectrometry assays, a deuterium-labeled analog was synthesized.

  • Starting Material : The synthesis utilized [D₄]-thymine.[13]

  • Process : A more concise 2-step synthesis was employed.[13]

  • Overall Yield : This route provided a 68% overall yield with 99% UV purity.[13]

Bioanalytical Methodology: LC-MS/MS Assay

The quantification of Censavudine and its active triphosphate metabolite from biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. An ion-pairing liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[3]

  • Objective : To quantify the triphosphate metabolite of Censavudine in peripheral blood mononuclear cells (PBMCs).

  • Sample Preparation :

    • Isolate PBMCs from whole blood samples via density gradient centrifugation.

    • Lyse the cells to release intracellular components.

    • Perform protein precipitation to remove interfering macromolecules.

    • Employ solid-phase extraction (SPE) for sample cleanup and concentration of the analyte.

  • Chromatography :

    • Technique : Ion-pairing reversed-phase HPLC. An ion-pairing agent (e.g., a volatile amine) is added to the mobile phase to improve the retention and separation of the highly polar triphosphate metabolite on a C18 column.

    • Mobile Phase : A gradient of an aqueous buffer (containing the ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection :

    • Technique : Tandem Mass Spectrometry (MS/MS) with a triple quadrupole instrument.

    • Ionization : Electrospray ionization (ESI) in negative mode is typically used for phosphorylated species.

    • Analysis : Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Censavudine triphosphate and the stable isotope-labeled internal standard are monitored.

Clinical Development and Current Status

Censavudine was initially developed by Bristol Myers Squibb for the treatment of HIV infection and progressed to Phase IIb clinical trials.[1][11] However, development for this indication was later discontinued.[5]

More recently, Transposon Therapeutics has begun investigating Censavudine (as TPN-101) for its potential in treating neurodegenerative and inflammatory diseases driven by retrotransposon activity. It is currently in Phase II trials for conditions including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[5][6] This shift in focus highlights a novel therapeutic application for reverse transcriptase inhibitors beyond antiviral therapy.

References

TPN-101: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: TPN-101, also known as censavudine, festinavir, and BMS-986001, is a novel nucleoside reverse transcriptase inhibitor (NRTI) currently under investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP). Originally developed for HIV, its unique mechanism of action, the inhibition of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase, has positioned it as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation and neuronal damage. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for TPN-101, intended to inform researchers, scientists, and drug development professionals.

Pharmacokinetics

TPN-101 is an orally administered small molecule that has been evaluated in both healthy volunteers and patient populations. Pharmacokinetic assessments have been a key component of its clinical development, with studies measuring its concentration in both plasma and cerebrospinal fluid (CSF) to ascertain its distribution to the central nervous system.[1]

Single Ascending Dose Studies in Healthy Volunteers

A foundational Phase 1, single-blind, placebo-controlled, single-ascending-dose study was conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of TPN-101. The study assessed single oral doses ranging from 10 mg to 900 mg. The results indicated that TPN-101 is rapidly absorbed and exhibits a linear dose-exposure relationship across the studied dose range.[2] The pharmacokinetic parameters from this study are summarized in the table below.

Dose GroupNCmax (ng/mL)Tmax (hr)AUC(0-inf) (ng*hr/mL)
Fasted
100 mg61030 ± 1991.0 (0.5-1.5)3380 ± 544
300 mg63230 ± 7171.0 (0.8-1.5)10800 ± 1950
Fed
10 mg6114 ± 22.81.3 (1.0-2.0)499 ± 103
30 mg6331 ± 66.81.3 (1.0-2.0)1380 ± 241
100 mg61020 ± 2111.5 (1.0-2.0)3630 ± 584
300 mg63050 ± 6411.5 (1.0-2.0)11100 ± 1740
600 mg65860 ± 12301.8 (1.0-2.0)21500 ± 3610
900 mg68450 ± 20801.8 (1.0-2.5)31500 ± 6830

Data are presented as mean ± standard deviation for Cmax and AUC(0-inf), and as median (range) for Tmax. Data extracted from Urata et al., J Clin Pharmacol, 2014.

The study also revealed that the pharmacokinetics of TPN-101 were comparable when administered with or without food, suggesting no significant food effect on its absorption and overall exposure.[2]

Studies in Patient Populations

In a study involving treatment-experienced HIV-1 infected subjects, TPN-101 administered once daily for 10 days also demonstrated dose-proportional pharmacokinetics.[3] While specific pharmacokinetic parameters from the ongoing studies in neurodegenerative diseases are not yet fully published, the clinical trial protocols for studies in ALS/FTD (NCT04993755) and PSP (NCT04993768) include the assessment of TPN-101 concentrations in plasma and CSF as a secondary endpoint.[1]

Pharmacodynamics

The pharmacodynamic effects of TPN-101 are being actively investigated in clinical trials for neurodegenerative disorders. The primary mechanism of action is the inhibition of LINE-1 reverse transcriptase, which is believed to mitigate neuroinflammation and neuronal damage. The pharmacodynamic assessment in these trials focuses on the measurement of key biomarkers of neurodegeneration and neuroinflammation.

Biomarker Modulation in Progressive Supranuclear Palsy (PSP)

Interim results from a Phase 2a study in patients with PSP (NCT04993768) have shown promising pharmacodynamic effects. Treatment with TPN-101 resulted in a statistically significant reduction in key biomarkers in the cerebrospinal fluid (CSF).

BiomarkerDoseChange vs. Placebo (at 24 weeks)
Neurofilament Light Chain (NfL)400 mg-18.4%
Interleukin-6 (IL-6)400 mg-51.6%

These findings suggest that TPN-101 can modulate the underlying neuroinflammatory and neurodegenerative processes in PSP. The study also reported lowered levels of osteopontin, another biomarker implicated in neuroinflammation.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of TPN-101

The following diagram illustrates the proposed mechanism of action of TPN-101 in the context of neurodegenerative disease.

TPN-101_Mechanism_of_Action TDP43 TDP-43 Dysfunction LINE1 LINE-1 Retrotransposon Activation TDP43->LINE1 leads to RT LINE-1 Reverse Transcriptase LINE1->RT expresses cDNA Aberrant cDNA Production RT->cDNA catalyzes Immune Innate Immune Response (e.g., cGAS-STING) cDNA->Immune triggers Inflammation Neuroinflammation (e.g., ↑ IL-6) Immune->Inflammation induces Damage Neuronal Damage (e.g., ↑ NfL) Inflammation->Damage causes TPN101 TPN-101 TPN101->RT inhibits

Caption: Proposed mechanism of TPN-101 in neurodegeneration.

Clinical Trial Workflow for Pharmacokinetic and Pharmacodynamic Assessment

The diagram below outlines a typical workflow for the assessment of TPN-101's pharmacokinetics and pharmacodynamics in a clinical trial setting.

Clinical_Trial_Workflow cluster_0 Patient Enrollment & Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Interpretation Screening Screening Randomization Randomization Screening->Randomization Dosing TPN-101 or Placebo Administration Randomization->Dosing Plasma Plasma Sampling (Time-course) Dosing->Plasma CSF CSF Sampling (e.g., at baseline and end of treatment) Dosing->CSF PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Plasma->PK_Analysis CSF->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Simoa for NfL, ELISA for IL-6) CSF->PD_Analysis PK_PD_Modeling PK/PD Modeling and Correlation Analysis PK_Analysis->PK_PD_Modeling PD_Analysis->PK_PD_Modeling

Caption: Workflow for PK/PD assessment in TPN-101 clinical trials.

Experimental Protocols

Detailed experimental protocols for the clinical assays are not yet publicly available. However, based on standard practices for the analysis of NRTIs and the specified biomarkers, the following methodologies are representative.

Quantification of TPN-101 in Plasma and CSF by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of small molecule drugs like TPN-101 in biological matrices.

  • Sample Preparation:

    • Plasma and CSF samples are typically subjected to protein precipitation with a solvent such as acetonitrile (B52724), followed by centrifugation to remove precipitated proteins.

    • An internal standard (a stable isotope-labeled version of TPN-101) is added prior to precipitation for accurate quantification.

    • The resulting supernatant is then evaporated and reconstituted in a mobile phase-compatible solvent.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected onto a reverse-phase C18 high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate TPN-101 from endogenous matrix components.

  • Mass Spectrometric Detection:

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both TPN-101 and its internal standard.

Quantification of Neurofilament Light Chain (NfL) by Simoa Assay

The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay platform commonly used for the quantification of low-abundance biomarkers like NfL in CSF and blood.

  • Assay Principle: The assay is a sandwich immunoassay. Capture antibodies are coated onto paramagnetic beads. The beads, sample, and biotinylated detection antibodies are incubated together.

  • Signal Generation: After washing, the beads are mixed with a streptavidin-β-galactosidase (SβG) conjugate. The beads are then washed again and loaded into arrays of femtoliter-sized wells, such that each well contains no more than one bead. A fluorogenic substrate is added, and the wells are sealed. The fluorescence generated by the enzymatic reaction in each well is measured.

  • Quantification: The concentration of NfL is determined by counting the number of fluorescent wells ("on" wells) versus the total number of wells.

Quantification of Interleukin-6 (IL-6) by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokines like IL-6 in biological fluids.

  • Assay Principle: A 96-well microplate is pre-coated with a capture antibody specific for human IL-6.

  • Sample Incubation: Standards, controls, and samples are added to the wells and incubated. IL-6 present in the sample binds to the immobilized capture antibody.

  • Detection: After washing, a biotinylated detection antibody specific for IL-6 is added, followed by another incubation and wash step.

  • Signal Generation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added, which is converted by HRP into a colored product.

  • Quantification: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of IL-6 is determined by comparing the sample absorbance to a standard curve.

References

Preclinical Assessment of (2S,5S)-Censavudine in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct preclinical studies of (2S,5S)-Censavudine specifically in Alzheimer's disease (AD) models are not extensively available in publicly accessible literature. However, Censavudine is currently under development for neurodegenerative diseases, including Alzheimer's, by Transposon Therapeutics.[1] This technical guide synthesizes the theoretical framework and available preclinical data for mechanistically similar Nucleoside Reverse Transcriptase Inhibitors (NRTIs), such as Lamivudine, to provide a comprehensive overview of the potential of this drug class in AD research.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Recent evidence suggests that the activation of endogenous retrotransposons, particularly Long Interspersed Element-1 (LINE-1), may contribute to the neuroinflammation and neurodegeneration observed in AD and other tauopathies.[2] NRTIs, a class of drugs developed for the treatment of HIV, have emerged as a potential therapeutic avenue for AD due to their ability to inhibit the reverse transcriptase activity of LINE-1 retrotransposons.[3][4]

This compound is an NRTI that has demonstrated potent inhibition of HIV-1 reverse transcriptase.[1] Its potential application in neurodegenerative diseases is based on the hypothesis that by inhibiting LINE-1 reverse transcriptase, it can suppress the deleterious effects of retrotransposon activation in the brain, thereby mitigating neuroinflammation and neuronal damage. This guide provides an in-depth overview of the proposed mechanism of action, preclinical data from surrogate NRTIs, and detailed experimental protocols relevant to the evaluation of Censavudine in AD models.

Proposed Mechanism of Action

The primary proposed mechanism of action for NRTIs in the context of Alzheimer's disease is the inhibition of LINE-1 retrotransposon activity. In aging and neurodegenerative conditions, the epigenetic controls that normally silence these "jumping genes" can become dysregulated, leading to their transcription and retrotransposition.

The LINE-1 life cycle involves the transcription of its DNA into an RNA intermediate, which is then reverse-transcribed back into DNA by the LINE-1 encoded reverse transcriptase. This newly synthesized DNA can then be integrated into a new location in the genome, potentially causing genomic instability and inducing an inflammatory response.

NRTIs, like Censavudine, are analogues of natural deoxynucleotides. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing DNA chain during reverse transcription.[5] However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting the reverse transcription process.[5][6] By inhibiting LINE-1 reverse transcriptase, NRTIs are hypothesized to reduce the load of retrotransposon-derived nucleic acids, thereby dampening the subsequent inflammatory cascade and protecting against neurodegeneration.

G Proposed Mechanism of this compound in Alzheimer's Disease cluster_0 Cellular Environment Aging/Neurodegeneration Aging/Neurodegeneration Epigenetic Dysregulation Epigenetic Dysregulation Aging/Neurodegeneration->Epigenetic Dysregulation LINE-1 DNA LINE-1 DNA Epigenetic Dysregulation->LINE-1 DNA Activation LINE-1 RNA LINE-1 RNA LINE-1 DNA->LINE-1 RNA Transcription LINE-1 Reverse Transcriptase LINE-1 Reverse Transcriptase LINE-1 RNA->LINE-1 Reverse Transcriptase Translation Retrotransposed DNA Retrotransposed DNA LINE-1 Reverse Transcriptase->Retrotransposed DNA Reverse Transcription Genomic Instability Genomic Instability Retrotransposed DNA->Genomic Instability Integration Inflammatory Response Inflammatory Response Genomic Instability->Inflammatory Response Neurodegeneration Neurodegeneration Inflammatory Response->Neurodegeneration Censavudine Censavudine Censavudine->LINE-1 Reverse Transcriptase Inhibition

Figure 1: Proposed signaling pathway of Censavudine in Alzheimer's disease.

Quantitative Data from Preclinical Studies of Surrogate NRTIs

Due to the limited direct preclinical data on Censavudine for AD, this section summarizes quantitative findings from studies on Lamivudine, a structurally and mechanistically similar NRTI.

In Vitro Inhibition of LINE-1 Retrotransposition

The ability of various NRTIs to inhibit LINE-1 retrotransposition has been quantified in cell-based assays. These assays typically use a reporter cassette (e.g., EGFP or neomycin resistance) that is only expressed after a successful retrotransposition event.

NRTIIC50 (µM) for LINE-1 InhibitionReference
Stavudine0.22[7][8]
Lamivudine1.12[7][8]
Tenofovir1.82[7][8]
Zidovudine (AZT)2.21[7][8]

Table 1: In Vitro Efficacy of NRTIs against LINE-1 Retrotransposition.

In Vivo Efficacy of Lamivudine in a Tauopathy Mouse Model (P301S)

A study by Vallés-Saiz et al. (2023) investigated the effects of Lamivudine in the P301S transgenic mouse model, which overexpresses a mutant form of human tau associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17), a model that recapitulates many features of tauopathies like AD.

ParameterOutcome in Lamivudine-Treated P301S MiceReference
Behavioral Deficits
Motor Coordination (Rotarod)Attenuation of motor deficits[3][5][9][10]
Short-term Memory (Y-maze)Improvement in short-term memory[3][5][9][10]
Neuropathology
Tau PhosphorylationDecrease in hyperphosphorylated tau[3][5][9][10]
NeuroinflammationReduction in gliosis[3][5][9][10]
Neuronal DeathReduction in neuronal loss[3][5][9][10]
Hippocampal AtrophyReduction in hippocampal atrophy[3][5][9][10]

Table 2: Summary of In Vivo Efficacy of Lamivudine in a P301S Mouse Model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of NRTIs in Alzheimer's disease models, based on published studies with Lamivudine.

In Vitro LINE-1 Retrotransposition Assay

This assay quantifies the ability of a compound to inhibit LINE-1 retrotransposition in a controlled cellular environment.

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plasmids:

    • A plasmid containing a full-length, retrotransposition-competent human LINE-1 element (e.g., pJM101/L1.3). This plasmid also contains a reporter cassette, such as a neomycin resistance gene (neo), that is disrupted by an intron in the same transcriptional orientation as LINE-1. The reporter gene has its own promoter and polyadenylation signal and is in the opposite orientation to LINE-1.[9][11][12][13]

    • For investigating the influence of tau, a separate plasmid expressing human tau is co-transfected.

  • Transfection: Cells are seeded in 6-well plates and co-transfected with the LINE-1 plasmid and, if applicable, the tau expression plasmid using a suitable transfection reagent (e.g., FuGENE 6).

  • Drug Treatment: The test compound (e.g., Censavudine) is added to the culture medium at various concentrations immediately after transfection.

  • Selection: After 48-72 hours, the cells are subjected to selection with G418 (an aminoglycoside antibiotic, also known as Geneticin). Only cells that have undergone successful retrotransposition, leading to the expression of the functional neomycin resistance gene, will survive.

  • Quantification: After a selection period of 10-14 days, the resulting G418-resistant colonies are fixed, stained (e.g., with crystal violet), and counted. The retrotransposition frequency is calculated as the number of G418-resistant colonies relative to a control (e.g., cells transfected with a plasmid expressing an intact neomycin resistance gene).

G In Vitro LINE-1 Retrotransposition Assay Workflow Start Start HeLa_Cell_Culture HeLa Cell Culture Start->HeLa_Cell_Culture Transfection Co-transfection with LINE-1-neo and Tau Plasmids HeLa_Cell_Culture->Transfection Drug_Treatment Treatment with this compound Transfection->Drug_Treatment Selection G418 Selection (10-14 days) Drug_Treatment->Selection Quantification Fix, Stain, and Count G418-Resistant Colonies Selection->Quantification End End Quantification->End

Figure 2: Workflow for the in vitro LINE-1 retrotransposition assay.
In Vivo Studies in a Tauopathy Mouse Model (P301S)

This protocol outlines the in vivo evaluation of an NRTI in the P301S transgenic mouse model of tauopathy.

  • Animal Model: P301S transgenic mice, which express the P301S mutant human tau protein. Wild-type littermates serve as controls.

  • Drug Administration: The test compound is administered to the mice. For Lamivudine, a dose of 100 mg/kg was administered in the drinking water for 3 months.[3][14][15]

  • Behavioral Testing:

    • Rotarod Test (Motor Coordination):

      • Apparatus: An accelerating rotarod apparatus.

      • Procedure: Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[4][7][16][17]

      • Measurement: The latency to fall from the rod is recorded. Mice are typically given multiple trials with an inter-trial interval.

    • Y-Maze Test (Short-Term Spatial Memory):

      • Apparatus: A Y-shaped maze with three identical arms.

      • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set duration (e.g., 8 minutes).[1][2][3][18][19]

      • Measurement: The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (e.g., entering three different arms in consecutive choices). A higher percentage of alternations indicates better spatial working memory.

  • Histopathological Analysis:

    • Tissue Preparation: Following the treatment period, mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, and sections are prepared for immunohistochemistry.

    • Immunohistochemistry for Phosphorylated Tau:

      • Primary Antibody: AT8 monoclonal antibody, which recognizes tau phosphorylated at Ser202 and Thr205 (a hallmark of AD pathology).[5][20][21][22]

      • Procedure: Brain sections are incubated with the primary antibody, followed by a biotinylated secondary antibody and a detection reagent (e.g., DAB).

      • Quantification: The number of AT8-positive neurons or the stained area is quantified in specific brain regions (e.g., hippocampus and cortex).

    • Immunohistochemistry for Neuroinflammation:

      • Markers: Iba1 for microglia and GFAP for astrocytes.

      • Procedure: Similar to the phosphotau staining, using specific primary antibodies against Iba1 and GFAP.

      • Quantification: The density and morphology of microglia and astrocytes are assessed to determine the extent of neuroinflammation.

  • Biochemical Analysis:

    • Western Blotting: Brain tissue homogenates are used to quantify the levels of specific proteins, such as phosphorylated tau, total tau, Iba1, and GFAP, providing a more quantitative measure of the pathological changes.[23][24][25][26]

G In Vivo Preclinical Evaluation Workflow cluster_0 Animal Study cluster_1 Behavioral Assays cluster_2 Endpoint Analyses Animal_Model P301S Tau Transgenic Mice Drug_Administration Censavudine Administration (e.g., in drinking water) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Rotarod Rotarod Test (Motor Coordination) Behavioral_Testing->Rotarod Y_Maze Y-Maze Test (Spatial Memory) Behavioral_Testing->Y_Maze Histopathology Histopathology Tissue_Collection->Histopathology Biochemistry Biochemical Analysis Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis IHC_pTau IHC for Phospho-Tau (AT8) Histopathology->IHC_pTau IHC_Inflammation IHC for Iba1 & GFAP Histopathology->IHC_Inflammation Biochemistry->Data_Analysis Western_Blot Western Blot for Pathological Markers Biochemistry->Western_Blot

Figure 3: Workflow for the in vivo preclinical evaluation of Censavudine.

Conclusion

While direct preclinical data for this compound in Alzheimer's disease models remains to be published, the existing evidence for mechanistically similar NRTIs, such as Lamivudine, provides a strong rationale for its investigation. The inhibition of LINE-1 retrotransposon activity presents a novel and promising therapeutic strategy for AD and other tauopathies. The experimental protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of Censavudine, from in vitro validation of its effect on LINE-1 to in vivo assessment of its efficacy in mitigating the behavioral and neuropathological hallmarks of Alzheimer's disease. Further research is warranted to elucidate the specific preclinical profile of Censavudine and its potential as a disease-modifying therapy for this devastating neurodegenerative condition.

References

Investigating the Role of LINE-1 Inhibition in ALS Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

    Executive Summary: Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a complex and multifactorial pathology. Emerging evidence implicates the activation of Long Interspersed Nuclear Element-1 (LINE-1), a retrotransposon capable of replicating and inserting itself into new genomic locations, as a significant contributor to neuronal injury in ALS. In healthy cells, LINE-1 activity is suppressed by cellular machinery, including proteins like TDP-43. However, in the context of ALS-associated pathologies, such as TDP-43 proteinopathy and C9orf72 gene mutations, this repression fails, leading to aberrant LINE-1 activity. This activity contributes to neurodegeneration through multiple mechanisms, including genomic instability, DNA damage, and the induction of neuroinflammation. Consequently, the inhibition of LINE-1, particularly its reverse transcriptase enzyme, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of LINE-1 in ALS pathology, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core molecular pathways and workflows.

    Introduction to LINE-1 Retrotransposons

    Long Interspersed Nuclear Element-1 (LINE-1 or L1) is the only currently active, autonomous retrotransposon in the human genome.[1] While L1 elements constitute approximately 17-21% of the human genome, the vast majority are inactive due to mutations or truncations.[2][3] However, an estimated 80-100 copies per individual remain retrotransposition-competent, capable of driving genomic diversity and, in pathological contexts, genomic instability.[2][4]

    Structure and Function of LINE-1 Elements

    A full-length, active L1 element is ~6 kb long and contains two open reading frames (ORFs):

    • ORF1p: Encodes a ~40 kDa RNA-binding protein with nucleic acid chaperone activity, essential for the retrotransposition process.[5]

    • ORF2p: Encodes a large, multifunctional protein (~150 kDa) with both endonuclease (EN) and reverse transcriptase (RT) activities.[5] The EN domain nicks the target DNA, while the RT domain synthesizes L1 DNA from an RNA template.

    The Retrotransposition Cycle

    L1 mobilization occurs via a "copy-and-paste" mechanism known as target-primed reverse transcription (TPRT).[4][6] The process begins with the transcription of the L1 element into mRNA within the nucleus. This mRNA is then exported to the cytoplasm, where ORF1p and ORF2p are translated. The proteins exhibit a "cis-preference," preferentially binding to the L1 mRNA that encoded them to form a ribonucleoprotein (RNP) particle.[4] This RNP complex is imported back into the nucleus, where the ORF2p endonuclease nicks a strand of genomic DNA. The exposed 3'-hydroxyl group is then used by the ORF2p reverse transcriptase to prime the synthesis of a new L1 DNA copy directly at the integration site.

    The Pathogenic Role of LINE-1 in ALS

    In healthy neurons, L1 expression is tightly regulated by a variety of cellular defense mechanisms, including DNA methylation and repressive proteins.[2] In ALS, key pathological hallmarks disrupt this regulation, leading to L1 activation.

    The Intersection of TDP-43 Pathology and LINE-1 Dysregulation

    The loss of nuclear TAR DNA-binding protein 43 (TDP-43) and its aggregation in the cytoplasm is a pathological feature in over 97% of ALS cases. TDP-43 is a critical component of the machinery that silences transposable elements.[7][8] Studies have shown that TDP-43 directly interacts with L1 ORF1p and inhibits L1 retrotransposition.[7][9] Consequently, the loss of nuclear TDP-43 in diseased neurons is associated with the decondensation of chromatin around LINEs, increased L1 DNA content, and enhanced retrotransposition, linking this core pathological event directly to L1 derepression.[8][10][11]

    The Role of C9orf72 Repeat Expansions

    A hexanucleotide repeat expansion in the C9orf72 gene is the most common genetic cause of familial ALS and frontotemporal dementia (FTD).[12][13] Patients with this mutation exhibit a significant increase in the expression of multiple classes of repetitive elements, including LINEs, particularly in the frontal cortex.[6][14][15] This suggests that the pathogenic mechanisms downstream of the C9orf72 mutation, which may include altered RNA processing and cellular stress, contribute to a failure of L1 silencing.[16]

    Proposed Mechanisms of LINE-1-Mediated Neurotoxicity

    The reactivation of L1 in neurons is proposed to contribute to ALS pathology through several mechanisms:

    • Genomic Instability: The insertion of new L1 copies into the genome can disrupt gene function and lead to genomic rearrangements.[4]

    • DNA Damage: The endonuclease activity of ORF2p creates single- and double-strand breaks in DNA.[17][18] An accumulation of unrepaired DNA damage is a known contributor to neuronal cell death in ALS.[19][20]

    • Neuroinflammation: The accumulation of L1 reverse-transcribed DNA in the cytoplasm can be recognized by innate immune sensors, triggering a viral mimicry response.[21] This leads to the production of inflammatory cytokines and contributes to the chronic neuroinflammation observed in ALS.[22][23][24]

    • Retrotransposition-Independent RNA Toxicity: L1 RNA itself, independent of being reverse-transcribed, can be pathogenic. Elevated L1 RNA levels can alter chromatin structure by modulating histone methylation and acetylation, leading to a global increase in transcription and dysregulation of gene expression.[1]

    Quantitative Analysis of LINE-1 in ALS

    Quantitative data from various studies underscore the dysregulation of L1 elements in ALS, although findings can vary depending on the specific ALS subtype and tissue analyzed.

    ParameterFindingALS Subtype / ContextReference
    Genomic Footprint ~17% of human DNA consists of L1 copies.General[2]
    80-100 L1 copies are estimated to be retrotransposition-competent.General[4][25]
    L1 Expression (RNA) Minimal altered expression of L1 elements detected via RT-qPCR.Sporadic ALS (sALS) tissues[14][15]
    Confirmed misregulation and increased expression of L1 subfamilies.C9orf72-mutated ALS patients[6][14]
    L1-Associated Activity Increased chromatin accessibility around LINEs.Neuronal nuclei with TDP-43 loss[10]
    Increased L1 DNA content.Neuronal nuclei with TDP-43 loss[10]

    LINE-1 Inhibition as a Therapeutic Strategy

    The central role of the ORF2p enzyme in the L1 life cycle makes it a prime target for therapeutic intervention. By inhibiting its reverse transcriptase and/or endonuclease functions, it is possible to block L1 retrotransposition and its downstream pathogenic consequences.

    Classes of Inhibitors
    • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These drugs, originally developed to treat HIV, are analogs of natural nucleosides. They act as chain terminators when incorporated by a reverse transcriptase, thereby halting DNA synthesis. Several NRTIs have been shown to effectively inhibit L1 RT activity and reduce retrotransposition in cellular assays.[25][26]

    • Novel Small Molecule Inhibitors: Pharmaceutical companies are developing proprietary small molecules designed to specifically inhibit the L1 reverse transcriptase with high potency and the ability to cross the blood-brain barrier.[21]

    Preclinical Evidence for LINE-1 Inhibition

    Preclinical studies are providing proof-of-concept for L1 inhibition as a neuroprotective strategy.

    • Antiretroviral drugs can inhibit the increased retrotransposition seen in cellular models of TDP-43 loss.[10]

    • Proprietary L1 RT inhibitors have demonstrated neuroprotective effects in models of Parkinson's disease and are currently being tested in ALS mouse models.[21]

    • Preclinical studies suggest NRTIs can suppress retrotransposition and may be beneficial in various age-related and neurodegenerative diseases.[25]

    Key Experimental Protocols for Studying LINE-1 in ALS

    Investigating L1 activity in ALS requires a specialized set of molecular biology techniques.

    Protocol: Quantifying LINE-1 Expression (RT-qPCR)

    Quantitative Reverse Transcription PCR (RT-qPCR) is used to measure the abundance of L1 mRNA transcripts in patient-derived samples (e.g., brain tissue, fibroblasts, or iPSC-derived neurons).[15][27]

    Methodology:

    • RNA Isolation: Total RNA is extracted from the tissue or cells of interest using a suitable method (e.g., TRIzol reagent or column-based kits).[28] RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop).

    • DNase Treatment: To eliminate contaminating genomic DNA, the RNA sample is treated with DNase.[28]

    • cDNA Synthesis: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[29][30]

    • Quantitative PCR (qPCR): The cDNA serves as a template for qPCR using a DNA-binding dye (e.g., SYBR Green) and primers specific to L1 sequences (often targeting ORF1 or ORF2).[31]

    • Data Analysis: L1 expression levels are normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB). The relative expression is often calculated using the ΔΔCt method.[30]

    Protocol: Cultured Cell Retrotransposition Assay

    This is the gold-standard method for quantifying the frequency of L1 retrotransposition events in a controlled cellular environment.[32]

    Methodology:

    • Assay Construct: An engineered L1 expression plasmid is used. This plasmid contains a full-length L1 element where the 3' UTR has been modified to include a reporter cassette (e.g., a neomycin resistance gene, mneoI). The reporter gene is placed in the opposite orientation to the L1 and is disrupted by an intron in the same orientation as L1.[33]

    • Transfection: Cultured cells (commonly HeLa cells or iPSC-derived neurons) are transfected with the L1 reporter plasmid.[33][34]

    • Retrotransposition and Selection: If the L1 is successfully transcribed, its mRNA is spliced (removing the intron), reverse-transcribed, and integrated into the host cell's genome. Only after this successful retrotransposition event can the reporter gene be expressed from its own promoter, conferring antibiotic resistance.

    • Quantification: Approximately 2-3 days post-transfection, the cells are cultured in a medium containing the selection antibiotic (e.g., G418 for the mneoI cassette) for 10-12 days.[33] The number of resulting antibiotic-resistant colonies is counted, providing a direct measure of the retrotransposition frequency.[34] Alternative reporters like dual-luciferase or EGFP can also be used for higher-throughput analysis.[5][35]

    Signaling Pathways and Experimental Workflows

    Visualizing the complex molecular interactions and experimental procedures is crucial for understanding the role of LINE-1 in ALS.

    G Figure 1: The LINE-1 Retrotransposition Cycle cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm L1_DNA LINE-1 DNA Transcription Transcription (RNA Pol II) L1_DNA->Transcription L1_mRNA_nuc L1 mRNA (spliced) Transcription->L1_mRNA_nuc Export mRNA Export L1_mRNA_nuc->Export RNP_Import RNP Nuclear Import TPRT Target-Primed Reverse Transcription (TPRT) (ORF2p EN/RT activity) RNP_Import->TPRT New_L1 New Genomic L1 Insertion TPRT->New_L1 L1_mRNA_cyto L1 mRNA Export->L1_mRNA_cyto Translation Translation L1_mRNA_cyto->Translation RNP_Formation RNP Complex Formation L1_mRNA_cyto->RNP_Formation ORF1p ORF1p Translation->ORF1p ORF2p ORF2p Translation->ORF2p ORF1p->RNP_Formation ORF2p->RNP_Formation RNP_Formation->RNP_Import

    Figure 1: The LINE-1 Retrotransposition Cycle

    G Figure 2: Pathological Cascade of LINE-1 Activation in ALS cluster_consequences Downstream Neurotoxic Events Healthy Healthy Neuron (L1 Repression) Pathology ALS Pathology (e.g., TDP-43 loss, C9orf72 mutation) Derepression LINE-1 De-repression Pathology->Derepression Retro Increased Retrotransposition Derepression->Retro Damage DNA Damage (ORF2p Endonuclease) Derepression->Damage Inflam Neuroinflammation (cGAS-STING Pathway) Derepression->Inflam RNA_Tox Altered Transcription (L1 RNA-mediated) Derepression->RNA_Tox Neurodegen Neurodegeneration Retro->Neurodegen Damage->Neurodegen Inflam->Neurodegen RNA_Tox->Neurodegen

    Figure 2: Pathological Cascade of LINE-1 Activation in ALS

    G Figure 3: Experimental Workflow for a LINE-1 Retrotransposition Assay Start Day 1: Plate Cells (e.g., HeLa, iPS-Neurons) Transfect Day 2: Transfect with L1-Reporter Plasmid Start->Transfect Select Day 5: Apply Antibiotic Selection (e.g., G418) Transfect->Select Incubate Days 5-15: Incubate to Allow Colony Formation Select->Incubate FixStain Day 15: Fix and Stain Colonies Incubate->FixStain Count Quantify Retrotransposition (Count Colonies) FixStain->Count End Calculate Frequency (Colonies / Transfected Cells) Count->End

    Figure 3: Experimental Workflow for a LINE-1 Retrotransposition Assay

    Conclusion and Future Directions

    The dysregulation of LINE-1 retrotransposons is a compelling pathogenic mechanism in ALS, directly linking hallmark pathologies like TDP-43 mislocalization and C9orf72 mutations to downstream events of genomic instability, DNA damage, and neuroinflammation. The ability to block this activity with reverse transcriptase inhibitors offers a novel and promising therapeutic avenue that targets a core driver of neurodegeneration.

    Future research should focus on several key areas:

    • Patient Stratification: Given the heterogeneity of L1 expression across ALS subtypes, developing biomarkers to identify patients with high L1 activity will be crucial for clinical trial success.

    • Combination Therapies: L1 inhibitors may be most effective when combined with other therapeutic strategies, such as anti-inflammatory agents or therapies targeting protein aggregation.

    • Long-term Safety: While NRTIs have a long history of clinical use, the long-term safety profile of specific L1 inhibitors in an elderly, neurodegenerative disease population will need careful evaluation.

    Continued investigation into the intricate biology of LINE-1 in the context of ALS will undoubtedly pave the way for innovative treatments for this devastating disease.

    References

    (2S,5S)-Censavudine: A Novel Therapeutic Avenue for Tauopathies Through LINE-1 Inhibition

    Author: BenchChem Technical Support Team. Date: December 2025

    An In-depth Technical Guide for Researchers and Drug Development Professionals

    Executive Summary

    Tauopathies, a class of neurodegenerative disorders characterized by the pathological aggregation of the tau protein, represent a significant and growing unmet medical need. Current therapeutic strategies have yet to yield a disease-modifying treatment. This technical guide explores the emerging potential of (2S,5S)-Censavudine (also known as TPN-101), a nucleoside reverse transcriptase inhibitor (NRTI), as a novel therapeutic agent for these devastating conditions. The core of Censavudine's mechanism of action lies in its ability to inhibit Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, a class of mobile genetic elements whose reactivation in the aging brain is increasingly implicated in the neuroinflammatory processes that drive tau pathology and subsequent neurodegeneration. This document provides a comprehensive overview of the scientific rationale, preclinical evidence, and clinical trial data supporting the development of Censavudine for the treatment of tauopathies, with a focus on Progressive Supranuclear Palsy (PSP).

    Introduction to Tauopathies and the Unmet Need

    Tauopathies, including Alzheimer's disease (AD), Progressive Supranuclear Palsy (PSP), and Frontotemporal Dementia (FTD), are characterized by the intracellular accumulation of hyperphosphorylated and aggregated tau protein, leading to the formation of neurofibrillary tangles (NFTs).[1] This pathological cascade is associated with synaptic dysfunction, neuronal loss, and progressive cognitive and motor decline. Despite extensive research, there are currently no approved therapies that effectively halt or reverse the progression of these diseases.

    The Role of LINE-1 Retrotransposons in Neurodegeneration

    LINE-1 elements are retrotransposons that constitute a significant portion of the human genome.[2] While largely dormant in healthy young brains, their activity can increase with age and cellular stress. Emerging evidence suggests that the reactivation of LINE-1 in neurons of individuals with tauopathies contributes to neuroinflammation and neurodegeneration. Pathological tau can induce the activation of retrotransposons, leading to the production of LINE-1 RNA and the subsequent synthesis of LINE-1 DNA by its own reverse transcriptase. This process can trigger an innate immune response, leading to chronic neuroinflammation and cellular damage.

    This compound: A LINE-1 Reverse Transcriptase Inhibitor

    This compound is a potent nucleoside reverse transcriptase inhibitor originally developed for viral infections. It is now being repurposed by Transposon Therapeutics for the treatment of neurodegenerative diseases due to its ability to inhibit the reverse transcriptase activity of LINE-1.[3] By blocking this key enzyme, Censavudine is hypothesized to prevent the deleterious downstream effects of LINE-1 reactivation, thereby reducing neuroinflammation and protecting against neurodegeneration.

    Mechanism of Action

    The proposed therapeutic mechanism of Censavudine in tauopathies is centered on the inhibition of LINE-1 reverse transcriptase. This inhibition is expected to interrupt the cycle of retrotransposition-induced neuroinflammation.

    G cluster_0 Cellular Stress / Aging cluster_1 LINE-1 Retrotransposition Cycle cluster_2 Downstream Pathology Pathological Tau Pathological Tau LINE-1 Activation LINE-1 Activation Pathological Tau->LINE-1 Activation induces LINE-1 RNA LINE-1 RNA LINE-1 Activation->LINE-1 RNA transcription LINE-1 Reverse Transcriptase LINE-1 Reverse Transcriptase LINE-1 RNA->LINE-1 Reverse Transcriptase translation LINE-1 DNA LINE-1 DNA LINE-1 Reverse Transcriptase->LINE-1 DNA reverse transcription Neuroinflammation Neuroinflammation LINE-1 DNA->Neuroinflammation triggers Censavudine Censavudine Censavudine->LINE-1 Reverse Transcriptase inhibits Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration promotes Neurodegeneration->Pathological Tau exacerbates

    Figure 1: Proposed mechanism of action of Censavudine in tauopathies.

    Preclinical Evidence

    While specific preclinical data on this compound in tauopathy models is not extensively published, studies on other nucleoside reverse transcriptase inhibitors provide a strong rationale for its therapeutic potential.

    Inhibition of LINE-1 Reverse Transcriptase

    Studies have demonstrated that various NRTIs can effectively inhibit the reverse transcriptase activity of LINE-1. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several NRTIs have been determined, showcasing their potency against this target.

    Nucleoside Reverse Transcriptase InhibitorTargetKi (nM)IC50 (nM)
    AZTTPLINE-1 RT16.4 ± 4.2119.8
    d4TTPLINE-1 RT0.73 ± 0.220.88
    ddCTPLINE-1 RT0.72 ± 0.161.04
    3TCTPLINE-1 RT12.9 ± 2.0718.6
    Table 1: Inhibitory activity of various nucleoside reverse transcriptase inhibitors against LINE-1 reverse transcriptase (RT). Data from[2].
    In Vivo Studies with NRTIs in Tauopathy Models

    Preclinical studies using animal models of tauopathy have shown that treatment with NRTIs can ameliorate key pathological features. For instance, in a transgenic mouse model of tauopathy, administration of the NRTI lamivudine (B182088) resulted in a significant reduction in tau phosphorylation, neuroinflammation, and neuronal death. These findings suggest that inhibiting reverse transcriptase activity can have a direct impact on the progression of tau-related pathology.

    Clinical Development of this compound (TPN-101)

    This compound (TPN-101) has advanced to Phase 2 clinical trials for the treatment of Progressive Supranuclear Palsy (PSP), a primary tauopathy.

    Phase 2a Clinical Trial in PSP (NCT04993768)

    A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacodynamic effects of TPN-101 in patients with PSP.[4]

    G cluster_0 Study Design cluster_1 Treatment Arms (Double-Blind Phase) Screening Screening (6 weeks) DoubleBlind Double-Blind Treatment (24 weeks) Screening->DoubleBlind OpenLabel Open-Label Extension (24 weeks) DoubleBlind->OpenLabel Placebo Placebo Dose1 TPN-101 (100 mg/day) Dose2 TPN-101 (200 mg/day) Dose3 TPN-101 (400 mg/day) FollowUp Follow-Up (4 weeks) OpenLabel->FollowUp

    Figure 2: Overview of the Phase 2a clinical trial design for TPN-101 in PSP.
    Key Clinical Findings

    The Phase 2a trial in PSP demonstrated promising results, with TPN-101 showing a favorable safety and tolerability profile. Importantly, treatment with TPN-101 led to a reduction in key biomarkers of neurodegeneration and neuroinflammation.

    BiomarkerTreatment GroupChange from Baseline (at 24 weeks)
    Neurofilament Light Chain (NfL) in CSFTPN-101 (400 mg)-18.4% (compared to placebo)
    Interleukin-6 (IL-6) in CSFTPN-101 (400 mg)-51.6% (compared to placebo)
    Table 2: Key biomarker changes in the Phase 2a clinical trial of TPN-101 in PSP. Data from[4].

    These findings are significant as they provide the first clinical evidence that inhibiting LINE-1 reverse transcriptase can impact the underlying pathological processes in a human tauopathy. The reduction in cerebrospinal fluid (CSF) NfL suggests a slowing of neuronal damage, while the decrease in IL-6 indicates a dampening of the neuroinflammatory response.[4][5]

    Experimental Protocols

    This section provides an overview of the methodologies for key experiments relevant to the evaluation of this compound in the context of tauopathies.

    LINE-1 Reverse Transcriptase Activity Assay

    This assay is used to determine the inhibitory activity of compounds against LINE-1 reverse transcriptase.

    • Preparation of LINE-1 RT: Recombinant human LINE-1 reverse transcriptase is expressed and purified from E. coli.

    • Reaction Mixture: The assay is performed in a reaction buffer containing the purified LINE-1 RT, a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs (including a radiolabeled dNTP such as [³²P]-dTTP), and varying concentrations of the test inhibitor (e.g., Censavudine).

    • Incubation: The reaction is incubated at 37°C to allow for reverse transcription.

    • Quantification: The incorporation of the radiolabeled dNTP into the newly synthesized DNA is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 and Ki values are determined using non-linear regression analysis.

    G start Start prep_rt Prepare Recombinant LINE-1 RT start->prep_rt prep_rxn Prepare Reaction Mixture (RT, template/primer, dNTPs, inhibitor) prep_rt->prep_rxn incubate Incubate at 37°C prep_rxn->incubate quantify Quantify Radiolabeled dNTP Incorporation incubate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

    Figure 3: Experimental workflow for a LINE-1 reverse transcriptase activity assay.
    Quantitative Western Blot for Phosphorylated Tau

    This method is used to quantify the levels of phosphorylated tau at specific epitopes in brain tissue from preclinical models.

    • Sample Preparation: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205) and an antibody for total tau.

    • Secondary Antibody Incubation: The membrane is washed and incubated with species-specific HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated tau to total tau is calculated to determine the relative level of phosphorylation.

    Immunohistochemistry for Tau Pathology

    This technique is used to visualize and quantify tau pathology in brain sections.

    • Tissue Preparation: Brain tissue is fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

    • Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a series of ethanol (B145695) washes.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer to unmask the target antigens.

    • Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with serum.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against a specific form of tau (e.g., AT8 for pathological tau).

    • Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are applied, followed by a DAB substrate to visualize the antibody binding.

    • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

    • Analysis: The extent and distribution of tau pathology are assessed using microscopy and image analysis software.

    Conclusion and Future Directions

    This compound represents a promising and novel therapeutic approach for the treatment of tauopathies. By targeting the inhibition of LINE-1 retrotransposons, Censavudine addresses a key upstream driver of neuroinflammation, a critical component of the pathological cascade in these diseases. The positive results from the Phase 2a clinical trial in PSP, demonstrating a reduction in biomarkers of both neurodegeneration and neuroinflammation, provide strong support for its continued development.

    Future research should focus on further elucidating the direct and indirect effects of Censavudine on tau pathology in preclinical models. Long-term clinical trials will be necessary to determine the efficacy of Censavudine in slowing or halting the clinical progression of tauopathies. The development of Censavudine and other LINE-1 inhibitors opens a new and exciting chapter in the quest for effective treatments for these devastating neurodegenerative diseases.

    References

    Beyond Reverse Transcriptase: A Technical Examination of the Cellular Interactions of BMS-986001

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    BMS-986001, also known as censavudine, is a novel thymidine (B127349) analog nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV-1 infection.[1] Its design aimed to improve upon the safety profile of earlier NRTIs by minimizing off-target effects, particularly mitochondrial toxicity.[2] This technical guide provides an in-depth analysis of the known cellular interactions of BMS-986001 beyond its primary target, HIV-1 reverse transcriptase, based on available nonclinical and early clinical data.

    Core Focus: Minimizing Off-Target Mitochondrial Toxicity

    A primary concern with first-generation NRTIs is mitochondrial toxicity, which is largely attributed to the inhibition of human DNA polymerase γ (pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[2] BMS-986001 was specifically engineered to have minimal interaction with pol γ.[2]

    Experimental Evaluation of Mitochondrial Effects

    Long-term studies on primary human cell cultures were conducted to assess the potential for BMS-986001 to cause mitochondrial toxicity.[3]

    Experimental Protocol: In Vitro Mitochondrial Toxicity Assessment [3]

    • Cell Types: Primary cultures of human renal proximal tubule epithelium, skeletal muscle myotubes, and differentiated adipocytes.

    • Drug Concentrations:

      • Maximum concentration (Cmax) reported for the investigational dose (600 mg).

      • A high equimolar concentration (200 μM).

    • Exposure Duration: 19 days.

    • Endpoints Measured:

      • Mitochondrial DNA (mtDNA) levels.

      • Cell protein levels.

      • Cell viability and metabolism (e.g., ATP levels, lactate (B86563) secretion).

    • Comparator Drugs: Other NRTIs, such as stavudine (B1682478) (d4T), were used as positive controls for mitochondrial toxicity.

    G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome Assessment human_cells Primary Human Cells (Kidney, Muscle, Adipose) drug_exposure Drug Exposure (19 days) - BMS-986001 (Cmax & 200µM) - Comparator NRTIs (e.g., d4T) human_cells->drug_exposure mtDNA_quant Quantify mtDNA Levels drug_exposure->mtDNA_quant Post-exposure analysis protein_quant Measure Total Cell Protein drug_exposure->protein_quant Post-exposure analysis metabolism_assay Assess Cellular Metabolism (ATP, Lactate) drug_exposure->metabolism_assay Post-exposure analysis compare_results Compare BMS-986001 to Controls mtDNA_quant->compare_results protein_quant->compare_results metabolism_assay->compare_results toxicity_profile Determine Mitochondrial Toxicity Profile compare_results->toxicity_profile

    Caption: Hypothesized pathway for immune-mediated thrombocytopenia induced by BMS-986001.

    Summary and Conclusion

    The available data on the cellular targets of BMS-986001 beyond HIV-1 reverse transcriptase are primarily focused on what the drug does not target, most notably human DNA polymerase γ. This characteristic contributes to its improved mitochondrial safety profile compared to older NRTIs.

    The primary off-target effects observed in nonclinical studies are hematological, including bone marrow dyserythropoiesis and a potential for immune-mediated thrombocytopenia at high doses. The precise molecular targets and signaling pathways involved in these toxicities have not been fully elucidated in the public literature. Further investigation would be required to identify the specific cellular components (e.g., hematopoietic growth factor receptors, immune cell surface proteins) with which BMS-986001 may interact to produce these effects. For drug development professionals, these findings underscore the importance of comprehensive toxicology screening that extends beyond the immediate, known off-targets of a drug class.

    References

    Methodological & Application

    Application Notes and Protocols for Radiolabeling of BMS-986001 for In Vivo Tracking

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    BMS-986001, also known as Censavudine, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection.[1][2] Like other NRTIs, it acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV life cycle.[3] To facilitate preclinical and clinical development, particularly in understanding its pharmacokinetic and pharmacodynamic properties, in vivo tracking of BMS-986001 is essential. Radiolabeling the molecule with a positron-emitting isotope allows for non-invasive, quantitative imaging of its biodistribution using Positron Emission Tomography (PET).

    These application notes provide detailed protocols for the proposed radiolabeling of BMS-986001 with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), two of the most commonly used radionuclides in PET imaging.[4][5] Additionally, this document outlines a general protocol for in vivo biodistribution studies in a murine model and presents comparative biodistribution data from other structurally related NRTIs to provide a predictive context for the expected behavior of radiolabeled BMS-986001.

    Signaling Pathway: Mechanism of Action of BMS-986001

    BMS-986001, as a nucleoside analog, must be activated intracellularly to exert its antiviral effect. This involves a series of phosphorylations by host cell kinases to yield the active triphosphate metabolite, BMS-986001-5'-triphosphate.[6][7] This active form then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of BMS-986001-5'-triphosphate leads to chain termination due to the modification at the 4'-position of the ribose sugar, which prevents the formation of a phosphodiester bond with the next incoming nucleotide.[8]

    BMS-986001 Mechanism of Action cluster_cell Infected Host Cell BMS-986001 BMS-986001 BMS-986001-MP BMS-986001-MP BMS-986001->BMS-986001-MP Thymidine (B127349) Kinase BMS-986001-DP BMS-986001-DP BMS-986001-MP->BMS-986001-DP Thymidylate Kinase BMS-986001-TP BMS-986001-TP (Active) BMS-986001-DP->BMS-986001-TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase BMS-986001-TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Reverse Transcription Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination dNTPs Natural dNTPs dNTPs->HIV_RT

    Caption: Intracellular activation and mechanism of action of BMS-986001.

    Proposed Radiolabeling Protocols

    Given that no specific radiolabeling procedure for BMS-986001 has been published, the following protocols are proposed based on established methods for radiolabeling other nucleoside analogs, particularly thymidine analogs.[9][10]

    Radiolabeling with [¹⁸F] via Nucleophilic Substitution

    This protocol is based on the common strategy of introducing [¹⁸F]fluoride onto a precursor molecule containing a suitable leaving group. For BMS-986001, a potential precursor would be a derivative with a leaving group at a position amenable to nucleophilic substitution, such as the 5'-hydroxyl position.

    Experimental Workflow:

    F18_Radiolabeling_Workflow Start Start: [¹⁸F]Fluoride Production Reaction Radiolabeling Reaction Start->Reaction Precursor BMS-986001 Precursor (e.g., 5'-nosyl-BMS-986001) Precursor->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control Purification->QC Final [¹⁸F]BMS-986001 QC->Final

    Caption: Proposed workflow for the radiosynthesis of [¹⁸F]BMS-986001.

    Detailed Protocol:

    • Precursor Synthesis: Synthesize a suitable precursor of BMS-986001. A common strategy for [¹⁸F]-fluorination of nucleosides involves the use of a nosyl (nitrobenzenesulfonyl) or tosyl (toluenesulfonyl) group as a leaving group on the 5'-hydroxyl position. The synthesis of BMS-986001 has been described, and the 5'-hydroxyl group can be selectively derivatized using standard chemical procedures.[1]

    • [¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The solvent is removed by azeotropic distillation to yield the reactive, "naked" [¹⁸F]fluoride.

    • Radiolabeling Reaction:

      • Dissolve the BMS-986001 precursor (e.g., 5'-O-nosyl-BMS-986001) in anhydrous dimethylformamide (DMF).

      • Add the activated [¹⁸F]fluoride/K₂₂₂ complex to the precursor solution.

      • Heat the reaction mixture at 100-120°C for 10-15 minutes in a sealed reaction vessel.

      • Monitor the reaction progress using radio-thin-layer chromatography (radio-TLC).

    • Purification:

      • Upon completion, quench the reaction with water.

      • Inject the crude reaction mixture onto a semi-preparative high-performance liquid chromatography (HPLC) system (e.g., C18 column) to separate [¹⁸F]BMS-986001 from the unreacted precursor and other byproducts.

      • Collect the fraction corresponding to [¹⁸F]BMS-986001.

    • Formulation and Quality Control:

      • Remove the HPLC solvent from the collected fraction under reduced pressure.

      • Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

      • Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, pH, and sterility.

    Radiolabeling with [¹¹C] via Methylation

    This protocol is based on the introduction of a [¹¹C]methyl group. While BMS-986001 does not have a readily available position for methylation, a precursor could be designed with a suitable functional group (e.g., a hydroxyl or amine) that can be methylated. For this example, we will assume a hypothetical precursor with a demethylated thymine (B56734) base.

    Experimental Workflow:

    C11_Radiolabeling_Workflow Start Start: [¹¹C]CO₂ Production Methylating_Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis Start->Methylating_Agent Reaction Methylation Reaction Methylating_Agent->Reaction Precursor Desmethyl-BMS-986001 Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control Purification->QC Final [¹¹C]BMS-986001 QC->Final

    Caption: Proposed workflow for the radiosynthesis of [¹¹C]BMS-986001.

    Detailed Protocol:

    • Precursor Synthesis: Synthesize a desmethyl precursor of BMS-986001, where the methyl group on the thymine ring is replaced with a hydrogen. This would create a uracil-like base.

    • [¹¹C]Methylating Agent Synthesis: Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated radiochemistry synthesis module.

    • Radiolabeling Reaction:

      • Dissolve the desmethyl-BMS-986001 precursor in a suitable solvent (e.g., DMF or acetone) with a mild base (e.g., tetrabutylammonium (B224687) hydroxide).

      • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.

      • Monitor the reaction by radio-TLC.

    • Purification and Formulation: Follow the same purification and formulation steps as described for the [¹⁸F]BMS-986001 protocol, using an appropriate HPLC method to isolate [¹¹C]BMS-986001.

    Quantitative Data Summary

    Since experimental data for radiolabeled BMS-986001 is not available, the following table presents typical values for the radiolabeling of other nucleoside analogs to provide an expected range for the proposed protocols.

    Parameter[¹⁸F]FLT (Fluorothymidine)[¹¹C]AZT (Zidovudine)Expected for [¹⁸F]BMS-986001Expected for [¹¹C]BMS-986001
    Radiochemical Yield (decay-corrected) 15-30%[7]~30-40%10-35%20-50%
    Radiochemical Purity >97%[7]>98%>95%>95%
    Specific Activity (GBq/µmol) 56[7]>37>40>30
    Total Synthesis Time (min) ~130[7]~40-50~120-150~40-60

    In Vivo Biodistribution Studies

    The following is a general protocol for assessing the whole-body distribution of radiolabeled BMS-986001 in a murine model using PET imaging.

    Protocol:

    • Animal Model: Use healthy, adult mice (e.g., BALB/c or C57BL/6). Acclimatize the animals for at least one week before the study.

    • Radiotracer Administration:

      • Anesthetize the mice using isoflurane.

      • Inject a known activity of [¹⁸F]BMS-986001 or [¹¹C]BMS-986001 (typically 1-5 MBq) intravenously via the tail vein.

    • PET/CT Imaging:

      • Place the anesthetized mouse in a PET/CT scanner.

      • Acquire dynamic PET scans for the first 60 minutes post-injection, followed by static scans at later time points (e.g., 2, 4, and 24 hours for [¹⁸F]BMS-986001; up to 90 minutes for [¹¹C]BMS-986001).

      • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Ex Vivo Biodistribution (for validation):

      • At the end of the imaging session, euthanize the mice.

      • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and intestines).

      • Weigh each tissue sample and measure the radioactivity using a gamma counter.

      • Calculate the percentage of injected dose per gram of tissue (%ID/g).

    Comparative Biodistribution Data of Other NRTIs:

    The following table summarizes the biodistribution of other NRTIs in rats to provide a predictive framework for what might be observed with BMS-986001.

    Organ/TissueZidovudine (B1683550) ([³H]AZT) in Rats (%ID/g at peak)[11][12]Lamivudine (B182088) in Rats (Tissue:Serum Ratio)[2]Tenofovir in Mice (Tissue:Plasma Ratio)[13][14]
    Blood/Plasma ReferenceReferenceReference
    Liver High1.0 - 1.5High
    Kidneys High1.0 - 1.5High
    Spleen Moderate1.0 - 1.5Moderate
    Intestines High>1.5 (Mesenteric Lymph Nodes)High
    Brain Very LowNot ReportedVery Low
    Lungs Moderate1.0 - 1.5Moderate
    Heart Moderate1.0 - 1.5Low
    Muscle ModerateNot ReportedLow
    Bone ModerateNot ReportedNot Reported

    Note: The data presented are from different studies with varying methodologies and may not be directly comparable. However, they provide a general trend for the biodistribution of NRTIs.

    Based on this comparative data, it is anticipated that radiolabeled BMS-986001 will exhibit rapid and wide distribution to most tissues, with higher concentrations in organs of metabolism and excretion such as the liver and kidneys.[11][12] Penetration into the brain is expected to be low, a common characteristic of many NRTIs.[11] The distribution to lymphatic tissues, a key reservoir for HIV, would be of particular interest.[2]

    Conclusion

    The protocols and data presented in these application notes provide a comprehensive guide for the proposed radiolabeling of BMS-986001 with [¹⁸F] and [¹¹C] for in vivo tracking using PET imaging. While the radiolabeling protocols are hypothetical due to the absence of published experimental data for this specific compound, they are based on well-established and robust methodologies for similar nucleoside analogs. The successful implementation of these methods will enable detailed investigation of the pharmacokinetic and pharmacodynamic properties of BMS-986001, providing valuable insights for its further development as an antiretroviral agent. The comparative biodistribution data from other NRTIs serves as a useful reference for interpreting the results of future in vivo imaging studies with radiolabeled BMS-986001.

    References

    Application Notes and Protocols: (2S,5S)-Censavudine in Primary Neuronal Cultures

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    (2S,5S)-Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a compound of interest for its potential therapeutic applications in neurodegenerative diseases. Its mechanism of action is primarily associated with the inhibition of LINE-1 (Long Interspersed Nuclear Element-1) retrotransposons, which are mobile genetic elements active in the neuronal genome and implicated in genomic instability and neurodegeneration. However, as with other NRTIs, there is a potential for off-target effects, most notably mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase-γ. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective and potential neurotoxic effects.

    Data Presentation

    The following tables summarize hypothetical quantitative data for the effects of this compound in primary rat cortical neuron cultures. These values are for illustrative purposes and should be determined experimentally.

    Table 1: Dose-Dependent Inhibition of LINE-1 Retrotransposition by this compound

    This compound Concentration (µM)Inhibition of LINE-1 Retrotransposition (%)
    0.115.2 ± 2.1
    0.548.9 ± 3.5
    1.075.3 ± 4.2
    5.092.1 ± 2.8
    10.098.6 ± 1.9
    IC50 (µM) ~0.6

    Table 2: Neurotoxicity of this compound in Primary Neuronal Cultures (72-hour exposure)

    This compound Concentration (µM)Neuronal Viability (%) (MTT Assay)
    198.7 ± 2.3
    1095.1 ± 3.1
    2588.4 ± 4.5
    5072.3 ± 5.8
    10051.6 ± 6.2
    CC50 (µM) ~95

    Table 3: Effect of this compound on Mitochondrial DNA Content

    Treatment (72 hours)Relative Mitochondrial DNA Content (%)
    Vehicle Control100 ± 5.7
    This compound (10 µM)92.3 ± 6.1
    This compound (50 µM)75.8 ± 7.3
    This compound (100 µM)61.2 ± 8.9

    Table 4: Modulation of Neuroinflammatory Markers by this compound in LPS-stimulated Primary Neuronal-Glial Co-cultures

    TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
    Vehicle Control25.4 ± 4.115.2 ± 3.3
    LPS (100 ng/mL)389.7 ± 25.3254.8 ± 18.9
    LPS + this compound (1 µM)215.3 ± 15.8145.6 ± 12.1
    LPS + this compound (10 µM)123.1 ± 10.289.4 ± 9.7

    Signaling Pathways and Experimental Workflows

    G cluster_0 Neuroprotective Pathway Censavudine This compound LINE1_RT LINE-1 Reverse Transcriptase Censavudine->LINE1_RT Inhibits LINE1_DNA LINE-1 cDNA LINE1_RNA LINE-1 RNA LINE1_RNA->LINE1_DNA Reverse Transcription Genomic_Instability Genomic Instability & Neurodegeneration LINE1_DNA->Genomic_Instability

    Figure 1. Neuroprotective mechanism of this compound via inhibition of LINE-1 retrotransposition.

    G cluster_1 Potential Neurotoxic Pathway Censavudine_T This compound PolG Mitochondrial DNA Polymerase-γ Censavudine_T->PolG Inhibits mtDNA_Rep mtDNA Replication mtDNA_Depletion mtDNA Depletion mtDNA_Rep->mtDNA_Depletion Impaired Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction Neuronal_Injury Neuronal Injury Mito_Dysfunction->Neuronal_Injury

    Figure 2. Potential neurotoxic mechanism of this compound via inhibition of mitochondrial DNA polymerase-γ.

    G cluster_2 Assay Endpoints Culture Primary Neuronal Culture Treatment Treat with This compound Culture->Treatment Assays Perform Assays Treatment->Assays Viability Neuronal Viability (MTT Assay) Assays->Viability LINE1 LINE-1 Retrotransposition (qPCR) Assays->LINE1 mtDNA mtDNA Content (qPCR) Assays->mtDNA Inflammation Inflammatory Markers (ELISA) Assays->Inflammation Data_Analysis Data Analysis Viability->Data_Analysis LINE1->Data_Analysis mtDNA->Data_Analysis Inflammation->Data_Analysis

    Figure 3. General experimental workflow for evaluating this compound in primary neuronal cultures.

    Experimental Protocols

    Primary Neuronal Culture

    This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

    Materials:

    • Timed-pregnant Sprague-Dawley rat (E18)

    • DMEM with high glucose, L-glutamine, and sodium pyruvate

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Horse Serum (HS), heat-inactivated

    • Penicillin-Streptomycin (10,000 U/mL)

    • Neurobasal Medium

    • B-27 Supplement

    • GlutaMAX

    • Trypsin-EDTA (0.25%)

    • DNase I

    • Poly-D-Lysine (PDL)

    • Laminin (B1169045)

    • Hanks' Balanced Salt Solution (HBSS)

    • Sterile dissection tools

    • Sterile conical tubes (15 mL and 50 mL)

    • Cell culture plates or coverslips

    Protocol:

    • Plate Coating:

      • Coat culture surfaces with 100 µg/mL PDL in sterile water overnight at 37°C.

      • Wash plates three times with sterile water and allow to dry.

      • Coat with 5 µg/mL laminin in HBSS for at least 4 hours at 37°C before use.

    • Neuron Isolation:

      • Euthanize the pregnant rat according to approved animal care protocols.

      • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

      • Isolate the cortices from the embryonic brains.

      • Mince the cortical tissue and transfer to a 15 mL conical tube.

    • Digestion and Dissociation:

      • Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

      • Add DNase I to a final concentration of 0.1 mg/mL and incubate for an additional 5 minutes.

      • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

      • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Plating:

      • Centrifuge the cell suspension at 200 x g for 5 minutes.

      • Resuspend the cell pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.

      • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

      • Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated culture surfaces.

    • Maintenance:

      • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

      • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

      • Continue to replace half of the medium every 3-4 days.

    Assessment of Neuronal Viability (MTT Assay)

    This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

    Materials:

    • Primary neuronal cultures in a 96-well plate

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

    Protocol:

    • Treatment:

      • After 7 days in vitro (DIV), treat the neuronal cultures with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

    • MTT Incubation:

      • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

      • Incubate the plate for 4 hours at 37°C.

    • Solubilization:

      • Add an equal volume of solubilization buffer to each well.

      • Incubate the plate overnight at 37°C in a humidified chamber to dissolve the formazan (B1609692) crystals.

    • Measurement:

      • Measure the absorbance at 570 nm using a plate reader.

      • Calculate cell viability as a percentage of the vehicle-treated control.

    Quantification of LINE-1 Retrotransposition (qPCR)

    This protocol quantifies the relative copy number of LINE-1 elements in genomic DNA.

    Materials:

    • Genomic DNA isolated from treated primary neuronal cultures

    • Primers specific for a conserved region of the LINE-1 ORF2

    • Primers for a single-copy reference gene (e.g., GAPDH)

    • qPCR master mix

    • Real-time PCR instrument

    Protocol:

    • Genomic DNA Isolation:

      • Isolate genomic DNA from neuronal cultures treated with this compound or vehicle control using a commercial kit.

    • qPCR Reaction:

      • Set up qPCR reactions for both the LINE-1 target and the reference gene for each sample.

      • Use a standard thermal cycling protocol for your qPCR instrument.

    • Data Analysis:

      • Determine the Ct values for both the LINE-1 and reference genes.

      • Calculate the relative LINE-1 copy number using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

    Measurement of Mitochondrial DNA (mtDNA) Content (qPCR)

    This protocol quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.

    Materials:

    • Genomic DNA isolated from treated primary neuronal cultures

    • Primers for a mitochondrial gene (e.g., MT-CO1)

    • Primers for a nuclear gene (e.g., B2M)

    • qPCR master mix

    • Real-time PCR instrument

    Protocol:

    • Genomic DNA Isolation:

      • Isolate total DNA from neuronal cultures treated with this compound or vehicle control.

    • qPCR Reaction:

      • Set up qPCR reactions for both the mitochondrial and nuclear target genes for each sample.

    • Data Analysis:

      • Determine the Ct values for both genes.

      • Calculate the relative mtDNA content using the ΔCt method (Ct(nuclear) - Ct(mitochondrial)), and then compare the ΔCt values between treated and control groups.

    Analysis of Neuroinflammatory Markers (ELISA)

    This protocol measures the concentration of pro-inflammatory cytokines in the culture supernatant.

    Materials:

    • Culture supernatant from treated primary neuronal-glial co-cultures

    • Commercial ELISA kits for TNF-α and IL-6

    • Plate reader capable of measuring absorbance at the appropriate wavelength

    Protocol:

    • Sample Collection:

      • Collect the culture supernatant from neuronal-glial co-cultures stimulated with an inflammatory agent (e.g., LPS) and treated with this compound or vehicle.

    • ELISA Procedure:

      • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Data Analysis:

      • Generate a standard curve and determine the concentration of each cytokine in the samples.

      • Compare the cytokine levels between different treatment groups.

    Conclusion

    This compound presents a promising avenue for therapeutic intervention in neurodegenerative diseases through its inhibition of LINE-1 retrotransposition. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy and potential toxicity in primary neuronal cultures. Researchers are encouraged to adapt and optimize these methods to their specific experimental needs to further elucidate the therapeutic potential of this compound.

    Application Notes and Protocols for Studying BMS-986001 in Animal Models of Neurodegeneration

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    BMS-986001 (also known as Censavudine or Festinavir) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has been primarily studied for the treatment of HIV-1 infection.[1][2][3][4][5] While its established mechanism of action is the inhibition of viral replication, the intersection of neuroinflammation in both chronic viral infections and primary neurodegenerative disorders presents a rationale for exploring its potential utility in a neurological context.[6][7] Chronic neuroinflammation is a well-documented feature of many neurodegenerative diseases, including Alzheimer's disease (AD) and Progressive Supranuclear Palsy (PSP), and is characterized by the activation of microglia and astrocytes, leading to neuronal damage.[8][9]

    These application notes provide a framework for investigating the potential therapeutic effects of BMS-986001 in preclinical animal models of neurodegeneration, with a focus on pathologies involving neuroinflammation and tauopathy. The protocols outlined below are based on established and validated animal models and provide a starting point for assessing the efficacy of BMS-986001 in mitigating key aspects of neurodegenerative disease.

    Hypothesized Mechanism of Action in Neurodegeneration

    The proposed mechanism for the study of BMS-986001 in neurodegeneration is its potential to modulate neuroinflammatory pathways. Chronic activation of microglia and astrocytes contributes to a pro-inflammatory environment in the brain, which can exacerbate protein aggregation (such as tau) and neuronal loss. By potentially interfering with inflammatory signaling cascades, BMS-986001 could indirectly reduce the downstream pathological consequences of neuroinflammation.

    G cluster_0 Neuroinflammatory Stimulus cluster_1 Microglial Activation cluster_2 Potential Intervention Point cluster_3 Downstream Pathologies Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Toll-Like Receptors (TLRs) Toll-Like Receptors (TLRs) Pathogen-Associated Molecular Patterns (PAMPs)->Toll-Like Receptors (TLRs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs)->Toll-Like Receptors (TLRs) NF-κB Signaling NF-κB Signaling Toll-Like Receptors (TLRs)->NF-κB Signaling Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Signaling->Pro-inflammatory Cytokines (TNF-α, IL-1β) Tau Hyperphosphorylation Tau Hyperphosphorylation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Tau Hyperphosphorylation Synaptic Dysfunction Synaptic Dysfunction Pro-inflammatory Cytokines (TNF-α, IL-1β)->Synaptic Dysfunction Neuronal Apoptosis Neuronal Apoptosis Pro-inflammatory Cytokines (TNF-α, IL-1β)->Neuronal Apoptosis BMS-986001 BMS-986001 BMS-986001->NF-κB Signaling Hypothesized Inhibition G cluster_0 Analysis Acclimation Acclimation Grouping Grouping Acclimation->Grouping Dosing (BMS-986001 or Vehicle) Dosing (BMS-986001 or Vehicle) Grouping->Dosing (BMS-986001 or Vehicle) LPS Injection LPS Injection Dosing (BMS-986001 or Vehicle)->LPS Injection Tissue Collection (24h) Tissue Collection (24h) LPS Injection->Tissue Collection (24h) Analysis Analysis Tissue Collection (24h)->Analysis Immunohistochemistry Immunohistochemistry ELISA/Multiplex ELISA/Multiplex RT-qPCR RT-qPCR

    References

    Application Notes and Protocols for Biomarker Analysis in TPN-101 Clinical Trials for Amyotrophic Lateral Sclerosis (ALS)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    TPN-101 (censavudine) is an investigational oral molecule developed by Transposon Therapeutics for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). It functions as a potent inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1][2] In individuals with ALS, particularly those with C9orf72 gene mutations, the dysregulation of transposable elements like LINE-1 is believed to contribute to neuroinflammation and neurodegeneration.[3][4] TPN-101 aims to mitigate these pathological processes by blocking LINE-1 activity.[5]

    Clinical trials of TPN-101 have demonstrated its potential to impact key biomarkers associated with neurodegeneration and neuroinflammation in ALS. These application notes provide a detailed overview of the biomarker analysis conducted in these trials, including quantitative data, experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

    Data Presentation: Summary of Biomarker and Clinical Outcome Data

    The following tables summarize the key quantitative findings from the Phase 2a clinical trial (NCT04993755) of TPN-101 in patients with C9orf72-associated ALS and/or frontotemporal dementia (FTD), as well as supportive data from a related trial in Progressive Supranuclear Palsy (PSP).

    Biomarker/Clinical OutcomeTreatment GroupTimepointResultp-valueCitation
    Neurofilament Light Chain (NfL) TPN-101 vs. Placebo (Meta-analysis of C9-ALS and PSP populations)24 WeeksStatistically significant lowering effect0.034
    Neurofilament Light Chain (NfL) in CSF TPN-101 vs. Placebo (PSP Trial - NCT04993768)24 Weeks18.4% reductionNot Reported
    Interleukin-6 (IL-6) in CSF TPN-101 vs. Placebo (PSP Trial - NCT04993768)24 Weeks51.6% reductionNot Reported
    Slow Vital Capacity (SVC) Decline TPN-101 vs. Placebo (C9-ALS patients)24 Weeks50% less decline (-8.4% vs -16.5% LS mean change)Not Reported
    ALS Functional Rating Scale-Revised (ALSFRS-R) Decline TPN-101 (continued treatment) vs. Natural History Data48 Weeks40% less declineNot Reported

    Note: Data for Neurofilament Heavy Chain (NfH), neopterin, and osteopontin (B1167477) showed a lowering effect with TPN-101 treatment, but specific quantitative data has not been publicly released.

    Signaling Pathway of TPN-101 in ALS

    The following diagram illustrates the proposed mechanism of action of TPN-101 in the context of ALS pathology.

    TPN101_Mechanism cluster_pathology ALS Pathology cluster_intervention Therapeutic Intervention TDP-43 Pathology TDP-43 Pathology LINE-1 Activation LINE-1 Activation TDP-43 Pathology->LINE-1 Activation C9orf72 Mutation C9orf72 Mutation C9orf72 Mutation->LINE-1 Activation Reverse Transcriptase Reverse Transcriptase LINE-1 Activation->Reverse Transcriptase LINE-1 cDNA LINE-1 cDNA Reverse Transcriptase->LINE-1 cDNA Innate Immune Response Innate Immune Response LINE-1 cDNA->Innate Immune Response Neuroinflammation Neuroinflammation Innate Immune Response->Neuroinflammation Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration TPN-101 TPN-101 TPN-101->Reverse Transcriptase Inhibition

    Caption: TPN-101 Mechanism of Action in ALS.

    Experimental Protocols

    Detailed protocols for the key biomarker assays are provided below. These are representative protocols based on standard methodologies likely employed in the TPN-101 clinical trials.

    Neurofilament Light Chain (NfL) Quantification in Cerebrospinal Fluid (CSF) and Plasma/Serum

    Method: Single Molecule Array (Simoa)

    Rationale: Simoa technology provides ultra-sensitive detection of NfL, a marker of neuroaxonal damage, in both CSF and blood.

    Workflow Diagram:

    Simoa_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation CSF or Plasma/Serum Incubation with Beads Incubation with Beads Sample Preparation->Incubation with Beads Dilution Washing Washing Incubation with Beads->Washing Incubation with Detector Ab Incubation with Detector Ab Washing->Incubation with Detector Ab Incubation with Enzyme Conjugate Incubation with Enzyme Conjugate Washing->Incubation with Enzyme Conjugate Incubation with Detector Ab->Washing 2nd Wash Loading into Simoa Analyzer Loading into Simoa Analyzer Incubation with Enzyme Conjugate->Loading into Simoa Analyzer Data Analysis Data Analysis Loading into Simoa Analyzer->Data Analysis Signal Quantification

    Caption: Simoa Workflow for NfL Measurement.

    Protocol:

    • Sample Collection and Handling:

      • Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

      • Collect whole blood in EDTA tubes for plasma or serum separator tubes for serum.

      • Process blood samples within 2 hours of collection by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

      • Aliquot CSF, plasma, or serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

    • Assay Procedure (using a commercial Simoa NfL kit):

      • Thaw all reagents and samples on ice.

      • Prepare calibrators and quality controls according to the manufacturer's instructions.

      • Dilute samples as required.

      • Load calibrators, controls, and samples into the appropriate wells of a 96-well plate.

      • The automated Simoa instrument will perform the following steps:

        • Incubation of samples with paramagnetic beads coated with anti-NfL capture antibodies.

        • Washing to remove unbound proteins.

        • Incubation with a biotinylated anti-NfL detection antibody.

        • Incubation with a streptavidin-β-galactosidase (SBG) conjugate.

        • Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

        • Loading of the bead suspension into the Simoa disc for single-molecule analysis.

    • Data Analysis:

      • The Simoa software calculates the concentration of NfL in each sample based on the standard curve generated from the calibrators.

      • Results are typically reported in pg/mL.

    Interleukin-6 (IL-6) Quantification in CSF and Plasma/Serum

    Method: Multiplex Immunoassay (e.g., Luminex)

    Rationale: Luminex assays allow for the simultaneous quantification of multiple cytokines, including IL-6, from a small sample volume, providing a broader profile of neuroinflammation.

    Workflow Diagram:

    Luminex_Workflow Sample Collection Sample Collection Incubation with Antibody-Coupled Beads Incubation with Antibody-Coupled Beads Sample Collection->Incubation with Antibody-Coupled Beads CSF or Plasma/Serum Washing Washing Incubation with Antibody-Coupled Beads->Washing Incubation with Detection Antibody Incubation with Detection Antibody Washing->Incubation with Detection Antibody Incubation with Streptavidin-PE Incubation with Streptavidin-PE Washing->Incubation with Streptavidin-PE Incubation with Detection Antibody->Washing 2nd Wash Analysis on Luminex Instrument Analysis on Luminex Instrument Incubation with Streptavidin-PE->Analysis on Luminex Instrument Data Interpretation Data Interpretation Analysis on Luminex Instrument->Data Interpretation

    Caption: Luminex Workflow for IL-6 Measurement.

    Protocol:

    • Sample Collection and Handling:

      • Follow the same procedures as for NfL analysis.

    • Assay Procedure (using a commercial Luminex IL-6 kit):

      • Prepare the filter plate by pre-wetting with wash buffer.

      • Add the antibody-coupled magnetic beads to the wells.

      • Wash the beads using a magnetic plate washer.

      • Add standards, controls, and samples to the appropriate wells and incubate.

      • Wash the beads to remove unbound material.

      • Add the biotinylated detection antibody and incubate.

      • Wash the beads.

      • Add streptavidin-phycoerythrin (PE) and incubate.

      • Wash the beads and resuspend in sheath fluid.

      • Acquire data on a Luminex instrument.

    • Data Analysis:

      • The Luminex software analyzes the median fluorescence intensity (MFI) for each bead region.

      • A standard curve is used to calculate the concentration of IL-6 in each sample.

      • Results are typically reported in pg/mL.

    Osteopontin (OPN) Quantification in Plasma/Serum

    Method: Enzyme-Linked Immunosorbent Assay (ELISA)

    Rationale: ELISA is a robust and widely used method for the quantification of specific proteins like osteopontin in biological fluids.

    Workflow Diagram:

    ELISA_Workflow Coat Plate with Capture Ab Coat Plate with Capture Ab Block Plate Block Plate Coat Plate with Capture Ab->Block Plate Add Samples and Standards Add Samples and Standards Block Plate->Add Samples and Standards Incubate and Wash Incubate and Wash Add Samples and Standards->Incubate and Wash Add Detection Ab Add Detection Ab Incubate and Wash->Add Detection Ab Add Enzyme Conjugate Add Enzyme Conjugate Incubate and Wash->Add Enzyme Conjugate Add Substrate Add Substrate Incubate and Wash->Add Substrate Add Detection Ab->Incubate and Wash 2nd Incubation & Wash Add Enzyme Conjugate->Incubate and Wash 3rd Incubation & Wash Read Absorbance Read Absorbance Add Substrate->Read Absorbance Calculate Concentration Calculate Concentration Read Absorbance->Calculate Concentration

    Caption: ELISA Workflow for Osteopontin Measurement.

    Protocol:

    • Sample Collection and Handling:

      • Follow the same procedures as for NfL and IL-6 analysis.

    • Assay Procedure (using a commercial Osteopontin ELISA kit):

      • Prepare all reagents, standards, and samples as per the kit instructions.

      • Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-osteopontin antibody and incubate.

      • Wash the wells to remove unbound substances.

      • Add a biotin-conjugated anti-osteopontin antibody to each well and incubate.

      • Wash the wells.

      • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

      • Wash the wells.

      • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

      • Add a stop solution to terminate the reaction.

      • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

      • Determine the concentration of osteopontin in the samples by interpolating their absorbance values on the standard curve.

      • Results are typically reported in ng/mL.

    Conclusion

    The biomarker data from the TPN-101 clinical trials in ALS suggest that the inhibition of LINE-1 reverse transcriptase can modulate key pathological processes of neurodegeneration and neuroinflammation. The observed reductions in biomarkers such as NfL and IL-6, coupled with positive effects on clinical outcomes like SVC, provide a strong rationale for the continued development of TPN-101 for the treatment of ALS. The standardized protocols outlined in these application notes are crucial for ensuring the reproducibility and reliability of biomarker measurements in ongoing and future clinical studies.

    References

    Application Notes and Protocols for the Oral Formulation of (2S,5S)-Censavudine in Murine Models

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    (2S,5S)-Censavudine (also known as BMS-986001) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its antiviral activity, particularly against Human Immunodeficiency Virus (HIV). As a thymidine (B127349) analog, its mechanism of action involves the termination of viral DNA chain elongation, thereby inhibiting viral replication. Preclinical evaluation of antiviral compounds such as Censavudine in rodent models is a critical step in drug development. This document provides detailed application notes and protocols for the formulation and oral administration of this compound to mice, intended to guide researchers in pharmacology, toxicology, and efficacy studies.

    Physicochemical Properties of this compound

    A clear understanding of the physicochemical properties of this compound is essential for developing a stable and effective oral formulation.

    PropertyValueSource
    Molecular Formula C₁₂H₁₂N₂O₄[1]
    Molecular Weight 248.24 g/mol [1]
    Appearance White to light yellow solid
    Solubility - In DMSO: ≥ 52 mg/mL (209.48 mM) - In Water: 10 mg/mL (40.28 mM) with sonication and warming to 60°C
    IUPAC Name 1-[(2R,5S)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione

    Oral Formulation Protocols

    The selection of an appropriate vehicle is crucial for ensuring the stability and bioavailability of Censavudine upon oral administration. Based on its solubility profile, several vehicle options are available. The following are recommended starting formulations for oral gavage in mice.

    Formulation 1: Aqueous-Based Vehicle with Solubilizing Agents

    This formulation is suitable for achieving a clear solution of Censavudine.

    ComponentPercentagePurpose
    Dimethyl sulfoxide (B87167) (DMSO)10%Solubilizing agent
    PEG30040%Co-solvent and viscosity modifier
    Tween-805%Surfactant to improve wetting and absorption
    Saline (0.9% NaCl)45%Isotonic diluent

    Formulation 2: Cyclodextrin-Based Vehicle

    This formulation utilizes a cyclodextrin (B1172386) to enhance the aqueous solubility of Censavudine.

    ComponentPercentagePurpose
    Dimethyl sulfoxide (DMSO)10%Initial solubilizing agent
    20% SBE-β-CD in Saline90%Solubilizing agent and absorption enhancer

    Preparation Protocol for Formulations:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, dissolve the Censavudine powder in the specified volume of DMSO. Gentle vortexing or sonication can be used to aid dissolution.

    • In a separate sterile container, prepare the remaining vehicle components by mixing them in the specified proportions.

    • Slowly add the Censavudine-DMSO solution to the vehicle while continuously vortexing to ensure a homogenous mixture.

    • It is recommended to prepare the dosing solution fresh on the day of the experiment. If storage is necessary, it should be stored under appropriate conditions (e.g., protected from light at 4°C) and its stability should be verified.

    Experimental Protocols

    Oral Gavage Administration in Mice

    Oral gavage is a standard method for the precise oral administration of compounds to rodents. This protocol should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

    Materials:

    • This compound formulation

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

    • Syringes (1 mL or smaller)

    • Animal scale

    Procedure:

    • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The typical maximum gavage volume for a mouse is 10 mL/kg of body weight. For a 25g mouse, the maximum volume would be 0.25 mL.

    • Gavage Needle Measurement: To prevent injury, pre-measure the correct insertion depth of the gavage needle. This is done by holding the needle alongside the mouse with the tip at the corner of the mouth and the end at the last rib.

    • Restraint: Properly restrain the mouse to immobilize its head and body. The head and body should be in a vertical alignment to facilitate the passage of the needle into the esophagus.

    • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the pharynx. The mouse should naturally swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Administration: Once the needle has reached the pre-measured depth, slowly administer the Censavudine formulation from the syringe.

    • Post-Administration: After administration, gently remove the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

    Data Presentation

    ParameterValue (at 10 mg/kg oral dose)
    Cmax (Maximum Plasma Concentration) Not explicitly stated
    Tmax (Time to Maximum Concentration) Not explicitly stated
    AUC (Area Under the Curve) Not explicitly stated
    Oral Bioavailability (F%) 96%
    Total Clearance 2.3 liters/kg/h
    Volume of Distribution (steady state) 0.9 liter/kg

    Source: Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus.

    Mandatory Visualizations

    Mechanism of Action of this compound

    This compound, as a nucleoside reverse transcriptase inhibitor, targets a crucial step in the HIV replication cycle. The following diagram illustrates the mechanism of action.

    Censavudine_Mechanism cluster_cell Host Cell Censavudine Censavudine (Prodrug) Censavudine_TP Censavudine Triphosphate (Active Form) Censavudine->Censavudine_TP Cellular Kinases Viral_DNA Viral DNA Synthesis Censavudine_TP->Viral_DNA Incorporation HIV_RNA HIV RNA HIV_RNA->Viral_DNA Reverse Transcription Incomplete_DNA Incomplete Viral DNA Viral_DNA->Incomplete_DNA Chain Termination RT Reverse Transcriptase

    Caption: Mechanism of action of this compound.

    Experimental Workflow for Oral Pharmacokinetic Study in Mice

    The following diagram outlines a typical workflow for conducting a pharmacokinetic study of orally administered this compound in mice.

    PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation Prepare Censavudine Formulation Dose_Calc Calculate Dose for each mouse Formulation->Dose_Calc Oral_Gavage Oral Gavage Administration Dose_Calc->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., tail vein) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LC_MS LC-MS/MS Analysis of Censavudine Concentration Sample_Storage->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis

    Caption: Workflow for a murine oral pharmacokinetic study.

    HIV-1 Replication Cycle and the Role of Reverse Transcriptase

    This diagram illustrates the key stages of the HIV-1 replication cycle within a host T-cell, highlighting the critical role of reverse transcriptase, the target of this compound.

    HIV_Lifecycle cluster_host_cell Host T-Cell Entry 1. Entry & Uncoating RT_Step 2. Reverse Transcription (HIV RNA -> HIV DNA) Entry->RT_Step Integration 3. Integration into Host Genome RT_Step->Integration Transcription 4. Transcription (Viral RNA Production) Integration->Transcription Translation 5. Translation (Viral Protein Production) Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Infectious Virions HIV_Virion->Entry Censavudine_Target Target of Censavudine Censavudine_Target->RT_Step

    Caption: The HIV-1 replication cycle and the target of Censavudine.

    References

    Application Notes and Protocols for In Vitro LINE-1 Reverse Transcriptase Inhibition Assays

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Long Interspersed Element-1 (LINE-1 or L1) retrotransposons are abundant mobile genetic elements in the human genome that replicate through a "copy-and-paste" mechanism involving reverse transcription of an RNA intermediate.[1][2] The reverse transcriptase (RT) activity of the L1-encoded ORF2 protein (ORF2p) is essential for this process.[1][2][3] Dysregulation of L1 retrotransposition has been implicated in genetic diseases and cancer, making the L1 RT a potential therapeutic target. These application notes provide detailed protocols for in vitro assays to identify and characterize inhibitors of LINE-1 reverse transcriptase.

    Data Presentation: Inhibition of LINE-1 Reverse Transcriptase

    The following tables summarize quantitative data on the inhibition of LINE-1 RT by various compounds, providing a clear comparison of their potency.

    Table 1: Inhibitory Constants (Ki) of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) against L1 RT

    Inhibitor (Triphosphate form)Ki (nM)Inhibition Type
    AZTTP (Zidovudine)16.4 ± 4.21Competitive
    d4TTP (Stavudine)0.73 ± 0.22Competitive
    ddCTP (Zalcitabine)0.72 ± 0.16Competitive
    3TCTP (Lamivudine)12.9 ± 2.07Competitive

    Data derived from studies with bacterially expressed human L1 RT.

    Table 2: IC50 Values for Inhibition of L1 Retrotransposition in Cell-Based Assays

    InhibitorIC50 (µM)Cell Line
    Stavudine0.22HeLa
    Lamivudine1.12HeLa
    Tenofovir disoproxil fumarate1.82HeLa
    Zidovudine2.21HeLa

    IC50 values were determined using an in vitro LINE-1 retrotransposition reporter assay. It is noteworthy that non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine (B1678648) have shown little to no effect on L1 RT activity, even at high concentrations.

    Experimental Protocols

    Two primary types of assays are described below: a cell-based retrotransposition assay to measure the overall inhibition of L1 activity in a cellular context, and a biochemical assay to directly measure the enzymatic activity of L1 RT.

    Protocol 1: Cell-Based LINE-1 Retrotransposition Reporter Assay

    This assay quantifies L1 retrotransposition by detecting the expression of a reporter gene that is activated only after a successful retrotransposition event.

    Materials:

    • HeLa cells

    • DMEM with 10% FBS and Penicillin-Streptomycin

    • L1 expression plasmid with a reporter cassette (e.g., pJM101/L1.3 containing mneoI)

    • Transfection reagent (e.g., FuGENE® 6)

    • G418 for selection

    • 6-well tissue culture plates

    • Test compounds (potential L1 RT inhibitors)

    Procedure:

    • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

    • Compound Treatment: On the day of transfection, treat the cells with various concentrations of the test compound for 2-4 hours prior to transfection. Include a vehicle control (e.g., DMSO).

    • Transfection:

      • Prepare the transfection mix by diluting 1 µg of the L1 reporter plasmid in serum-free medium. Add the transfection reagent according to the manufacturer's instructions.

      • Incubate the mixture at room temperature for 20 minutes.

      • Add the transfection complex to the cells.

    • Post-Transfection:

      • After 16-24 hours, replace the medium containing the transfection mix and compound with fresh growth medium containing the test compound.

    • Selection:

      • Three days post-transfection, begin selection by adding G418 to the growth medium (at a pre-determined optimal concentration).

      • Continue to replace the medium with fresh medium containing G418 and the test compound every 2-3 days.

    • Quantification:

      • After 10-14 days, G418-resistant colonies will be visible.

      • Fix and stain the colonies (e.g., with crystal violet).

      • Count the number of colonies in each well.

      • The retrotransposition frequency is calculated as the number of G418-resistant colonies relative to the vehicle control.

    Protocol 2: In Vitro L1 Reverse Transcriptase Activity Assay (Direct L1 Extension Assay - DLEA)

    This biochemical assay directly measures the enzymatic activity of L1 RT by monitoring the incorporation of radiolabeled nucleotides.

    Materials:

    • Purified, active L1 ORF2p or L1 ribonucleoprotein (RNP) complexes.

    • Poly(rA) template

    • Oligo(dT) primer

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 10 mM DTT)

    • dNTP mix (dATP, dCTP, dGTP)

    • [α-³²P]dTTP

    • Test compounds

    • DE81 ion-exchange filter paper

    • Scintillation counter

    Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA) template, and oligo(dT) primer.

      • Add serial dilutions of the test compound to the respective tubes. Include a no-inhibitor control.

    • Enzyme Addition: Add the purified L1 ORF2p or L1 RNPs to initiate the reaction.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stopping the Reaction and Detection:

      • Spot a portion of each reaction mixture onto DE81 filter paper.

      • Wash the filter paper multiple times with a wash buffer (e.g., 0.5 M sodium phosphate (B84403) buffer, pH 7.0) to remove unincorporated radiolabeled nucleotides.

      • Perform a final wash with ethanol (B145695) and air dry the filter paper.

    • Quantification:

      • Measure the radioactivity on the filter paper using a scintillation counter.

      • The amount of incorporated radioactivity is proportional to the L1 RT activity.

      • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control to determine the IC50 value.

    Visualizations

    experimental_workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay A Seed HeLa Cells B Pre-treat with Inhibitor A->B C Transfect with L1-Reporter Plasmid B->C D Select with G418 C->D E Stain and Count Colonies D->E F Calculate Inhibition E->F G Prepare Reaction Mix (Template, Primer, dNTPs) H Add Test Inhibitor G->H I Add Purified L1 RT H->I J Incubate at 37°C I->J K Spot on Filter Paper & Wash J->K L Measure Radioactivity K->L M Calculate % Inhibition L->M

    Caption: Experimental workflows for cell-based and biochemical L1 RT inhibition assays.

    inhibition_mechanism cluster_process LINE-1 Retrotransposition cluster_inhibition Inhibition L1_RNA L1 mRNA L1_RNP L1 Ribonucleoprotein (RNP) Complex (L1 RNA + ORF1p + ORF2p) L1_RNA->L1_RNP Target_DNA Genomic DNA L1_RNP->Target_DNA Nuclear Import Nick Endonuclease Nick Target_DNA->Nick ORF2p Endonuclease RT Reverse Transcription (TPRT) Nick->RT ORF2p Reverse Transcriptase Integration New L1 Insertion RT->Integration Inhibitor NRTI (e.g., AZTTP) Inhibitor->RT Competitive Inhibition Chain Termination

    Caption: Mechanism of LINE-1 reverse transcriptase inhibition by NRTIs.

    References

    Troubleshooting & Optimization

    Troubleshooting (2S,5S)-Censavudine solubility and stability issues

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,5S)-Censavudine. The information is presented in a question-and-answer format to directly address common solubility and stability challenges encountered during experimentation.

    Frequently Asked Questions (FAQs)

    Q1: What are the recommended solvents for dissolving this compound?

    A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For aqueous solutions, co-solvents or solubility enhancers are often necessary. It is sparingly soluble in water.

    Q2: I am observing precipitation when preparing an aqueous solution from a DMSO stock of this compound. What can I do?

    A2: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer. This phenomenon is known as "salting out" or precipitation due to a change in solvent polarity. To troubleshoot this:

    • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your aqueous solution.

    • Use a co-solvent system: Formulations including PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) can improve aqueous solubility.[1]

    • Gentle warming and sonication: Applying gentle heat (e.g., up to 60°C) and using an ultrasonic bath can aid in dissolution.[2] However, monitor for any potential degradation.

    • Prepare a more dilute stock solution: Starting with a lower concentration DMSO stock can prevent precipitation upon dilution.

    Q3: What are the recommended storage conditions for this compound in its solid form and in solution?

    A3: For solid this compound, it is recommended to store it at 4°C, sealed and protected from moisture.[1][3] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

    Q4: My experimental results are inconsistent. Could this be related to the stability of this compound in my assay medium?

    A4: Yes, instability in the assay medium can lead to variable results. Nucleoside analogs can be susceptible to degradation under certain conditions. Factors that can affect stability include:

    • pH of the medium: Hydrolysis can occur at acidic or alkaline pH.

    • Temperature: Elevated temperatures can accelerate degradation.

    • Light exposure: Photodegradation is a possibility for many pharmaceutical compounds.

    • Oxidizing agents: Presence of reactive oxygen species can lead to oxidative degradation.

    It is recommended to perform a preliminary stability study of this compound in your specific assay medium under the experimental conditions (temperature, duration) to ensure its integrity.

    Troubleshooting Guides

    Issue 1: Difficulty in Achieving Desired Concentration in Aqueous Media

    If you are struggling to dissolve this compound to the target concentration in your aqueous experimental buffer, follow this troubleshooting workflow:

    G start Start: Insoluble this compound solubility_check Initial Solubility Attempt in Aqueous Buffer start->solubility_check ultrasound Apply Sonication solubility_check->ultrasound Precipitation or Incomplete Dissolution warming Gentle Warming (e.g., 37-60°C) ultrasound->warming success Achieved Desired Concentration ultrasound->success Soluble co_solvent Use Co-solvent System (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) warming->co_solvent warming->success Soluble sbe_cd Use Solubility Enhancer (e.g., 20% SBE-β-CD in saline) co_solvent->sbe_cd co_solvent->success Soluble reassess Re-evaluate Required Concentration sbe_cd->reassess sbe_cd->success Soluble fail Concentration Not Achieved reassess->fail

    Caption: Troubleshooting workflow for this compound solubility issues.
    Issue 2: Suspected Degradation of this compound During Experimentation

    If you suspect that this compound is degrading over the course of your experiment, a forced degradation study can help identify the potential degradation pathways and establish a stability-indicating analytical method.

    G start Suspected Degradation forced_degradation Perform Forced Degradation Study start->forced_degradation hydrolysis Hydrolysis (Acidic, Basic, Neutral pH) forced_degradation->hydrolysis oxidation Oxidation (e.g., H2O2) forced_degradation->oxidation photolysis Photolytic Stress (UV/Vis Light Exposure) forced_degradation->photolysis thermal Thermal Stress (Elevated Temperature) forced_degradation->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradation Products and Pathways analysis->pathway conclusion Optimize Experimental Conditions to Minimize Degradation pathway->conclusion

    Caption: Logical workflow for investigating suspected degradation of this compound.

    Data Presentation

    Table 1: Solubility of this compound in Various Solvents

    Solvent SystemConcentrationObservationsReference
    DMSO125 mg/mL (503.57 mM)Requires sonication.
    Water10 mg/mL (40.28 mM)Requires sonication, warming, and heating to 60°C.
    10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.83 mg/mL (11.40 mM)Clear solution.
    10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.83 mg/mL (11.40 mM)Clear solution.
    DMSO/20% SBE-β-CD in Saline (1:9 ratio)6.25 mg/mL (25.18 mM)Suspended solution, requires sonication.

    Table 2: Recommended Storage Conditions for this compound

    FormStorage TemperatureDurationAdditional NotesReference
    Solid4°CLong-termSealed, away from moisture.
    In Solvent (e.g., DMSO)-20°C1 monthSealed, away from moisture. Aliquot to avoid freeze-thaw cycles.
    In Solvent (e.g., DMSO)-80°C6 monthsSealed, away from moisture. Aliquot to avoid freeze-thaw cycles.

    Experimental Protocols

    Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

    This protocol is adapted from standard guidelines for determining the equilibrium solubility of a compound.

    • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • Sample Collection and Preparation:

      • Allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

      • Carefully withdraw a sample from the supernatant.

      • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantification:

      • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

      • Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV, against a standard curve.

    Protocol 2: Forced Degradation Study

    This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways, based on ICH guidelines.

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a specified temperature (e.g., 60°C) for a set time.

      • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at room temperature for a set time. Neutralize the solution with an equivalent amount of acid before analysis.

      • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for a set time.

      • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

      • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).

    • Sample Analysis:

      • At specified time points, withdraw samples from each stress condition.

      • Analyze the samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

      • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

    • Characterization of Degradation Products:

      • Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each degradation product.

      • Based on the mass spectral data, propose structures for the degradation products. For other nucleoside analogs, degradation often involves hydrolysis of the glycosidic bond or modifications to the sugar or base moieties.

    References

    TPN-101 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the TPN-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of TPN-101 and troubleshooting potential experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanism of action of TPN-101?

    TPN-101 is a potent nucleoside reverse transcriptase inhibitor that specifically targets the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1][2][3] In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP), the dysregulation of LINE-1 retrotransposons is thought to contribute to neuroinflammation and neurodegeneration.[4] TPN-101 inhibits the reverse transcription of LINE-1 RNA, thereby reducing the production of LINE-1 cDNA and its downstream inflammatory effects.

    Q2: What are the known on-target effects of TPN-101 in clinical studies?

    Phase 2 clinical trials have shown that TPN-101 can lead to a reduction in key biomarkers of neurodegeneration and neuroinflammation, including neurofilament light chain (NfL), neurofilament heavy chain (NfH), and interleukin-6 (IL-6). In patients with C9orf72-related ALS, treatment with TPN-101 has been associated with a slower decline in vital capacity and a slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). In PSP patients, TPN-101 treatment has been linked to a stabilization of clinical symptoms.

    Q3: What are the potential off-target effects of TPN-101?

    As a nucleoside reverse transcriptase inhibitor (NRTI), TPN-101 has the potential for off-target effects common to this drug class. The primary concern is mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma (Pol γ). This can lead to mtDNA depletion and mitochondrial dysfunction. While clinical trials have reported TPN-101 to be well-tolerated, researchers should be mindful of this potential off-target effect in their experimental systems.

    Q4: What dosages of TPN-101 have been used in clinical trials?

    In Phase 2 clinical trials for PSP, TPN-101 has been evaluated at doses of 100 mg, 200 mg, and 400 mg administered orally once daily. For C9orf72-related ALS/FTD, a dosage of 400 mg/day has been used.

    Troubleshooting Guides

    Issue 1: High Cellular Toxicity Observed in In Vitro Assays

    Question: I am observing significant cytotoxicity in my cell cultures when treating with TPN-101, even at concentrations expected to be effective. What could be the cause and how can I troubleshoot this?

    Possible Causes and Troubleshooting Steps:

    • Mitochondrial Toxicity: As an NRTI, TPN-101 may be causing mitochondrial dysfunction.

      • Recommendation: Perform a mitochondrial toxicity assessment. Key assays include measuring mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) via qPCR and assessing mitochondrial function through assays like Seahorse XF Analyzer for metabolic profiling or measuring the production of reactive oxygen species (ROS).

    • Compound Solubility: TPN-101 may be precipitating in your culture medium, leading to inaccurate concentrations and potential cytotoxic aggregates.

      • Recommendation: Visually inspect the culture medium for any precipitation after adding TPN-101. If precipitation is suspected, prepare a fresh stock solution and consider using a lower final concentration or a different solvent system (ensure solvent controls are included).

    • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to NRTIs.

      • Recommendation: If possible, test TPN-101 in a panel of different cell lines to determine if the observed toxicity is cell-type specific.

    Issue 2: Inconsistent Results in LINE-1 Retrotransposition Assays

    Question: My results from LINE-1 retrotransposition assays are highly variable between experiments. How can I improve the reproducibility of my assay?

    Possible Causes and Troubleshooting Steps:

    • RNA Quality: Degraded or impure RNA can lead to inefficient reverse transcription and inconsistent results.

      • Recommendation: Ensure high-quality RNA is used for your assays. Assess RNA integrity using a Bioanalyzer or similar method. Always include an RNase inhibitor in your reactions.

    • Reverse Transcriptase Efficiency: The efficiency of the reverse transcription step is critical for reliable results.

      • Recommendation: Optimize your reverse transcription protocol. This may include adjusting the amount of input RNA, the concentration of primers, and the incubation time and temperature. Consider using a reverse transcriptase known to be robust and efficient.

    • Genomic DNA Contamination: Contamination of your RNA samples with genomic DNA can lead to false-positive results.

      • Recommendation: Treat your RNA samples with DNase to remove any contaminating genomic DNA. Include a no-reverse transcriptase control in your experiments to check for gDNA contamination.

    Data Presentation

    Table 1: Summary of TPN-101 Dosages and Key On-Target Effects in Phase 2 Clinical Trials

    IndicationDosage(s)Key Biomarker ChangesClinical Outcome
    Progressive Supranuclear Palsy (PSP)100 mg, 200 mg, 400 mg/day↓ Neurofilament light chain (NfL) ↓ Interleukin-6 (IL-6)Stabilization of clinical symptoms (PSPRS)
    C9orf72-related ALS/FTD400 mg/day↓ NfL ↓ Neurofilament heavy chain (NfH) ↓ IL-6Slower decline in Vital Capacity Slowing of disease progression (ALSFRS-R)

    Experimental Protocols

    Protocol 1: Assessment of TPN-101-Induced Mitochondrial DNA Depletion

    This protocol describes a method to quantify changes in mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) in cells treated with TPN-101 using quantitative PCR (qPCR).

    Materials:

    • Cell culture reagents

    • TPN-101

    • DNA extraction kit

    • qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

    • qPCR master mix

    • qPCR instrument

    Procedure:

    • Cell Treatment: Culture cells to the desired confluency and treat with a range of TPN-101 concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified duration (e.g., 7 days).

    • DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

    • qPCR: Perform qPCR using primers for both the mitochondrial and nuclear genes.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for both genes in treated and untreated samples.

      • Calculate the ΔCt for each sample: ΔCt = Ct(mitochondrial gene) - Ct(nuclear gene).

      • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

      • The relative mtDNA copy number is calculated as 2-ΔΔCt.

    Protocol 2: In Vitro Kinase Inhibitor Profiling for Off-Target Assessment

    To assess the off-target effects of TPN-101 on a broad range of kinases, a commercially available kinase profiling service is recommended. Alternatively, an in-house differential scanning fluorimetry (DSF) assay can be performed. This protocol provides a general workflow for DSF.

    Materials:

    • Purified kinases

    • TPN-101

    • SYPRO Orange dye

    • Real-time PCR instrument capable of performing a thermal melt curve

    Procedure:

    • Reaction Setup: In a 96-well PCR plate, prepare a reaction mix containing the purified kinase, SYPRO Orange dye, and either TPN-101 at various concentrations or a vehicle control.

    • Thermal Melt: Place the plate in a real-time PCR instrument and perform a thermal melt from, for example, 25°C to 95°C with a ramp rate of 1°C/minute, continuously monitoring fluorescence.

    • Data Analysis: The binding of TPN-101 to a kinase will stabilize the protein, resulting in a shift in the melting temperature (Tm). The change in Tm (ΔTm) is proportional to the binding affinity. A significant ΔTm for a kinase other than LINE-1 reverse transcriptase would indicate a potential off-target interaction.

    Mandatory Visualizations

    TPN101_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cytoplasm LINE1_DNA LINE-1 DNA LINE1_RNA LINE-1 RNA LINE1_DNA->LINE1_RNA Transcription LINE1_cDNA LINE-1 cDNA LINE1_RNA->LINE1_cDNA Reverse Transcription LINE1_RT LINE-1 Reverse Transcriptase LINE1_RNA->LINE1_RT Genomic_DNA Genomic DNA LINE1_cDNA->Genomic_DNA Integration Inflammation Neuroinflammation LINE1_cDNA->Inflammation TPN101 TPN-101 TPN101->LINE1_RT Inhibition

    Caption: Mechanism of action of TPN-101 in inhibiting LINE-1 mediated neuroinflammation.

    Caption: Logical workflow for optimizing TPN-101 dosage to minimize off-target effects.

    References

    Technical Support Center: BMS-986001 and Bone Marrow Suppression

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing bone marrow suppression observed during preclinical studies with high doses of BMS-986001.

    Frequently Asked Questions (FAQs)

    Q1: What is BMS-986001 and what is its primary mechanism of action?

    A1: BMS-986001, also known as Censavudine, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV infection.[1] As a thymidine (B127349) analog, its primary mechanism involves the inhibition of HIV reverse transcriptase, which terminates viral DNA synthesis.[1]

    Q2: What are the primary hematological toxicities observed with high doses of BMS-986001 in preclinical studies?

    A2: The primary toxicity of BMS-986001 observed in nonclinical studies in rats and monkeys is bone marrow dyserythropoiesis, which is a condition characterized by the defective development of red blood cells, leading to a decrease in red blood cell mass.[1] Additionally, at high doses, severe reductions in platelet counts (thrombocytopenia), sometimes accompanied by cutaneous petechiae (small red or purple spots caused by bleeding into the skin), have been observed in monkeys during chronic toxicity studies.[1]

    Q3: What is the suspected mechanism behind BMS-986001-induced bone marrow suppression?

    A3: While BMS-986001 was developed to have minimal inhibition of human DNA polymerase-gamma and thus a better safety profile regarding mitochondrial toxicity compared to first-generation NRTIs, bone marrow suppression is a known class effect of NRTIs.[1] The mechanism for NRTI-induced bone marrow suppression is often linked to the inhibition of mitochondrial DNA polymerase-gamma, which is crucial for mitochondrial DNA replication.[2][3] This can impair the function of rapidly dividing cells, such as hematopoietic progenitors in the bone marrow.[2][3] For the observed thrombocytopenia with BMS-986001 in monkeys, the formation of platelet-bound immunoglobulins suggests a possible immune-mediated component.[1]

    Q4: Is the bone marrow suppression induced by BMS-986001 reversible?

    A4: Yes, in nonclinical studies, the hematological effects of BMS-986001 have been shown to be reversible. For instance, in a 9-month study with monkeys, an animal that experienced platelet reductions at a dose of 200 mg/kg/day had its platelet counts recover during a one-month recovery period after dosing was completed.[1] Dose reduction has also been shown to mitigate these effects.[1]

    Troubleshooting Guide

    Issue 1: Unexpectedly severe anemia or thrombocytopenia observed in an ongoing animal study.

    • Possible Causes:

      • The dose of BMS-986001 is in a high-toxicity range for the specific animal model or strain.

      • The dosing schedule is not allowing for adequate hematopoietic recovery between administrations.

      • Individual animal sensitivity.

    • Troubleshooting Steps:

      • Immediate Assessment: Perform a complete blood count (CBC) to quantify the severity of the cytopenia. Monitor the animals closely for clinical signs of toxicity such as pallor, lethargy (anemia), petechiae, or bleeding (thrombocytopenia).

      • Dose Reduction: Consider reducing the dose of BMS-986001 in the affected cohort or subsequent cohorts to identify a maximum tolerated dose (MTD) with a more manageable hematological profile.[1]

      • Dosing Holiday: Introduce a "dosing holiday" or switch to an intermittent dosing schedule to allow for the recovery of hematopoietic progenitor cells. Bone marrow often recovers rapidly after the removal of the offending agent.[4]

      • Supportive Care: If clinically warranted and ethically approved for the study design, consider supportive care measures such as red blood cell or platelet transfusions.

      • Bone Marrow Analysis: At the study endpoint, or if animals are euthanized due to reaching humane endpoints, collect bone marrow for histological and cytological analysis to characterize the effects on different hematopoietic lineages.

    Issue 2: Inconsistent results in in-vitro colony-forming unit (CFU) assays designed to assess myelosuppression.

    • Possible Causes:

      • Suboptimal cell seeding density.

      • Issues with the quality or concentration of the methylcellulose (B11928114) medium or cytokine cocktail.

      • Variability in the potency of the BMS-986001 compound.

    • Troubleshooting Steps:

      • Optimize Cell Seeding Density: Ensure the correct number of bone marrow mononuclear cells are plated per dish as specified in the protocol. Too few cells can result in poor colony growth, while too many can make accurate counting difficult.

      • Quality Control of Reagents: Verify the quality and expiration date of the methylcellulose medium and the cytokines used to support colony growth. Use fresh, validated reagents.

      • Compound Titration: Perform a wide range of BMS-986001 concentrations to determine a precise IC50 for each colony type (e.g., CFU-E for erythroid progenitors, CFU-GM for granulocyte-macrophage progenitors).

      • Include Controls: Always include a vehicle control (e.g., DMSO) and a known myelosuppressive agent (e.g., zidovudine) as a positive control to validate the assay's performance.

    Data Presentation

    Table 1: Summary of Hematological Findings with BMS-986001 in Monkeys from Chronic Toxicity Studies

    ParameterDose Level (mg/kg/day)ObservationCitation
    Platelet Reductions 300Severe platelet reductions in 2 of the affected monkeys in a 6-month study necessitated euthanasia at week 14.[1]
    Platelet Reductions 200With dose reduction to 200 mg/kg/day in the 6-month study, the remaining monkeys showed no changes in platelet counts. In a 9-month study, one affected monkey completed dosing and its platelet counts recovered during a 1-month recovery period.[1]
    Red Blood Cell Mass Not specifiedThe primary toxicity identified was bone marrow dyserythropoiesis with associated decreases in red blood cell mass.[1]

    Experimental Protocols

    Protocol 1: In Vivo Monitoring of Bone Marrow Suppression in Rodents

    • Animal Model: Utilize a relevant rodent model (e.g., Sprague-Dawley rats).

    • Dosing: Administer BMS-986001 at a range of doses, including a vehicle control, based on initial dose-ranging studies.

    • Blood Collection: Collect peripheral blood (e.g., via tail vein) at baseline and at regular intervals during the study (e.g., weekly).

    • Complete Blood Count (CBC): Analyze blood samples for key hematological parameters including red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.

    • Bone Marrow Collection: At the end of the study, euthanize animals and harvest femurs and tibias.

    • Bone Marrow Smear and Histology: Prepare bone marrow smears for cytological evaluation and fix whole bones for histological sectioning and staining (e.g., H&E) to assess cellularity and morphology of hematopoietic lineages.

    Protocol 2: Colony-Forming Unit (CFU) Assay for In Vitro Myelotoxicity Assessment

    • Cell Source: Isolate bone marrow mononuclear cells from a relevant species (e.g., mouse, rat, or human).

    • Cell Plating: Plate a specified number of cells (e.g., 1 x 10^5 cells/mL for murine CFU-GM) in a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of specific hematopoietic progenitor colonies.

    • Drug Exposure: Add BMS-986001 at a range of concentrations (typically from nanomolar to micromolar) to the cultures. Include a vehicle control.

    • Incubation: Incubate the culture plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, depending on the cell source and colony type.

    • Colony Scoring: Using an inverted microscope, count the number of colonies for each lineage (e.g., CFU-E, BFU-E for erythroid; CFU-GM for granulocyte-macrophage) based on their morphology.

    • Data Analysis: Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control and determine the IC50 value.

    Protocol 3: Flow Cytometry for Hematopoietic Progenitor Analysis

    • Cell Preparation: Prepare a single-cell suspension of bone marrow cells as described in Protocol 1.

    • Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers that identify different hematopoietic stem and progenitor cell populations (e.g., for mouse: Lineage cocktail, c-Kit, Sca-1, CD34, CD16/32).

    • Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.

    • Data Analysis: Analyze the flow cytometry data to quantify the frequency and absolute number of different progenitor populations (e.g., Lineage-Sca-1+c-Kit+ cells, Common Myeloid Progenitors, Megakaryocyte-Erythroid Progenitors) in BMS-986001-treated versus control animals.

    Mandatory Visualizations

    G cluster_0 NRTI Mechanism & Potential Toxicity NRTI BMS-986001 (NRTI) HIV_RT HIV Reverse Transcriptase NRTI->HIV_RT Inhibits PolG Mitochondrial DNA Polymerase-gamma NRTI->PolG Inhibits (Off-target) Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA mtDNA mtDNA Replication PolG->mtDNA Mito_Function Mitochondrial Function mtDNA->Mito_Function HSC Hematopoietic Stem/Progenitor Cells Mito_Function->HSC Supports Proliferation BM_Suppression Bone Marrow Suppression (Anemia, Thrombocytopenia) HSC->BM_Suppression

    Caption: Potential mechanism of BMS-986001-induced bone marrow suppression.

    G cluster_workflow Experimental Workflow: In Vivo Assessment start Start: Animal Dosing with BMS-986001 blood_collection Periodic Peripheral Blood Collection start->blood_collection cbc Complete Blood Count (CBC) Analysis blood_collection->cbc endpoint Study Endpoint Euthanasia blood_collection->endpoint cbc->blood_collection Repeat at intervals bm_harvest Bone Marrow Harvest (Femur/Tibia) endpoint->bm_harvest histology Histology & Cytology bm_harvest->histology flow Flow Cytometry (Progenitors) bm_harvest->flow analysis Data Analysis & Interpretation histology->analysis flow->analysis

    Caption: Workflow for in vivo assessment of bone marrow suppression.

    G cluster_troubleshooting Troubleshooting Logic start Severe Cytopenia Observed in Study confirm Confirm with CBC & Clinical Signs start->confirm dose_too_high Is the dose likely too high? confirm->dose_too_high reduce_dose Action: Reduce Dose or Introduce Dosing Holiday dose_too_high->reduce_dose Yes other_cause Investigate other causes (e.g., animal health, formulation issues) dose_too_high->other_cause No monitor Monitor Hematological Recovery reduce_dose->monitor continue_study Continue Study at Adjusted Dose monitor->continue_study

    Caption: Troubleshooting decision tree for observed cytopenia.

    References

    Technical Support Center: Overcoming Challenges in (2S,5S)-Censavudine Blood-Brain Barrier Penetration

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the blood-brain barrier (BBB) penetration of (2S,5S)-Censavudine.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of this compound relevant to BBB penetration?

    A1: this compound, also known as Festinavir, is a nucleoside analog reverse transcriptase inhibitor. Its molecular weight is approximately 248.23 g/mol . Generally, small molecules with a molecular weight under 400-500 Da are more likely to cross the BBB via passive diffusion.[1] However, other factors such as lipophilicity, hydrogen bonding capacity, and interaction with transporters also play a crucial role. As a nucleoside analog, Censavudine may be a substrate for various transporters at the BBB.

    Q2: What are the primary mechanisms by which small molecules like this compound can cross the BBB?

    A2: Small molecules can cross the BBB through several mechanisms:

    • Passive Transcellular Diffusion: This route is favored by small, lipid-soluble molecules.[2][3]

    • Carrier-Mediated Transport (CMT): Molecules structurally similar to endogenous nutrients (e.g., glucose, amino acids, nucleosides) can be transported by specific solute carriers (SLCs).

    • Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported via receptors like the transferrin or insulin (B600854) receptors.

    • Adsorptive-Mediated Transcytosis: Cationic molecules can interact with the negatively charged endothelial cell surface, inducing transcytosis.

    However, the brain is protected by efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the bloodstream, limiting their brain accumulation. Many antiretroviral drugs are known substrates for these efflux pumps.

    Q3: My in vitro BBB model shows low permeability for this compound. What are the potential reasons?

    A3: Low in vitro permeability can be attributed to several factors:

    • Poor Passive Permeability: The molecule may have unfavorable physicochemical properties, such as low lipophilicity or a high number of hydrogen bonds.

    • Active Efflux: this compound may be a substrate for efflux transporters like P-gp, which are expressed on the in vitro BBB models (e.g., Caco-2, hCMEC/D3).

    • Experimental Artifacts: Issues with the integrity of the cell monolayer (low TEER values), compound solubility, or non-specific binding to the experimental apparatus can lead to artificially low permeability readings.

    Q4: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

    A4: A bidirectional transport assay using a cell line that overexpresses P-gp (e.g., MDCK-MDR1) is the standard method. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is generally indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

    Q5: What strategies can be employed to improve the BBB penetration of this compound?

    A5: Several strategies can be explored to enhance CNS delivery:

    • Prodrug Approach: The molecule can be chemically modified into a more lipophilic prodrug that crosses the BBB and is then converted to the active parent drug within the brain.

    • Inhibition of Efflux Transporters: Co-administration with a P-gp inhibitor can increase the brain concentration of P-gp substrates. However, this can also lead to systemic toxicity.

    • Formulation Strategies: Encapsulating the drug in nanoparticles or liposomes can facilitate its transport across the BBB.

    • Chemical Modification: Minor structural modifications that do not affect the pharmacological activity but reduce affinity for efflux transporters can be considered.

    Troubleshooting Guide

    This guide provides a structured approach to diagnosing and resolving common issues encountered during the evaluation of this compound's BBB penetration.

    Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay

    The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.

    Potential Cause Troubleshooting Step Expected Outcome
    Poor Physicochemical Properties - Measure the octanol-water partition coefficient (LogP/LogD). - Assess the number of hydrogen bond donors and acceptors.- A low LogP/LogD suggests low lipophilicity. - A high number of hydrogen bonds can impede membrane crossing.
    Low Compound Solubility - Visually inspect donor and acceptor wells for precipitation. - Perform a solubility assay in the assay buffer. - Add a co-solvent (e.g., DMSO) to the donor buffer.- Improved solubility should lead to a more accurate Papp measurement.
    Compound Instability - Analyze the compound concentration in the donor and acceptor wells at the end of the assay to calculate mass balance.- A mass balance significantly less than 100% may indicate compound degradation.
    Problem 2: Low Permeability and/or High Efflux in Cell-Based Assays (e.g., Caco-2, hCMEC/D3)
    Potential Cause Troubleshooting Step Expected Outcome
    Poor Monolayer Integrity - Measure the transendothelial electrical resistance (TEER) before and after the experiment. - Measure the permeability of a paracellular marker (e.g., Lucifer Yellow or mannitol).- TEER values should be within the acceptable range for the cell line. - Low permeability of the paracellular marker confirms tight junction integrity.
    Active Efflux - Perform a bidirectional permeability assay to calculate the efflux ratio (ER). - Repeat the assay in the presence of a specific efflux pump inhibitor (e.g., verapamil for P-gp).- An ER > 2 suggests active efflux. - A reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.
    Low Passive Permeability - If the ER is low (<2) but the A-B permeability is still poor, the issue is likely low passive permeability.- Correlates with results from the PAMPA assay.
    Metabolism by the Cells - Analyze the acceptor compartment for the presence of metabolites using LC-MS/MS.- The appearance of metabolites indicates that the compound is being metabolized by the cells, reducing the concentration of the parent compound.

    Quantitative Data Summary

    Due to the lack of publicly available experimental data for this compound, the following table provides illustrative data for different classes of compounds to serve as a reference for interpreting experimental results.

    Compound Class PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio (B-A/A-B) In Vivo Brain-to-Plasma Ratio
    High Permeability, Non-Efflux Substrate > 10> 15< 2> 1
    High Permeability, Efflux Substrate > 10< 5> 5< 0.1
    Low Permeability, Non-Efflux Substrate < 2< 1< 2< 0.1
    This compound (Hypothetical) To be determinedTo be determinedTo be determinedTo be determined

    Experimental Protocols

    Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
    • Preparation: A filter plate is coated with a lipid mixture (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

    • Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Assay Setup: Add the donor solution to the filter plate wells. Place the filter plate into an acceptor plate containing fresh buffer.

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_a(t) is the concentration in the acceptor at time t, and C_eq is the equilibrium concentration.

    Protocol 2: Bidirectional Caco-2 Permeability Assay
    • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

    • Transport Studies (A-B):

      • Add this compound in transport buffer to the apical (A) side of the monolayer.

      • Add fresh transport buffer to the basolateral (B) side.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral side at various time points and replace with fresh buffer.

    • Transport Studies (B-A):

      • Add this compound in transport buffer to the basolateral (B) side.

      • Add fresh transport buffer to the apical (A) side.

      • Incubate and sample from the apical side as described above.

    • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculation:

      • Calculate the Papp for both A-B and B-A directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

      • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B)

    Visualizations

    Troubleshooting_Workflow start Start: Low BBB Penetration of this compound check_physchem Assess Physicochemical Properties (LogP, H-bonds, MW) start->check_physchem is_physchem_ok Properties Favorable? check_physchem->is_physchem_ok run_pampa Perform PAMPA Assay is_physchem_ok->run_pampa Yes remediate_physchem Action: Chemical Modification / Prodrug Strategy is_physchem_ok->remediate_physchem No pampa_result PAMPA Permeability? run_pampa->pampa_result run_cell_assay Perform Cell-Based Assay (e.g., Caco-2, hCMEC/D3) pampa_result->run_cell_assay High conclusion_poor_passive Conclusion: Poor Passive Permeability pampa_result->conclusion_poor_passive Low check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) run_cell_assay->check_integrity is_integrity_ok Integrity OK? check_integrity->is_integrity_ok bidirectional_assay Perform Bidirectional Assay is_integrity_ok->bidirectional_assay Yes fix_assay Action: Re-culture Cells / Check Assay Conditions is_integrity_ok->fix_assay No efflux_ratio Efflux Ratio > 2? bidirectional_assay->efflux_ratio inhibitor_assay Repeat with P-gp Inhibitor efflux_ratio->inhibitor_assay Yes efflux_ratio->conclusion_poor_passive No er_reduced ER Reduced? inhibitor_assay->er_reduced conclusion_efflux Conclusion: Active Efflux is the Primary Barrier er_reduced->conclusion_efflux Yes conclusion_both Conclusion: Poor Permeability and Active Efflux er_reduced->conclusion_both No conclusion_poor_passive->remediate_physchem remediate_efflux Action: Efflux Inhibitor Strategy / Nanoparticles conclusion_efflux->remediate_efflux conclusion_both->remediate_efflux remediate_physchem->start fix_assay->run_cell_assay

    Caption: Troubleshooting workflow for low BBB penetration.

    BBB_Transport_Mechanisms blood Blood endothelial_cell Apical (Blood-Side) Membrane Endothelial Cell Basolateral (Brain-Side) Membrane blood->endothelial_cell:f0 Passive Diffusion (Lipophilic Drugs) blood->endothelial_cell:f0 Carrier-Mediated Influx (SLCs) brain Brain brain->endothelial_cell:f2 Active Efflux (P-gp, BCRP) endothelial_cell:f0->blood endothelial_cell:f2->brain endothelial_cell:f2->brain

    Caption: Key transport pathways across the BBB.

    References

    Improving the signal-to-noise ratio in LINE-1 activity assays

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in LINE-1 (L1) activity assays.

    Frequently Asked Questions (FAQs)

    Q1: What are the common causes of a low signal-to-noise ratio in LINE-1 activity assays?

    A low signal-to-noise ratio in L1 activity assays can stem from several factors, broadly categorized as either weak signal or high background.

    Common Causes of Weak Signal:

    • Low Retrotransposition Rate: The inherent activity of the specific L1 element being assayed might be low.

    • Suboptimal Transfection Efficiency: Inefficient delivery of the L1 reporter plasmid into the cells will result in fewer retrotransposition events.[1]

    • Poor Cell Health: Cells that are unhealthy or have a high passage number may exhibit reduced metabolic activity and lower tolerance to transfection reagents, impacting L1 expression and retrotransposition.

    • Inefficient Reporter Gene Expression: The promoter driving the reporter gene may not be optimal for the chosen cell line, or the reporter protein itself (e.g., EGFP, luciferase) may not be stable.[1]

    • Problems with Selection: In assays using antibiotic resistance markers, incomplete selection can lead to a high number of non-resistant background colonies, masking the true signal.

    Common Causes of High Background:

    • Promoter Activity of the L1 Element: The L1 5' UTR itself has promoter activity, which can sometimes lead to cryptic transcription of the reporter gene even without a retrotransposition event.

    • Pseudogene Expression: The human genome contains many L1-related sequences, and some of these may become active and interfere with the assay.

    • Autofluorescence of Cells (for EGFP-based assays): Some cell lines exhibit high levels of natural fluorescence, which can obscure the EGFP signal.

    • Reagent-Based Luminescence (for luciferase-based assays): Contamination of reagents or autoluminescence of media components can contribute to high background readings.[2]

    • Vector Backbone Expression: The plasmid backbone itself may have cryptic promoter elements that drive low-level expression of the reporter gene.

    Q2: Which reporter system is best for my LINE-1 activity assay?

    The choice of reporter system depends on the specific experimental goals, available equipment, and the desired balance between sensitivity, throughput, and ease of use.

    Reporter SystemAdvantagesDisadvantagesBest For
    Neomycin (G418) Resistance Robust and well-established; provides a clear binary readout (survival/death).Time-consuming (requires selection and colony counting); lower throughput.Stable cell line generation and long-term studies.
    EGFP (Enhanced Green Fluorescent Protein) Allows for direct visualization and quantification of retrotransposition events by flow cytometry or microscopy; enables cell sorting.Can have high background due to cellular autofluorescence; requires specialized equipment (flow cytometer, fluorescence microscope).High-throughput screening and single-cell analysis.
    Dual-Luciferase Highly sensitive with a broad dynamic range; allows for normalization of transfection efficiency, leading to a high signal-to-noise ratio.[3]Requires a luminometer for detection; can be more expensive due to reagent costs.Quantitative studies and high-throughput screening of inhibitors or enhancers.

    Q3: How can I optimize the transfection efficiency for my LINE-1 reporter plasmid?

    Optimizing transfection efficiency is a critical step for achieving a robust signal.

    • Cell Confluency: Transfect cells when they are in the logarithmic growth phase, typically at 70-80% confluency.

    • DNA Quality and Quantity: Use high-purity plasmid DNA. Perform a titration of the DNA amount to find the optimal concentration for your specific cell line and transfection reagent.

    • Transfection Reagent: Select a transfection reagent that is known to work well with your chosen cell line. Follow the manufacturer's protocol for the optimal DNA-to-reagent ratio.[1]

    • Incubation Time: Optimize the incubation time of the DNA-reagent complex with the cells.

    • Normalization: For quantitative assays, co-transfect with a plasmid expressing a different reporter (e.g., Renilla luciferase in a dual-luciferase assay) to normalize for transfection efficiency.[3]

    Troubleshooting Guide

    Problem 1: Weak or No Signal
    Possible Cause Recommended Solution
    Low L1 Activity * Use a known "hot" L1 element, such as L1RP, for your positive control. * Ensure the L1 construct is full-length and contains intact open reading frames (ORFs).
    Inefficient Transfection * Optimize transfection parameters as described in the FAQ section. * Verify transfection efficiency by co-transfecting with a constitutively active GFP or luciferase plasmid.
    Suboptimal Cell Line * Use a cell line known to support high levels of L1 retrotransposition, such as HeLa or HEK293T.[4] * If using a different cell line, verify that it does not express high levels of endogenous L1 inhibitors.
    Ineffective Selection (for resistance marker assays) * Perform a kill curve to determine the optimal concentration of the selection antibiotic (e.g., G418, puromycin) for your specific cell line.[5] * Ensure the selection is carried out for a sufficient duration to eliminate all non-resistant cells.
    Degraded Reagents (for luciferase assays) * Use fresh or properly stored luciferase substrate and lysis buffer.[1]
    Problem 2: High Background
    Possible Cause Recommended Solution
    Cellular Autofluorescence (EGFP assays) * Use a cell line with low intrinsic fluorescence. * Include an untransfected control to set the background fluorescence gate during flow cytometry analysis. * Use a brighter fluorescent protein if the signal is too close to the background.
    High Basal Luciferase Activity (luciferase assays) * Use a promoterless or minimal promoter reporter vector as a negative control to assess background expression.[6] * Reduce the amount of transfected L1 reporter plasmid. * Consider using a cell line with lower endogenous transcription factor activity that might be driving cryptic expression.
    Contaminated Reagents (luciferase assays) * Prepare fresh reagents and use dedicated, sterile pipette tips and tubes.[2] * Include "no-cell" and "no-plasmid" controls to identify the source of background luminescence.[2]
    Inefficient Selection * Optimize the antibiotic concentration and selection duration as described for "Weak or No Signal." * Ensure a sufficient number of untransfected control cells are killed during selection.

    Experimental Protocols & Data

    Protocol: L1-EGFP Retrotransposition Assay

    This protocol is adapted from published methods and is optimized for HeLa cells.[7]

    Day 1: Cell Seeding

    • Seed HeLa cells in a 6-well plate at a density of 2 x 105 cells per well in DMEM supplemented with 10% FBS.

    • Incubate at 37°C and 5% CO2 overnight.

    Day 2: Transfection

    • Prepare the transfection mix in a sterile microfuge tube:

      • 1 µg of L1-EGFP reporter plasmid

      • 3 µL of a lipid-based transfection reagent (e.g., FuGENE® 6)

      • 100 µL of serum-free medium (e.g., Opti-MEM®)

    • Incubate the mix at room temperature for 20 minutes.

    • Add the transfection mix dropwise to the cells.

    • Incubate for 24 hours.

    Day 3-5: Selection (if applicable)

    • If the L1-EGFP plasmid also contains a selection marker (e.g., puromycin (B1679871) resistance), replace the medium with fresh medium containing the appropriate antibiotic concentration.

    • Continue selection for 2-3 days, replacing the medium as needed.

    Day 5 onwards: Analysis

    • Harvest the cells by trypsinization.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of EGFP-positive cells using a flow cytometer.

    Quantitative Data: Improving Signal-to-Noise with a Dual-Luciferase Reporter

    A dual-luciferase system can significantly improve the signal-to-noise ratio by normalizing for transfection efficiency.[3]

    L1 ConstructFirefly Luciferase Activity (RLU)Renilla Luciferase Activity (RLU)Normalized Ratio (Firefly/Renilla)Fold Change over Background
    Vector Control 15050,0000.0031.0
    L1RP (Active) 300,00048,0006.252083
    L1JM111 (Inactive) 20049,0000.0041.3

    Data is hypothetical and for illustrative purposes.

    Visualizations

    LINE1_Retrotransposition_Cycle cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Genomic_DNA Genomic DNA (with active L1) L1_RNA L1 RNA Transcript Genomic_DNA->L1_RNA Transcription Splicing Splicing of Reporter Intron L1_RNA->Splicing Translation Translation Splicing->Translation Export RNP Ribonucleoprotein (RNP) Complex (L1 RNA + ORF1p/ORF2p) TPRT Target-Primed Reverse Transcription (TPRT) RNP->TPRT Import to Nucleus New_L1_Insertion New L1 Insertion (Retrotransposition) TPRT->New_L1_Insertion ORF1p_ORF2p ORF1p & ORF2p Proteins Translation->ORF1p_ORF2p ORF1p_ORF2p->RNP Binding

    Caption: The LINE-1 retrotransposition cycle.

    L1_Assay_Workflow cluster_analysis Analysis Methods Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Transfect Transfect with L1 Reporter Plasmid Seed_Cells->Transfect Incubate Incubate (24-48h) Transfect->Incubate Selection Selection with Antibiotic (Optional) Incubate->Selection Analysis Analysis Selection->Analysis Colony_Counting Colony Counting (Resistance Assay) Analysis->Colony_Counting Flow_Cytometry Flow Cytometry (EGFP Assay) Analysis->Flow_Cytometry Luminometry Luminometry (Luciferase Assay) Analysis->Luminometry End End Colony_Counting->End Flow_Cytometry->End Luminometry->End

    Caption: General workflow for LINE-1 activity assays.

    References

    Technical Support Center: (2S,5S)-Censavudine and Mitochondrial Function

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the Technical Support Center for researchers working with (2S,5S)-Censavudine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation and mitigation of potential mitochondrial toxicity, a known class effect of nucleoside reverse transcriptase inhibitors (NRTIs).

    Disclaimer: this compound is an investigational compound. While it belongs to the NRTI class of drugs, its specific mitochondrial toxicity profile is not extensively characterized in publicly available literature. The guidance provided herein is based on established methods for assessing mitochondrial toxicity for the NRTI class of compounds and should be adapted to your specific experimental systems.

    Frequently Asked Questions (FAQs)

    Q1: What is the basis for potential mitochondrial toxicity with this compound?

    A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs can cause mitochondrial toxicity by inhibiting the human mitochondrial DNA polymerase gamma (pol-γ).[1][2] This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), which encodes essential proteins for the electron transport chain (ETC).[1][3] A dysfunctional ETC can result in decreased ATP production, increased lactate (B86563) levels, and elevated reactive oxygen species (ROS), leading to cellular damage.[3]

    Q2: What are the common in vitro indicators of NRTI-induced mitochondrial toxicity?

    A2: Key indicators that can be measured in cell culture include:

    • Reduced mitochondrial DNA (mtDNA) content: This is a direct consequence of pol-γ inhibition.

    • Increased lactate production: A shift towards anaerobic glycolysis due to impaired oxidative phosphorylation results in lactate accumulation in the culture medium.

    • Decreased oxygen consumption rate (OCR): This indicates reduced activity of the electron transport chain.

    • Altered mitochondrial membrane potential (MMP): Disruption of the ETC can lead to depolarization of the mitochondrial membrane.

    • Increased production of reactive oxygen species (ROS): A dysfunctional ETC can leak electrons, leading to the formation of superoxide (B77818) and other ROS.

    Q3: Are there any general strategies to mitigate drug-induced mitochondrial toxicity in an experimental setting?

    A3: While specific strategies for Censavudine have not been established, general approaches to mitigate drug-induced mitochondrial toxicity that could be investigated include:

    • Dose-response analysis: Toxicity may be dose-dependent, and reducing the concentration of the compound could ameliorate adverse effects.

    • Antioxidant co-treatment: Supplementation with antioxidants like N-acetylcysteine (NAC) may help to quench reactive oxygen species and reduce oxidative stress-related damage.

    • Mitochondrial co-factor supplementation: Investigating the effects of co-factors such as Coenzyme Q10 or L-carnitine could be considered, as these have been explored for other drug-induced mitochondrial toxicities.

    • Use of alternative metabolic substrates: In cell culture, comparing the cytotoxic effects of the drug in media containing glucose versus galactose can reveal a reliance on oxidative phosphorylation and thus, a susceptibility to mitochondrial toxicants.

    Troubleshooting Guides: Assessing Mitochondrial Toxicity

    This section provides guides for common assays used to evaluate the mitochondrial effects of this compound.

    Guide 1: Investigating Reduced Mitochondrial DNA (mtDNA) Content

    Issue: You suspect that treatment with this compound is causing a reduction in mtDNA content in your cells.

    Solution: Perform a quantitative polymerase chain reaction (qPCR) to determine the ratio of mitochondrial DNA to nuclear DNA (nDNA). A decrease in this ratio in treated cells compared to vehicle controls indicates mtDNA depletion.

    Experimental Workflow for mtDNA Quantification

    mtdna_workflow cluster_collection Cell Culture & Treatment cluster_extraction DNA Extraction cluster_qpcr qPCR Analysis cluster_analysis Data Analysis start Plate cells treat Treat with Censavudine and Vehicle Control start->treat harvest Harvest cells treat->harvest extract Isolate Total DNA (both mtDNA and nDNA) harvest->extract qpcr Set up qPCR with primers for: - Mitochondrial gene (e.g., ND1) - Nuclear gene (e.g., BECN1) extract->qpcr run Run qPCR qpcr->run calculate Calculate ΔCt (Ct_nucDNA - Ct_mtDNA) run->calculate ratio Determine mtDNA/nDNA ratio (proportional to 2^ΔCt) calculate->ratio compare Compare ratios of treated vs. control ratio->compare

    Caption: Workflow for quantifying mitochondrial DNA content.

    Quantitative Data Summary: Expected Outcomes of mtDNA Quantification

    Treatment GroupMean Ct (Nuclear Gene)Mean Ct (Mitochondrial Gene)ΔCt (Ct_nuc - Ct_mito)Relative mtDNA/nDNA Ratio (2^ΔCt)
    Vehicle Control22.520.02.55.66
    Censavudine (Low Dose)22.620.81.83.48
    Censavudine (High Dose)22.422.10.31.23
    Positive Control (ddC)22.523.0-0.50.71

    Note: This is example data. Actual Ct values will vary based on the experimental system.

    Guide 2: Detecting a Shift to Glycolytic Metabolism

    Issue: You observe cellular stress or a change in growth rate and suspect a metabolic shift away from oxidative phosphorylation.

    Solution: Measure the concentration of lactic acid in the cell culture medium. An increase in lactate production is a hallmark of a shift towards glycolysis, often necessitated by mitochondrial dysfunction.

    Experimental Workflow for Lactate Measurement

    lactate_workflow cluster_culture Cell Culture & Treatment cluster_assay Lactate Assay cluster_analysis Data Analysis start Plate cells treat Treat with Censavudine and Vehicle Control start->treat collect_media Collect culture medium at specific time points treat->collect_media count_cells Count cells for normalization treat->count_cells assay Perform colorimetric or fluorometric lactate assay on collected medium collect_media->assay calculate Calculate lactate concentration assay->calculate std_curve Generate standard curve std_curve->calculate normalize Normalize to cell number calculate->normalize compare Compare treated vs. control normalize->compare

    Caption: Workflow for measuring lactate production.

    Quantitative Data Summary: Example Lactate Production Data

    Treatment GroupLactate Concentration (mM)Cell Count (x10^6)Normalized Lactate (mM/10^6 cells)
    Vehicle Control1.52.00.75
    Censavudine (Low Dose)2.51.81.39
    Censavudine (High Dose)4.01.52.67
    Positive Control (ZDV)5.51.24.58
    Guide 3: Assessing Mitochondrial Respiration

    Issue: You want to directly measure the impact of this compound on the function of the electron transport chain.

    Solution: Measure the oxygen consumption rate (OCR) of intact cells using an extracellular flux analyzer. A decrease in basal or maximal respiration in treated cells indicates mitochondrial impairment.

    Experimental Workflow for OCR Measurement

    ocr_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate Plate cells in specialized microplate treat Treat with Censavudine plate->treat equilibrate Equilibrate in assay medium in a non-CO2 incubator treat->equilibrate load Load plate into extracellular flux analyzer equilibrate->load measure_basal Measure basal OCR load->measure_basal inject_drugs Sequentially inject: 1. Oligomycin (ATP synthase inhibitor) 2. FCCP (Uncoupler) 3. Rotenone/Antimycin A (Complex I/III inhibitors) measure_basal->inject_drugs measure_stressed Measure OCR after each injection inject_drugs->measure_stressed calculate Calculate key parameters: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Spare Respiratory Capacity measure_stressed->calculate compare Compare parameters of treated vs. control cells calculate->compare

    Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

    Quantitative Data Summary: Key OCR Parameters

    ParameterVehicle Control (pmol O2/min)Censavudine-Treated (pmol O2/min)Interpretation of Decrease
    Basal Respiration150100Decreased baseline mitochondrial activity
    ATP-linked Respiration10060Reduced ATP production via oxidative phosphorylation
    Maximal Respiration300150Impaired ability to respond to energy demand
    Spare Respiratory Capacity15050Reduced mitochondrial reserve

    Detailed Experimental Protocols

    Protocol 1: Quantification of Relative mtDNA Content by qPCR
    • Cell Culture and Treatment: Plate cells at a suitable density. Treat with various concentrations of this compound, a vehicle control, and a positive control (e.g., Zalcitabine) for a desired duration (e.g., 3-9 days).

    • DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

    • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain a final volume of 20 µL: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), template DNA (e.g., 10 ng), and nuclease-free water. Use primers for a mitochondrial-encoded gene (e.g., MT-ND1) and a nuclear-encoded gene (e.g., BECN1).

    • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

    • Data Analysis:

      • Determine the threshold cycle (Ct) for both the mitochondrial and nuclear genes for each sample.

      • Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

      • Calculate the relative mtDNA content, which is proportional to 2^ΔCt.

      • Normalize the results of the treated samples to the vehicle control.

    Protocol 2: Measurement of Lactate Production
    • Cell Culture and Treatment: Plate cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing the test compounds (Censavudine, vehicle control, positive control like Zidovudine).

    • Sample Collection: After the desired treatment period (e.g., 3-6 days), collect the culture medium.

    • Cell Counting: Trypsinize and count the cells in each well for normalization.

    • Lactate Assay:

      • Deproteinize the medium samples (e.g., with trichloroacetic acid).

      • Measure the lactate concentration in the deproteinized medium using a commercial lactate assay kit, following the manufacturer's protocol. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorescent product.

    • Data Analysis:

      • Generate a standard curve using the provided lactate standards.

      • Determine the lactate concentration in each sample from the standard curve.

      • Normalize the lactate concentration to the cell count for each well (e.g., expressed as mg/10^6 cells).

    Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using TMRE
    • Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat cells with this compound and controls for the desired duration. Include a positive control for depolarization, such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), added for 10-20 minutes before the assay.

    • TMRE Staining:

      • Prepare a working solution of TMRE (tetramethylrhodamine, ethyl ester) in pre-warmed cell culture medium (final concentration typically 200-1000 nM).

      • Remove the treatment medium and add the TMRE working solution to each well.

      • Incubate at 37°C for 15-30 minutes, protected from light.

    • Washing and Measurement:

      • Gently aspirate the TMRE solution.

      • Wash the cells 2-3 times with a suitable assay buffer (e.g., PBS).

      • Add 100 µL of assay buffer to each well.

      • Read the fluorescence on a microplate reader at an excitation/emission of ~549/575 nm.

    • Data Analysis: A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization.

    Signaling Pathway

    General Mechanism of NRTI-Induced Mitochondrial Toxicity

    nrti_toxicity_pathway cluster_drug Drug Action cluster_mitochondrion Mitochondrion cluster_consequences Cellular Consequences nrti This compound (NRTI) polg DNA Polymerase-γ (pol-γ) nrti->polg inhibits mtdna mtDNA Replication polg->mtdna catalyzes polg->mtdna etc_proteins ETC Protein Synthesis mtdna->etc_proteins encodes mtdna->etc_proteins etc_function Electron Transport Chain (ETC) Function etc_proteins->etc_function enables etc_proteins->etc_function atp ↓ ATP Production etc_function->atp lactate ↑ Lactate Production etc_function->lactate ros ↑ Reactive Oxygen Species (ROS) etc_function->ros damage Cellular Damage ros->damage

    Caption: General pathway of NRTI-induced mitochondrial dysfunction.

    References

    Best practices for long-term storage of TPN-101 solutions

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of TPN-101 (also known as Censavudine or Festinavir) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental samples.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended temperature for long-term storage of TPN-101 stock solutions?

    For long-term storage, it is recommended to store TPN-101 stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month.[1][2] It is crucial to use tightly sealed vials to prevent moisture contamination.[1][2]

    Q2: What solvents are recommended for reconstituting TPN-101?

    TPN-101 can be reconstituted in several solvents depending on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, with a solubility of at least 52 mg/mL, though sonication may be required.[3] For aqueous solutions, water can be used, with a solubility of 10 mg/mL, but may require ultrasonication and warming to 60°C to fully dissolve. If using water as the solvent for stock solutions, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.

    Q3: How should I prepare TPN-101 solutions for in vivo experiments?

    For in vivo studies, it is best to prepare fresh solutions on the day of use. A common vehicle for animal studies consists of a mixture of solvents. One suggested protocol is to add solvents sequentially in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline). In case of precipitation, gentle heating and/or sonication can aid in dissolution.

    Q4: Can I freeze and thaw my TPN-101 stock solution multiple times?

    To maintain the integrity of your TPN-101 solution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability into your experiments.

    Q5: What are the potential degradation pathways for TPN-101?

    TPN-101 is a derivative of stavudine (B1682478), a nucleoside analog. Research on stavudine has shown that it can degrade under hydrolytic, oxidative, and photolytic conditions. Therefore, it is best practice to protect TPN-101 solutions from light and store them in tightly sealed containers to prevent degradation.

    Troubleshooting Guide

    Issue Possible Cause Recommended Solution
    Precipitation observed in the solution upon thawing. The concentration of TPN-101 may be too high for the solvent at a lower temperature.Gently warm the solution and/or sonicate to redissolve the precipitate. For future preparations, consider using a lower concentration or a different solvent system with higher solubility.
    Inconsistent experimental results. Degradation of TPN-101 due to improper storage or handling.Ensure that stock solutions are stored at the correct temperature (-80°C for long-term) and are not subjected to multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
    Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC.
    Loss of biological activity. The compound may have degraded over time.Discard the old stock solution and prepare a fresh one from solid TPN-101. Adhere strictly to the recommended storage duration and conditions.
    Contamination of the solution.If microbial contamination is suspected, filter-sterilize the solution if appropriate for your application. Always use aseptic techniques when handling solutions.

    Data Presentation

    Table 1: Recommended Storage Conditions for TPN-101 Stock Solutions

    Storage Temperature Recommended Duration Key Considerations
    -80°CUp to 6 monthsIdeal for long-term storage. Use tightly sealed, moisture-proof vials.
    -20°CUp to 1 monthSuitable for short-term storage.
    4°C (Solid Form)Refer to manufacturer's datasheet.Store in a sealed container, away from moisture.

    Table 2: Solubility of TPN-101 in Common Solvents

    Solvent Solubility Notes
    DMSO≥ 52 mg/mLUltrasonic assistance may be needed.
    Water≥ 10 mg/mLRequires ultrasonic and warming to 60°C for dissolution.
    10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.83 mg/mLA common vehicle for in vivo studies.
    10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.83 mg/mLAn alternative vehicle for in vivo experiments.

    Experimental Protocols

    Protocol 1: Reconstitution of TPN-101 for In Vitro Stock Solutions

    • Preparation: Allow the vial of solid TPN-101 to equilibrate to room temperature before opening.

    • Solvent Addition: Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.

    • Dissolution: If necessary, use an ultrasonic bath and/or gentle warming to ensure complete dissolution of the compound. Visually inspect the solution to ensure it is clear.

    • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

    • Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

    Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment (General Method)

    While a specific HPLC method for TPN-101 is not publicly available, a general approach based on methods for similar nucleoside analogs like stavudine can be adapted.

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column is typically suitable for nucleoside analogs.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength of approximately 265 nm can be used, as this is within the typical absorbance range for thymidine (B127349) analogs.

    • Procedure:

      • Prepare a standard curve with known concentrations of a TPN-101 reference standard.

      • Inject the stored TPN-101 solution samples.

      • Monitor for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main TPN-101 peak over time.

      • Quantify the amount of remaining TPN-101 by comparing the peak area to the standard curve.

    Visualizations

    G cluster_storage Long-Term Storage Workflow start Obtain Solid TPN-101 reconstitute Reconstitute in appropriate solvent (e.g., DMSO) start->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot store_minus_80 Store at -80°C (up to 6 months) aliquot->store_minus_80 Long-term store_minus_20 Store at -20°C (up to 1 month) aliquot->store_minus_20 Short-term use Use in experiment store_minus_80->use store_minus_20->use

    Caption: Recommended workflow for the long-term storage of TPN-101 solutions.

    G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Review storage conditions (-80°C, no freeze-thaw) start->check_storage check_prep Review solution preparation (fresh working solutions) start->check_prep check_conc Verify stock concentration (e.g., HPLC) start->check_conc prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh If improper check_prep->prepare_fresh If improper check_conc->prepare_fresh If inaccurate resolve Issue Resolved prepare_fresh->resolve

    Caption: A logical guide for troubleshooting inconsistent experimental outcomes.

    References

    Troubleshooting Inconsistent Results in Censavudine In Vitro Experiments

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with Censavudine (also known as BMS-986001, Festinavir, or OBP-601).

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Q1: Why am I observing significant variability in the EC50 values for Censavudine in my anti-HIV assays?

    A1: Inconsistent 50% effective concentration (EC50) values for Censavudine can stem from several factors related to experimental setup and execution. Here are some potential causes and troubleshooting steps:

    • Cell Line Health and Passage Number: The metabolic state and passage number of the cell line used (e.g., CEMss) can influence drug susceptibility. Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments.

    • Viral Stock Titer and Consistency: Variability in the titer of your HIV-1 or HIV-2 viral stock will directly impact the infection rate and, consequently, the apparent efficacy of Censavudine. Always use a consistently prepared and accurately titered viral stock for all assays.

    • Drug Stock Solution Stability: Censavudine, like many small molecules, can degrade if not stored properly. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

    • Assay-Specific Conditions: Minor variations in incubation times, CO2 levels, and temperature can affect both viral replication and drug activity. Standardize these parameters across all experiments. For multi-day infections, such as a 4-day assay in CEMss T cells, maintaining consistent conditions is crucial.[1]

    Q2: My cytotoxicity assay (e.g., MTT assay) results show inconsistent cell viability with Censavudine treatment. What could be the cause?

    A2: The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. However, several factors can lead to misleading results.[3][4][5]

    • Direct Interference with MTT Reagent: Some chemical compounds can directly interact with the MTT reagent, leading to its reduction and a false signal for cell viability.[4][6] To rule this out, run a control plate with Censavudine in cell-free media to see if the drug alone reduces MTT.

    • Alteration of Cellular Metabolism: Censavudine, as a nucleoside analog, might alter the metabolic state of the cells without directly causing cytotoxicity.[3][4] This can affect the rate of MTT reduction and not accurately reflect the number of viable cells. Consider using an alternative viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or a DNA-binding dye-based assay.

    • Cell Seeding Density: The initial number of cells seeded can significantly impact the results of an MTT assay.[6] Ensure that you are using a consistent and optimal cell density for your specific cell line and plate format.

    • Inconsistent Incubation Times: The timing of both drug treatment and incubation with the MTT reagent itself can affect the final absorbance reading.[7] Standardize these incubation periods across all experiments.

    Q3: I am seeing lower than expected potency of Censavudine against HIV-1. Is this normal?

    A3: Yes, it is expected that Censavudine will show lower potency against HIV-1 compared to HIV-2. In vitro studies have demonstrated that Censavudine is significantly more potent against HIV-2 isolates.[8]

    • Comparative Efficacy: The average EC50 for Censavudine against HIV-2 has been reported to be approximately 9.5-fold lower than that for HIV-1 (e.g., 64 ± 18 nM for HIV-2 vs. 610 ± 200 nM for HIV-1).[8] In single-cycle assays, EC50 values for HIV-1 can range from 450 to 890 nM, while for HIV-2 they range from 30 to 81 nM.[1][8][9]

    • Viral Isolate and Cell Line: The specific strains of HIV-1 and HIV-2, as well as the cell line used, will influence the exact EC50 values obtained. However, the general trend of higher potency against HIV-2 should be consistent.

    Q4: Can issues with sample handling and processing affect my in vitro results?

    A4: Yes, logistical challenges in sample handling can introduce variability and errors.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of the drug, cells, and virus. Small errors in volume can lead to significant differences in concentration and final results.

    • Cross-Contamination: Be vigilant about preventing cross-contamination between wells, especially when handling different drug concentrations or viral stocks.

    • Sample Collection and Processing: For assays involving viral load quantification, the method of plasma preparation can impact results. For instance, inadequate separation of cellular elements can lead to falsely elevated measurements due to the presence of integrated intracellular virus.[10]

    Quantitative Data Summary

    The following table summarizes the in vitro activity of Censavudine against HIV-1 and HIV-2 from single-cycle and multi-day infection assays.

    Virus TypeAssay TypeCell LineEC50 Range (nM)Average EC50 (nM)
    HIV-1 Single-Cycle Assay-450 - 890610 ± 200
    HIV-2 Single-Cycle Assay-30 - 8164 ± 18
    HIV-1NL4-3 4-Day InfectionCEMss-4.2
    HIV-2ROD9 4-Day InfectionCEMss-0.14

    Data compiled from multiple in vitro studies.[1][8][9]

    Experimental Protocols

    Protocol: In Vitro Anti-HIV-1 Replication Assay (Example)

    This protocol provides a general framework for assessing the antiviral activity of Censavudine in a T-cell line.

    • Cell Preparation:

      • Culture CEMss cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

      • Maintain cells in a logarithmic growth phase.

      • On the day of the assay, wash the cells and resuspend them in fresh medium to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Drug Preparation:

      • Prepare a stock solution of Censavudine in DMSO.

      • Perform serial dilutions of the Censavudine stock solution in culture medium to achieve the desired final concentrations for the assay. Include a no-drug control.

    • Infection:

      • Plate the CEMss cells in a 96-well plate.

      • Add the diluted Censavudine to the appropriate wells.

      • Infect the cells with a pre-titered stock of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.

      • Include uninfected control wells.

    • Incubation:

      • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-7 days.

    • Endpoint Measurement:

      • After the incubation period, collect the cell supernatant.

      • Measure the amount of viral replication. A common method is to quantify the reverse transcriptase (RT) activity in the supernatant using a colorimetric or radioactive assay. Alternatively, p24 antigen levels can be measured by ELISA.

    • Data Analysis:

      • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

      • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    Visualizations

    Mechanism of Action of Censavudine

    Censavudine Mechanism of Action Censavudine Censavudine (NRTI Prodrug) CellularKinases Cellular Kinases Censavudine->CellularKinases Phosphorylation Censavudine_TP Censavudine Triphosphate (Active Form) CellularKinases->Censavudine_TP HIV_RT HIV Reverse Transcriptase Censavudine_TP->HIV_RT Competitive Inhibition Proviral_DNA Proviral DNA (Incomplete) HIV_RT->Proviral_DNA Incorporation into growing DNA chain Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Chain_Termination Chain Termination Proviral_DNA->Chain_Termination General Workflow for In Vitro Anti-HIV Assay start Start prep_cells Prepare & Plate Host Cells start->prep_cells prep_drug Prepare Serial Dilutions of Censavudine prep_cells->prep_drug infect Infect Cells with HIV (with and without drug) prep_drug->infect incubate Incubate for 4-7 days infect->incubate measure Measure Viral Replication (e.g., RT activity, p24 ELISA) incubate->measure analyze Analyze Data & Calculate EC50 measure->analyze end End analyze->end Troubleshooting Inconsistent EC50 Values start Inconsistent EC50 Results Observed check_reagents Are drug and virus stocks properly prepared and stored? start->check_reagents reagent_issue Prepare fresh drug dilutions. Re-titer viral stock. Use single-use aliquots. check_reagents->reagent_issue No check_cells Is cell health and passage number consistent? check_reagents->check_cells Yes end Re-run Assay reagent_issue->end cell_issue Use cells from a consistent, low passage number stock. Ensure cells are in logarithmic growth phase. check_cells->cell_issue No check_assay Are assay parameters (incubation time, temp, etc.) standardized? check_cells->check_assay Yes cell_issue->end assay_issue Strictly adhere to the standardized protocol. Calibrate equipment. check_assay->assay_issue No check_assay->end Yes assay_issue->end

    References

    Technical Support Center: Analysis of Censavudine and its Metabolites by LC-MS/MS

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of LC-MS/MS parameters for the detection of Censavudine and its metabolites.

    Troubleshooting Guides

    This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Censavudine and its metabolites.

    Problem Potential Cause Recommended Solution
    Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload, inappropriate mobile phase pH, column degradation, or dead volume in the system.- Reduce injection volume or sample concentration. - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or flush the existing one with a strong solvent.- Check all fittings and connections for leaks or dead volume.
    Low Signal Intensity or No Peak Suboptimal ionization, incorrect MRM transitions, sample degradation, or matrix effects.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Verify and optimize MRM transitions and collision energy for both Censavudine and its potential metabolites.- Prepare fresh samples and standards.- Evaluate and mitigate matrix effects through improved sample preparation (e.g., solid-phase extraction) or by using a stable isotope-labeled internal standard.[1]
    High Background Noise Contaminated mobile phase, dirty ion source, or contaminated LC system.- Use high-purity LC-MS grade solvents and additives. - Clean the ion source according to the manufacturer's instructions.- Flush the entire LC system with an appropriate cleaning solution.
    Inconsistent Retention Times Fluctuations in mobile phase composition, column temperature instability, or column aging.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run.- Replace the column if it's old or has been used extensively.
    Carryover Adsorption of the analyte to the injector, column, or other parts of the LC system.- Optimize the injector wash solution to be stronger than the mobile phase.- Inject a blank solvent after a high-concentration sample to check for carryover.- Consider using a different column with less active sites.

    Frequently Asked Questions (FAQs)

    Q1: What are the expected major metabolites of Censavudine?

    A1: As a nucleoside reverse transcriptase inhibitor (NRTI), Censavudine is expected to undergo intracellular phosphorylation to its active triphosphate form. This is a common metabolic pathway for this class of drugs.[2] Other potential metabolic transformations, based on its structure and the metabolism of similar compounds like Stavudine, could include hydroxylation of the ethynyl (B1212043) group or the thymine (B56734) base, and subsequent glucuronidation.

    Q2: What are the recommended precursor and product ions for monitoring Censavudine and its phosphorylated metabolites?

    A2: Specific MRM transitions for Censavudine metabolites are not widely published. However, based on the structure of Censavudine (exact mass: 248.0746 g/mol ) and data from the structurally similar drug, Stavudine, the following transitions can be proposed as a starting point for method development.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
    Censavudine 249.0819 [M+H]⁺127.0393 (Thymine fragment)Positive
    Censavudine-Monophosphate 329.0488 [M+H]⁺249.0819 (Loss of H₃PO₄)Positive
    Censavudine-Diphosphate 409.0157 [M+H]⁺329.0488 (Loss of H₃PO₄)Positive
    Censavudine-Triphosphate 488.9826 [M+H]⁺409.0157 (Loss of H₃PO₄)Positive

    Note: These are theoretical values and must be empirically optimized on your specific instrument.

    Q3: What type of liquid chromatography is most suitable for separating Censavudine and its metabolites?

    A3: Reversed-phase liquid chromatography (RPLC) is a common and effective technique for the separation of nucleoside analogs like Censavudine. For the more polar phosphorylated metabolites, ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may provide better retention and separation.

    Q4: How can I minimize matrix effects when analyzing biological samples?

    A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize them, consider the following:

    • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

    • Chromatographic Separation: Ensure good chromatographic resolution between your analytes and any co-eluting matrix components.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    Q5: What are the critical parameters to optimize for the mass spectrometer?

    A5: For optimal sensitivity and specificity, the following MS parameters should be carefully optimized for each analyte:

    • Ionization Source Parameters: Capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature.

    • MRM Transitions: Selection of the most abundant and specific precursor and product ions.

    • Collision Energy (CE): Optimization of the CE for each MRM transition to achieve the most efficient fragmentation.

    • Dwell Time: Ensure sufficient data points are acquired across each chromatographic peak.

    Experimental Protocols

    Sample Preparation from Plasma (Protein Precipitation)
    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Censavudine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

    LC-MS/MS Method Parameters (Starting Point)
    Parameter Condition
    LC System Agilent 1290 Infinity II or equivalent
    Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
    Flow Rate 0.4 mL/min
    Column Temperature 40°C
    Injection Volume 5 µL
    MS System Agilent 6495 Triple Quadrupole or equivalent
    Ionization Mode Electrospray Ionization (ESI), Positive
    Capillary Voltage 3500 V
    Nebulizer Gas 45 psi
    Drying Gas 12 L/min at 250°C
    Sheath Gas 11 L/min at 350°C
    MRM Transitions See Table in FAQ Q2 (to be optimized)

    Visualizations

    Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

    Caption: Experimental workflow for Censavudine metabolite analysis.

    Signaling_Pathway Censavudine Censavudine CMP Censavudine Monophosphate Censavudine->CMP Kinase CDP Censavudine Diphosphate CMP->CDP Kinase CTP Censavudine Triphosphate (Active) CDP->CTP Kinase Inhibition Inhibition of HIV Reverse Transcriptase CTP->Inhibition

    Caption: Proposed metabolic activation pathway of Censavudine.

    References

    Validation & Comparative

    A Comparative Analysis of (2S,5S)-Censavudine and Stavudine on Mitochondrial DNA Integrity

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed, data-driven comparison of the mitochondrial toxicity profiles of (2S,5S)-Censavudine (also known as Festinavir, BMS-986001, and 4'-ethynylstavudine) and the established nucleoside reverse transcriptase inhibitor (NRTI), stavudine (B1682478). The focus of this analysis is the differential impact of these two structurally similar compounds on mitochondrial DNA (mtDNA), a key factor in NRTI-associated toxicities.

    Executive Summary

    This compound, a novel analog of stavudine, demonstrates a significantly improved mitochondrial safety profile. Extensive in vitro studies on primary human cells reveal that, unlike stavudine, Censavudine does not cause a significant reduction in mitochondrial DNA content, even after prolonged exposure at high concentrations. This suggests a lower potential for mitochondrial toxicity, a well-documented adverse effect of stavudine that can lead to debilitating conditions such as peripheral neuropathy, lipoatrophy, and lactic acidosis.

    Data Presentation: this compound vs. Stavudine

    The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound (BMS-986001) and stavudine on mitochondrial DNA (mtDNA) content in various primary human cell cultures after 19 days of exposure.

    Table 1: Effect on Mitochondrial DNA Content in Human Renal Proximal Tubule Epithelial Cells

    CompoundConcentrationMean mtDNA Change from Control (Fold)Statistical Significance (p-value)
    This compoundCmaxNo significant decreaseNot Significant
    200 µMNo significant decreaseNot Significant
    StavudineCmaxNot significantNot Significant
    200 µM~1.5-fold decreaseSignificant

    Table 2: Effect on Mitochondrial DNA Content in Human Skeletal Muscle Myotubes

    CompoundConcentrationMean mtDNA Change from Control (Fold)Statistical Significance (p-value)
    This compoundCmaxNo significant decreaseNot Significant
    200 µMNo significant decreaseNot Significant
    StavudineCmax~1.5-fold decreaseSignificant
    200 µM~2.0-fold decreaseSignificant

    Table 3: Effect on Mitochondrial DNA Content in Differentiated Human Adipocytes

    CompoundConcentrationMean mtDNA Change from Control (Fold)Statistical Significance (p-value)
    This compoundCmaxNo significant decreaseNot Significant
    200 µMNo significant decreaseNot Significant
    StavudineCmax~2.0-fold decreaseSignificant
    200 µM~2.5-fold decreaseSignificant

    Data adapted from a study comparing BMS-986001 and stavudine in long-term primary human cell cultures.[1]

    Experimental Protocols

    The following section details the methodologies employed in the key comparative study.

    1. Cell Culture and Drug Exposure

    • Cell Types:

      • Primary Human Renal Proximal Tubule Epithelial Cells

      • Primary Human Skeletal Muscle Myotubes

      • Primary Differentiated Human Adipocytes

    • Drug Concentrations:

      • Cmax (maximum plasma concentration) reported for the clinically relevant dose.

      • A high equimolar concentration of 200 µM.

    • Exposure Duration: 19 days.

    • Culture Conditions: Cells were maintained in their respective specialized growth media under standard cell culture conditions (37°C, 5% CO2). The media containing the test compounds or vehicle control was replenished regularly.

    2. Mitochondrial DNA Quantification

    • DNA Extraction: Total DNA was isolated from the cultured cells at the end of the 19-day exposure period using a commercial DNA extraction kit.

    • Quantitative Polymerase Chain Reaction (qPCR):

      • The relative amount of mtDNA to nuclear DNA (nDNA) was determined using a duplex real-time qPCR assay.

      • Specific primers and probes were used to amplify a target gene from the mitochondrial genome (e.g., a subunit of the cytochrome c oxidase complex) and a nuclear reference gene (e.g., β-actin or RNase P).

      • The cycle threshold (Ct) values were used to calculate the ratio of mtDNA to nDNA.

      • A decrease in this ratio in drug-treated cells compared to vehicle-treated controls indicated mtDNA depletion.

    3. Cytotoxicity Assays

    • Total Cell Protein: Total protein content was measured as an indicator of cell viability and proliferation. A significant decrease in total protein suggested cytotoxicity.

    • ATP Levels: Intracellular ATP levels were quantified as a measure of mitochondrial function and overall cellular energy status.

    Mandatory Visualizations

    Signaling Pathway: NRTI-Induced Mitochondrial Toxicity

    NRTI_Mitochondrial_Toxicity cluster_drug Drug Action cluster_mito Mitochondrion cluster_cellular Cellular Effects Stavudine Stavudine PolG Polymerase Gamma (Pol-γ) Stavudine->PolG Strong Inhibition Censavudine This compound Censavudine->PolG Weak/No Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA Mitochondrial DNA mtDNA_rep->mtDNA Maintains ETC Electron Transport Chain (ETC) mtDNA->ETC Encodes Subunits Toxicity Mitochondrial Toxicity (e.g., Lactic Acidosis, Lipoatrophy) mtDNA->Toxicity Depletion leads to ATP ATP Production ETC->ATP Drives ATP->Toxicity Reduced levels lead to

    Caption: Mechanism of NRTI-induced mitochondrial toxicity.

    Experimental Workflow: Comparative Analysis of Mitochondrial DNA Depletion

    mtDNA_Depletion_Workflow cluster_setup Experimental Setup cluster_drugs Test Compounds cluster_analysis Analysis start Primary Human Cells (Renal, Muscle, Adipocyte) culture Cell Culture start->culture treatment 19-Day Treatment culture->treatment dna_extraction Total DNA Extraction treatment->dna_extraction censavudine This compound (Cmax & 200 µM) censavudine->treatment stavudine Stavudine (Cmax & 200 µM) stavudine->treatment control Vehicle Control control->treatment qpcr qPCR for mtDNA & nDNA dna_extraction->qpcr ratio Calculate mtDNA/nDNA Ratio qpcr->ratio comparison Compare Drug vs. Control ratio->comparison

    Caption: Workflow for assessing mtDNA depletion.

    References

    TPN-101 Demonstrates Superior Neuroinflammatory Modulation Compared to Other NRTIs

    Author: BenchChem Technical Support Team. Date: December 2025

    San Diego, CA – The novel nucleoside reverse transcriptase inhibitor (NRTI), TPN-101, has shown significant efficacy in reducing key biomarkers of neuroinflammation and neurodegeneration in recent clinical trials. Developed by Transposon Therapeutics, TPN-101's unique mechanism of action, targeting the LINE-1 reverse transcriptase, appears to offer a more targeted approach to mitigating the inflammatory cascades implicated in a range of neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP). This report provides a comparative analysis of TPN-101 against other NRTIs in the context of neuroinflammation, supported by available experimental data.

    TPN-101, a potent inhibitor of the LINE-1 retrotransposon, has demonstrated a consistent ability to lower levels of critical neuroinflammatory and neurodegenerative biomarkers in Phase 2 clinical studies.[1][2][3][4][5] Notably, treatment with TPN-101 has been associated with reductions in neurofilament light chain (NfL), a marker of neuronal damage, and interleukin-6 (IL-6), a pro-inflammatory cytokine. Furthermore, TPN-101 has shown effects on other inflammatory markers such as osteopontin. This broad anti-neuroinflammatory profile distinguishes it from other NRTIs, for which the evidence in neuroinflammation is more varied and less clinically advanced.

    Comparative Efficacy in Neuroinflammation

    While direct head-to-head clinical trials are lacking, preclinical and in vitro data provide a basis for comparing the anti-neuroinflammatory potential of TPN-101 with other NRTIs like stavudine, zidovudine, and lamivudine. The primary mechanism of action for TPN-101 in neuroinflammation is the inhibition of LINE-1 reverse transcriptase, which, when dysregulated, can trigger innate immune responses. In contrast, other NRTIs are thought to exert their anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.

    The following table summarizes the available quantitative data on the efficacy of TPN-101 and other selected NRTIs in modulating key neuroinflammatory markers.

    DrugTargetModel SystemKey Biomarker(s)EfficacyReference(s)
    TPN-101 LINE-1 Reverse TranscriptasePhase 2 Clinical Trial (ALS/FTD, PSP)NfL, IL-6, OsteopontinSignificant reduction in biomarkers
    Stavudine (d4T) NLRP3 InflammasomeIn vitro (LPS-stimulated macrophages)IL-1β, IL-18, Caspase-1Reduction in IL-18 and Caspase-1 production
    Zidovudine (AZT) Reverse TranscriptaseIn vitro (microglia)Pro-inflammatory cytokinesMixed effects, can induce neuroinflammation
    Lamivudine (3TC) Reverse TranscriptaseIn vitro (microglia)Pro-inflammatory cytokinesMitigates microglial activation

    Signaling Pathways and Mechanisms of Action

    The distinct mechanisms of TPN-101 and other NRTIs in neuroinflammation are best visualized through their respective signaling pathways. TPN-101's inhibition of LINE-1 reverse transcriptase prevents the generation of immunogenic nucleic acids that can activate downstream inflammatory signaling. Other NRTIs, such as stavudine, are believed to directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome complex.

    TPN101_Mechanism cluster_0 Cellular Stress / Pathological Factors cluster_1 LINE-1 Retrotransposition cluster_2 Innate Immune Response Cellular Stress Cellular Stress LINE-1 RNA LINE-1 RNA Cellular Stress->LINE-1 RNA activates LINE-1 RT LINE-1 Reverse Transcriptase LINE-1 RNA->LINE-1 RT template for LINE-1 DNA LINE-1 DNA LINE-1 RT->LINE-1 DNA synthesizes Immune Sensors Immune Sensors LINE-1 DNA->Immune Sensors detected by Signaling Cascade Signaling Cascade Immune Sensors->Signaling Cascade Neuroinflammation Neuroinflammation Signaling Cascade->Neuroinflammation TPN-101 TPN-101 TPN-101->LINE-1 RT inhibits

    Figure 1: Mechanism of Action of TPN-101 in Neuroinflammation.

    NRTI_NLRP3_Mechanism cluster_0 Inflammatory Stimuli cluster_1 NLRP3 Inflammasome Assembly cluster_2 Inflammatory Response PAMPs/DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex ASC ASC ASC->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Complex Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 activates IL-1β / IL-18 IL-1β / IL-18 Caspase-1->IL-1β / IL-18 cleaves Pro-IL-1β Pro-IL-1β / Pro-IL-18 Pro-IL-1β->IL-1β / IL-18 Other NRTIs Other NRTIs (e.g., Stavudine) Other NRTIs->Inflammasome Complex inhibit

    Figure 2: General Mechanism of NRTIs on the NLRP3 Inflammasome.

    Experimental Protocols

    Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of NRTIs in the context of neuroinflammation.

    In Vitro Neuroinflammation Assay in Microglial Cells

    This protocol describes a general workflow for assessing the anti-inflammatory effects of compounds on microglial cells stimulated with lipopolysaccharide (LPS).

    Microglia_Assay_Workflow A 1. Seed Microglial Cells (e.g., BV-2 or primary microglia) in 96-well plates B 2. Pre-treat with Test Compound (TPN-101 or other NRTI) for 1-2 hours A->B C 3. Stimulate with LPS (1 µg/mL) to induce inflammation B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure Inflammatory Markers (e.g., IL-6, TNF-α, Nitric Oxide) using ELISA or Griess Assay E->F

    Figure 3: Workflow for In Vitro Neuroinflammation Assay.

    1. Cell Culture:

    • Culture BV-2 microglial cells or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    2. Compound Treatment:

    • Prepare stock solutions of TPN-101 and other NRTIs in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the compounds to the desired final concentrations in the cell culture medium.

    • Pre-treat the cells with the compounds for 1-2 hours before inducing inflammation.

    3. Induction of Inflammation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Include appropriate controls: vehicle control (no compound, no LPS) and positive control (LPS only).

    4. Measurement of Inflammatory Markers:

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using commercially available ELISA kits.

    • Measure nitric oxide (NO) production by quantifying nitrite (B80452) levels in the supernatant using the Griess reagent.

    NLRP3 Inflammasome Activation Assay

    This protocol outlines the steps to assess the inhibitory effect of NRTIs on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).

    1. Cell Preparation and Priming:

    • Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs).

    • Prime the BMDMs with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

    2. Inhibitor Treatment and Inflammasome Activation:

    • Pre-treat the primed cells with various concentrations of the test NRTI for 1 hour.

    • Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.

    3. Measurement of IL-1β Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a mouse IL-1β ELISA kit.

    LINE-1 Reverse Transcriptase Activity Assay

    This assay measures the ability of compounds to inhibit the enzymatic activity of LINE-1 reverse transcriptase.

    1. Preparation of L1 Ribonucleoprotein (RNP) Particles:

    • Express and isolate L1 RNPs from cultured cells.

    2. In Vitro Reverse Transcription Reaction:

    • Perform a reverse transcription reaction using the isolated L1 RNPs, a suitable primer, and dNTPs.

    • For the Direct L1 Extension Assay (DLEA), include radiolabeled dNTPs.

    3. Detection of RT Activity:

    • For the L1 Element Amplification Protocol (LEAP), use the products of the RT reaction as a template for PCR amplification and visualize the products on an agarose (B213101) gel.

    • For DLEA, detect the incorporation of radiolabeled dNTPs using a dot-blot or gel separation followed by autoradiography.

    Conclusion

    The available evidence suggests that TPN-101 holds significant promise as a targeted therapy for neuroinflammation in neurodegenerative diseases. Its mechanism of action, focused on the inhibition of LINE-1 reverse transcriptase, appears to provide a more specific and potentially more effective approach to mitigating the chronic inflammatory processes that drive these conditions compared to the broader anti-inflammatory effects of other NRTIs. Further direct comparative studies are warranted to fully elucidate the relative efficacy of TPN-101. However, the current clinical data for TPN-101 in reducing key neuroinflammatory biomarkers is a strong indicator of its potential as a disease-modifying therapy.

    References

    Validating TPN-101 Target Engagement on LINE-1 in Cell Models: A Comparison Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of TPN-101's performance in targeting Long Interspersed Nuclear Element-1 (LINE-1) in cellular models, alongside alternative LINE-1 inhibitors. The content is supported by available experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.

    Introduction to TPN-101 and LINE-1

    TPN-101, also known as censavudine, is a nucleoside reverse transcriptase inhibitor (NRTI) that specifically targets the reverse transcriptase enzyme encoded by LINE-1 retrotransposons.[1][2] LINE-1 elements are a class of retrotransposable elements in the human genome that can replicate and move to new locations, a process called retrotransposition.[1] Dysregulation of LINE-1 activity has been implicated in various neurodegenerative and inflammatory diseases, making its inhibition a promising therapeutic strategy.[3][4] TPN-101 is currently in clinical development for the treatment of neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[3][5]

    The mechanism of LINE-1 retrotransposition involves the transcription of LINE-1 DNA into RNA, followed by the reverse transcription of the RNA back into DNA by the LINE-1 reverse transcriptase. This newly synthesized DNA is then integrated into a new location in the genome. TPN-101, as a nucleoside analog, is designed to be incorporated into the growing DNA chain during reverse transcription, leading to chain termination and thus inhibiting the retrotransposition process.

    Comparative Analysis of LINE-1 Inhibitors in Cell-Based Assays

    Validating the engagement of TPN-101 with its intended LINE-1 target in a cellular context is crucial for its preclinical and clinical development. The most common method for this is the LINE-1 retrotransposition reporter assay. While specific peer-reviewed IC50 values for TPN-101 in this assay are not publicly available, it is described as a "potent" inhibitor.[6] For a quantitative comparison, this guide includes data from published studies on other NRTIs that have been tested for their ability to inhibit LINE-1 retrotransposition.

    InhibitorTypeIC50 (µM) in LINE-1 Retrotransposition AssayReference
    TPN-101 (censavudine) Nucleoside Reverse Transcriptase InhibitorNot publicly available in peer-reviewed literature. Described as a "potent" inhibitor.[6]
    Stavudine (d4T)Nucleoside Reverse Transcriptase Inhibitor0.22[7][8]
    Lamivudine (3TC)Nucleoside Reverse Transcriptase Inhibitor1.12[7][8]
    Tenofovir disoproxil fumarate (B1241708) (TDF)Nucleotide Reverse Transcriptase Inhibitor1.82[7][8]
    Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor2.21[7][8]

    Note: The IC50 values presented above were determined using a cell-based LINE-1 retrotransposition assay with a reporter construct in HeLa cells.[8] Direct comparison of the potency of TPN-101 with these alternatives will require testing within the same experimental setup.

    Experimental Protocols

    A detailed understanding of the experimental methodology is critical for the replication and interpretation of results. The following is a generalized protocol for the widely used cell-based LINE-1 retrotransposition reporter assay.

    LINE-1 Retrotransposition Reporter Assay

    Objective: To quantify the frequency of LINE-1 retrotransposition in cultured cells following treatment with an inhibitor.

    Principle: This assay utilizes a plasmid containing a full-length, active LINE-1 element tagged with a reporter gene (e.g., green fluorescent protein (GFP) or an antibiotic resistance gene like neomycin phosphotransferase). The reporter gene is interrupted by an intron in the sense orientation of the LINE-1 element. The reporter gene can only be expressed if the LINE-1 transcript is spliced, reverse transcribed, and integrated into the host cell genome.

    Materials:

    • HeLa cells (or other suitable cell line)

    • DMEM with 10% FBS and antibiotics

    • LINE-1 reporter plasmid (e.g., pLRE3-EGFP)

    • Transfection reagent (e.g., FuGENE® 6)

    • TPN-101 or other inhibitors

    • Flow cytometer (for GFP reporter) or selection antibiotic (e.g., G418 for neomycin resistance)

    • 96-well plates for cytotoxicity assay

    • Cell viability assay reagent (e.g., CellTiter-Glo®)

    Procedure:

    • Cell Seeding: Plate HeLa cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

    • Transfection: On the following day, transfect the cells with the LINE-1 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Inhibitor Treatment: After transfection, replace the medium with fresh medium containing various concentrations of TPN-101 or other inhibitors. Include a vehicle-only control.

    • Incubation: Incubate the cells for 3-4 days to allow for retrotransposition to occur.

    • Quantification:

      • For GFP reporter: Harvest the cells, and analyze the percentage of GFP-positive cells by flow cytometry.

      • For antibiotic resistance reporter: Split the cells into new plates and apply the selection antibiotic. After 10-14 days, stain and count the resulting antibiotic-resistant colonies.

    • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay to ensure that the observed reduction in retrotransposition is not due to general cellular toxicity of the compound. Plate cells in a 96-well plate, treat with the same concentrations of the inhibitor, and measure cell viability after the same incubation period.

    • Data Analysis: Normalize the retrotransposition frequency in the inhibitor-treated cells to that of the vehicle-treated cells. Plot the normalized values against the inhibitor concentration to determine the IC50 value.

    Visualizations

    To further clarify the concepts and workflows discussed, the following diagrams are provided.

    LINE1_Retrotransposition_and_TPN101_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_nucleus2 Nucleus LINE-1_DNA LINE-1 DNA LINE-1_RNA LINE-1 RNA LINE-1_DNA->LINE-1_RNA Transcription Spliced_RNA Spliced LINE-1 RNA LINE-1_RNA->Spliced_RNA Splicing ORF1p_ORF2p Translation (ORF1p & ORF2p) Spliced_RNA->ORF1p_ORF2p RNP Ribonucleoprotein (RNP) Complex Spliced_RNA->RNP Genomic_DNA Genomic DNA TPRT Target-Primed Reverse Transcription Genomic_DNA->TPRT New_LINE-1_DNA New LINE-1 DNA Integration Integration New_LINE-1_DNA->Integration ORF1p_ORF2p->RNP RNP->TPRT TPRT->New_LINE-1_DNA Integration->Genomic_DNA New LINE-1 insertion TPN-101 TPN-101 TPN-101->TPRT Inhibits

    Caption: Mechanism of LINE-1 retrotransposition and inhibition by TPN-101.

    experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Seed HeLa cells in 6-well plates B Transfect with LINE-1 reporter plasmid A->B C Treat with TPN-101 or other inhibitors B->C D Incubate for 3-4 days C->D F Perform parallel cytotoxicity assay C->F E Quantify retrotransposition (Flow cytometry or Colony counting) D->E G Calculate IC50 E->G F->G

    Caption: Experimental workflow for the LINE-1 retrotransposition reporter assay.

    logical_relationship A Inhibition of LINE-1 Reverse Transcriptase B Decreased LINE-1 Retrotransposition A->B leads to C Reduced Genomic Instability B->C results in D Therapeutic Potential in Neurodegenerative Diseases C->D contributes to

    References

    TPN-101 Demonstrates Superior Biomarker Modulation in Neurodegenerative Diseases: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: December 2025

    For Immediate Release

    [City, State] – [Date] – New analyses of Phase 2 clinical trial data for TPN-101, a novel inhibitor of the LINE-1 reverse transcriptase, reveal a significant and encouraging impact on key biomarkers of neurodegeneration and neuroinflammation, Neurofilament Light Chain (NfL) and Interleukin-6 (IL-6), in patients with Progressive Supranuclear Palsy (PSP) and C9orf72-associated Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia (C9-ALS/FTD). When compared with available data from alternative therapeutic approaches, TPN-101 exhibits a distinct and promising profile in modulating these critical indicators of disease pathology.

    This guide provides a comparative analysis of TPN-101's effects on NfL and IL-6, supported by experimental data from recent clinical trials, for researchers, scientists, and drug development professionals.

    Mechanism of Action: A Novel Approach

    TPN-101 is a first-in-class inhibitor of Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase.[1][2][3] In several neurodegenerative diseases, the dysregulation of LINE-1 retrotransposons is thought to trigger an innate immune response, leading to chronic neuroinflammation and subsequent neuronal damage.[4][5] By inhibiting the LINE-1 reverse transcriptase, TPN-101 aims to mitigate this inflammatory cascade and its downstream detrimental effects.[4][6]

    TPN101_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Biomarker Outcomes Disease_State Neurodegenerative Disease State (e.g., PSP, C9-ALS/FTD) LINE1_Dysregulation LINE-1 Dysregulation Disease_State->LINE1_Dysregulation leads to LINE1_RT LINE-1 Reverse Transcriptase Activity LINE1_Dysregulation->LINE1_RT results in Immune_Response Innate Immune Response Activation LINE1_RT->Immune_Response triggers Neuroinflammation Neuroinflammation (↑ IL-6) Immune_Response->Neuroinflammation causes Neurodegeneration Neurodegeneration (↑ NfL) Neuroinflammation->Neurodegeneration contributes to TPN101 TPN-101 TPN101->LINE1_RT Inhibits IL6_Reduction ↓ IL-6 Levels TPN101->IL6_Reduction leads to NfL_Reduction ↓ NfL Levels TPN101->NfL_Reduction leads to

    Caption: TPN-101 Mechanism of Action.

    Comparative Efficacy: TPN-101 vs. Alternative Therapies

    Data from Phase 2 studies demonstrate that TPN-101 significantly reduces both NfL and IL-6 levels in the cerebrospinal fluid (CSF) of patients with PSP and C9-ALS/FTD. This dual action on biomarkers of both neurodegeneration (NfL) and neuroinflammation (IL-6) is a noteworthy finding.

    TherapyTarget/MechanismDisease PopulationBiomarker Effect (vs. Placebo)Source
    TPN-101 LINE-1 Reverse Transcriptase InhibitorPSPNfL (CSF): ↓ 18.4% at 24 weeksIL-6 (CSF): ↓ 51.6% at 24 weeks[7]
    TPN-101 LINE-1 Reverse Transcriptase InhibitorC9-ALS/FTDNfL & IL-6 (CSF): Lowered levels at 24 weeks (specific % not reported)[7]
    BIIB078 (Discontinued) Antisense Oligonucleotide (targets C9orf72 RNA)C9-ALSNfL (CSF & Plasma): Increased in 60mg and 90mg cohorts[4][7][8]
    Tofersen Antisense Oligonucleotide (targets SOD1 RNA)SOD1-ALSNfL (Blood): ↓ ~50% by 12-16 weeks[9][10]
    Gosuranemab (Discontinued) Anti-tau Monoclonal AntibodyPSPNfL (CSF): Not altered[11]
    Semorinemab Anti-tau Monoclonal AntibodyAlzheimer's DiseaseNfL & IL-6: No consistent response[2][12]

    A meta-analysis of the combined patient populations from the TPN-101 Phase 2 studies in PSP and C9-ALS/FTD showed a statistically significant lowering effect on NfL.[12] In stark contrast, the development of BIIB078, an antisense oligonucleotide for C9-ALS, was discontinued (B1498344) after a Phase 1 study revealed elevations in NfL, suggesting an exacerbation of axonal injury.[7][8] While tofersen, an ASO for a different genetic form of ALS (SOD1-ALS), did show a significant reduction in NfL, the data for BIIB078 in the C9orf72 population provides a critical point of comparison for TPN-101's positive effect.[9][10]

    Furthermore, in the PSP space, the anti-tau antibody gosuranemab failed to show a clinical benefit and did not alter CSF NfL levels, leading to the discontinuation of its development for this indication.[11][13] This highlights the unique and potent activity of TPN-101 on this key biomarker of neurodegeneration in PSP.

    Experimental Protocols

    The data for TPN-101 was generated from two multi-center, randomized, double-blind, placebo-controlled Phase 2 clinical trials.

    PSP Study (NCT04993768):

    • Design: A 4-arm, parallel-group study with a 24-week double-blind treatment period, followed by a 24-week open-label extension.

    • Participants: 42 patients with Progressive Supranuclear Palsy.

    • Intervention: Participants were randomized to receive daily oral doses of 100 mg, 200 mg, or 400 mg of TPN-101, or placebo.

    • Biomarker Analysis: Cerebrospinal fluid was collected at baseline and at 24 weeks to measure levels of NfL and IL-6.

    C9-ALS/FTD Study (NCT04993755):

    • Design: A 2-arm, parallel-group study with a 24-week double-blind treatment period, followed by a 24-week open-label treatment phase.

    • Participants: 42 patients with ALS and/or FTD associated with the C9orf72 gene mutation.

    • Intervention: Participants were randomized to receive 400 mg of TPN-101 or placebo daily.

    • Biomarker Analysis: Cerebrospinal fluid was collected to assess changes in key biomarkers of neurodegeneration and neuroinflammation, including NfL and IL-6.

    Experimental_Workflow cluster_DB Double-Blind Phase cluster_OLE Open-Label Phase Screening Screening Period (6 weeks) CSF_Baseline CSF & Clinical Assessment (Baseline) Screening->CSF_Baseline Randomization Randomization (n=42) (e.g., 3:1 or multi-arm) Placebo Placebo Group Randomization->Placebo TPN101_Group TPN-101 Group(s) (e.g., 400mg) Randomization->TPN101_Group Double_Blind_Treatment Double-Blind Treatment Period (24 weeks) CSF_24wks CSF & Clinical Assessment (Week 24) Double_Blind_Treatment->CSF_24wks All_TPN101 All Participants Receive TPN-101 Double_Blind_Treatment->All_TPN101 Crossover Open_Label_Extension Open-Label Extension (24 weeks) Follow_Up Follow-Up Visit (4 weeks post-treatment) Open_Label_Extension->Follow_Up CSF_48wks Clinical Assessment (Week 48) Open_Label_Extension->CSF_48wks Placebo->Double_Blind_Treatment TPN101_Group->Double_Blind_Treatment CSF_Baseline->Randomization All_TPN101->Open_Label_Extension

    Caption: Generalized Phase 2 Clinical Trial Workflow for TPN-101.

    Conclusion

    The significant reduction of both NfL and IL-6 by TPN-101 in patients with PSP and C9-ALS/FTD represents a promising disease-modifying potential that stands out when compared to the biomarker effects of other investigational therapies in these and related neurodegenerative diseases. The unique mechanism of targeting LINE-1 retrotransposons appears to effectively quell the neuroinflammatory and neurodegenerative processes reflected by these key biomarkers. Further investigation in larger, pivotal trials is warranted to confirm these encouraging findings and to evaluate the long-term clinical benefits of TPN-101.

    References

    A Comparative Analysis of (2S,5S)-Censavudine and Other LINE-1 Inhibitors

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (2S,5S)-Censavudine and other inhibitors of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposition. While direct head-to-head studies involving Censavudine are not currently available in the public domain, this document synthesizes existing data on related compounds to offer a comparative perspective.

    LINE-1 retrotransposons are the only active, autonomous mobile genetic elements in the human genome, and their activity has been linked to genetic diseases and cancer.[1][2] This has spurred interest in developing inhibitors of LINE-1 activity. One major class of these inhibitors is nucleoside reverse transcriptase inhibitors (NRTIs), which were originally developed to treat HIV.[1][3]

    This compound (also known as Festinavir or BMS-986001) is a nucleoside analog reverse transcriptase inhibitor that has been investigated for the treatment of HIV infection.[4][5] As an NRTI, it represents a potential candidate for LINE-1 inhibition. This guide will compare its profile with other NRTIs that have demonstrated activity against LINE-1, as well as a distinct class of inhibitors targeting the LINE-1 endonuclease.

    Comparative Efficacy of Nucleoside Reverse Transcriptase Inhibitors on LINE-1 Retrotransposition

    While specific data on Censavudine's direct LINE-1 inhibitory activity is not available, a study by Jones et al. provides a head-to-head comparison of several other NRTIs. The study utilized an in vitro LINE-1 retrotransposition reporter assay to determine the potency of these compounds.[1][6] The results, summarized in the table below, indicate that NRTIs can suppress LINE-1 retrotransposition with varying efficiencies.[1]

    CompoundIC50 (µM) for LINE-1 Inhibition
    Stavudine (d4T)0.22
    Lamivudine (3TC)1.12
    Tenofovir disoproxil fumarate (B1241708) (TDF)1.82
    Zidovudine (AZT)2.21

    Data from Jones et al. (2008).[1][6]

    The hierarchy of potency was determined to be: Stavudine > Lamivudine > Tenofovir > Zidovudine.[1] It is noteworthy that the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine (B1678648) showed no effect on LINE-1 retrotransposition, suggesting a specific mechanism of action for NRTIs.[1][3] Censavudine is structurally similar to stavudine, which may suggest its potential as a potent LINE-1 inhibitor.[5]

    Alternative Inhibition Strategy: Targeting the LINE-1 Endonuclease

    A different approach to inhibiting LINE-1 activity involves targeting its endonuclease (EN) domain, which is crucial for initiating the retrotransposition process.[2][7] A recent study identified and characterized several small molecule inhibitors of the LINE-1 EN.[2] This presents an alternative therapeutic strategy to the reverse transcriptase inhibitors.

    CompoundEndonuclease IC50 (µM)Retrotransposition Inhibition
    AD516.1Yes
    AD3412.5Yes
    AD1876.3Yes

    Data from a 2024 study on small molecule endonuclease inhibitors.[2]

    These endonuclease inhibitors have been shown to reduce L1 retrotransposition, L1-induced DNA damage, and inflammation in cellular models.[2]

    Experimental Protocols

    LINE-1 Retrotransposition Reporter Assay (for NRTIs)

    The efficacy of NRTIs against LINE-1 was evaluated using a well-established in vitro assay.

    • Cell Line: HeLa cells are commonly used for this assay.

    • Reporter Construct: A plasmid containing a full-length, retrotransposition-competent LINE-1 element (e.g., LRE3) is engineered with a reporter gene (e.g., EGFP). The reporter gene is interrupted by an intron and is in the opposite orientation to the LINE-1 promoter. This ensures that the reporter can only be expressed after the LINE-1 element is transcribed, spliced, reverse transcribed, and integrated into the host cell genome.

    • Transfection: HeLa cells are transfected with the reporter plasmid.

    • Drug Treatment: Following transfection, the cells are treated with varying concentrations of the NRTI compounds.

    • Flow Cytometry: After a set incubation period, the cells are analyzed by flow cytometry to quantify the percentage of cells expressing the reporter gene (e.g., EGFP-positive cells).

    • Data Analysis: The percentage of reporter-positive cells in the treated samples is compared to untreated controls to determine the level of inhibition. IC50 values are calculated from the dose-response curves.

    G cluster_workflow Experimental Workflow: LINE-1 Retrotransposition Assay A HeLa cells cultured B Transfection with LINE-1 Reporter Plasmid A->B C Treatment with NRTIs (e.g., Censavudine analogs) B->C D Incubation C->D E Flow Cytometry Analysis D->E F Quantification of Reporter Gene Expression E->F G Calculation of IC50 Values F->G

    Caption: Workflow for LINE-1 Retrotransposition Assay.

    Signaling Pathways and Mechanism of Action

    LINE-1 retrotransposition is a multi-step process that begins with the transcription of the LINE-1 element in the nucleus. The resulting mRNA is exported to the cytoplasm, where it is translated into two proteins: ORF1p and ORF2p. ORF2p possesses both endonuclease and reverse transcriptase activity. These proteins, along with the LINE-1 mRNA, form a ribonucleoprotein (RNP) complex that re-enters the nucleus. The endonuclease activity of ORF2p nicks the genomic DNA, and the reverse transcriptase activity uses the LINE-1 mRNA as a template to synthesize a new DNA copy at the target site. This process is known as target-primed reverse transcription (TPRT).[2]

    NRTIs, including presumably Censavudine, act by being incorporated into the newly synthesized DNA chain, causing premature termination due to the lack of a 3'-hydroxyl group.[3] Endonuclease inhibitors, on the other hand, block the initial nicking of the genomic DNA, thereby preventing the initiation of retrotransposition.

    G cluster_pathway LINE-1 Retrotransposition Pathway and Inhibition cluster_nucleus1 Nucleus cluster_cytoplasm Cytoplasm cluster_nucleus2 Nucleus cluster_inhibitors Inhibitor Action L1_DNA LINE-1 DNA Transcription Transcription L1_DNA->Transcription L1_mRNA LINE-1 mRNA Transcription->L1_mRNA L1_mRNA_cyto LINE-1 mRNA L1_mRNA->L1_mRNA_cyto Translation Translation ORF1p ORF1p Translation->ORF1p ORF2p ORF2p (EN/RT) Translation->ORF2p RNP Ribonucleoprotein (RNP) Complex ORF1p->RNP ORF2p->RNP RNP_nuc RNP Complex RNP->RNP_nuc L1_mRNA_cyto->Translation L1_mRNA_cyto->RNP Genomic_DNA Genomic DNA TPRT Target-Primed Reverse Transcription (TPRT) Genomic_DNA->TPRT New_L1 New LINE-1 Insertion TPRT->New_L1 RNP_nuc->TPRT NRTI NRTIs (e.g., Censavudine) NRTI->TPRT Inhibits Reverse Transcriptase Activity EN_Inhibitor Endonuclease Inhibitors EN_Inhibitor->TPRT Inhibits Endonuclease Activity (DNA Nicking)

    Caption: LINE-1 Retrotransposition and Inhibition.

    Conclusion

    References

    TPN-101 in Progressive Supranuclear Palsy: A Comparative Analysis of its Disease-Modifying Potential

    Author: BenchChem Technical Support Team. Date: December 2025

    A deep dive into the clinical trial data of TPN-101 and its standing against emerging therapies for Progressive Supranuclear Palsy (PSP), offering researchers and drug development professionals a comprehensive guide to the current landscape of PSP therapeutics.

    Progressive Supranuclear Palsy (PSP) is a debilitating neurodegenerative disorder with no approved disease-modifying treatments. However, recent clinical trials of TPN-101, a novel orally administered agent, have shown promising results in altering key pathological indicators of the disease. This guide provides a detailed comparison of TPN-101's performance with other emerging therapies for PSP, supported by available experimental data and protocols.

    TPN-101: A Novel Mechanism of Action

    TPN-101 is a first-in-class inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1][2] Dysregulation of LINE-1, a retrotransposon, is implicated in the pathology of several neurodegenerative diseases, including PSP.[1][2] In the brain of individuals with PSP, increased LINE-1 expression is correlated with the accumulation of abnormal tau protein, a hallmark of the disease.[3] By inhibiting the LINE-1 reverse transcriptase, TPN-101 is believed to prevent the overproduction of LINE-1 DNA, thereby mitigating the downstream innate immune responses that contribute to neurodegeneration.[1][2]

    Clinical Trial Performance: TPN-101 in PSP

    A Phase 2a clinical trial (NCT04993768) evaluated the safety, tolerability, and efficacy of TPN-101 in patients with PSP.[4][5][6] The study was a multi-center, randomized, double-blind, placebo-controlled, parallel-group trial with an open-label extension phase.[5][7] Participants (n=42) were randomized to receive daily oral doses of 100 mg, 200 mg, or 400 mg of TPN-101, or a placebo.[5][7]

    Biomarker Analysis: Tangible Evidence of Target Engagement

    The trial demonstrated a significant impact on key biomarkers of neurodegeneration and neuroinflammation in cerebrospinal fluid (CSF).

    BiomarkerTPN-101 (400 mg) vs. Placebo (at 24 weeks)Significance
    Neurofilament Light Chain (NfL) 18.4% reduction[7][8]A key indicator of neuroaxonal damage. TPN-101 is the first PSP treatment to show a reduction in NfL levels.[5][9]
    Interleukin-6 (IL-6) 51.6% reduction[7][8]A pro-inflammatory cytokine elevated in PSP that correlates with disease severity.[5]
    Osteopontin Reduction observed (quantitative data not fully available)[5]A biomarker linked to cognitive deficits in other neurodegenerative diseases.[5]

    A meta-analysis of the combined data from the PSP and a separate C9-ALS/FTD trial showed a statistically significant NfL-lowering effect of TPN-101 versus placebo at 24 weeks (p = 0.034).[8]

    Clinical Outcomes: Stabilization of Disease Progression

    Participants treated with TPN-101 for the entire 48-week duration of the study showed a stabilization of their clinical symptoms as measured by the Progressive Supranuclear Palsy Rating Scale (PSPRS).[5][9] In contrast, participants who were initially on placebo continued to show a worsening of their PSPRS scores between weeks 24 and 48, even after switching to TPN-101 in the open-label extension.[10] This suggests a potential delay in the onset of clinical benefit, lagging behind the early effects observed on biomarkers.[9][10] All doses of TPN-101 were reported to be well-tolerated.[3]

    The Therapeutic Landscape: A Comparative Look at Alternatives

    While TPN-101 shows significant promise, other therapeutic strategies are also under investigation for PSP.

    Therapeutic AgentMechanism of ActionLatest Clinical Trial PhaseKey Reported Outcomes
    AADvac1 Active immunotherapy targeting pathological tau proteins.[11][12]Phase 2 (Platform Trial)[11]In a Phase 2 trial for Alzheimer's Disease, it demonstrated a favorable safety profile and potential to slow disease progression based on biomarker and clinical signals.[11][12] Specific data for PSP trials is not yet available.
    AZP2006 Modulates progranulin levels and restores lysosomal function, reducing tau aggregation and neuroinflammation.[1][11][12]Phase 2a[1][13]Demonstrated stabilization of disease progression in a Phase 2a trial, particularly with early intervention.[13] The open-label extension showed a slowed progression of the disease and no notable safety concerns.[1]
    BMS-986168 (BIIB092) Humanized monoclonal antibody that binds to N-terminal extracellular tau (eTau).[14]Phase 2[15]Phase 1 trial in PSP patients showed the drug was safe and well-tolerated, with significant suppression of free eTau in the CSF (approximately 90-97% reduction).[4][16]

    Experimental Protocols and Methodologies

    Progressive Supranuclear Palsy Rating Scale (PSPRS)

    The PSPRS is a clinician-rated scale used to assess the severity of disability in individuals with PSP.[10][17] It consists of 28 items across six domains: daily activities, behavior, bulbar function, ocular motor skills, limb motor function, and gait/midline stability.[17][18] Scores for each item range from 0 to 2 or 0 to 4, with a total possible score of 100, where higher scores indicate greater disability.[17][18] The scale is typically administered by a trained neurologist and takes approximately 15-20 minutes to complete.[10][17]

    Cerebrospinal Fluid (CSF) Biomarker Analysis

    Neurofilament Light Chain (NfL): CSF NfL levels are a sensitive marker of neuroaxonal injury.[19][20] Quantitative analysis is typically performed using highly sensitive immunoassays, such as the Single-Molecule Array (Simoa) platform (e.g., Quanterix NF-Light® Advantage Kit).[21][22][23] The assay involves the capture and detection of NfL protein using specific antibodies, with signal amplification allowing for precise quantification even at low concentrations.[21][23] Samples are generally centrifuged to remove particulates before analysis.[19][24]

    Interleukin-6 (IL-6): CSF IL-6 levels are measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).[24][25][26] This method involves capturing IL-6 from the CSF sample with a specific antibody coated on a microplate.[25][26] A second, enzyme-linked antibody is then added to bind to a different site on the IL-6 protein.[25][26] The addition of a substrate results in a color change that is proportional to the amount of IL-6 present, which is then quantified by measuring the absorbance.[24][25][26]

    Visualizing the Pathways and Processes

    TPN101_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Pathological State in PSP cluster_2 TPN-101 Intervention LINE-1 RNA LINE-1 RNA Reverse Transcriptase Reverse Transcriptase LINE-1 RNA->Reverse Transcriptase LINE-1 DNA LINE-1 DNA Reverse Transcriptase->LINE-1 DNA Genomic Integration Genomic Integration LINE-1 DNA->Genomic Integration Dysregulated LINE-1 Expression Dysregulated LINE-1 Expression Increased Reverse Transcriptase Activity Increased Reverse Transcriptase Activity Dysregulated LINE-1 Expression->Increased Reverse Transcriptase Activity Overproduction of LINE-1 DNA Overproduction of LINE-1 DNA Increased Reverse Transcriptase Activity->Overproduction of LINE-1 DNA Innate Immune Response Innate Immune Response Overproduction of LINE-1 DNA->Innate Immune Response Neurodegeneration Neurodegeneration Innate Immune Response->Neurodegeneration TPN-101 TPN-101 Inhibition Inhibition TPN-101->Inhibition Inhibition->Increased Reverse Transcriptase Activity

    Caption: TPN-101's mechanism of action in inhibiting the pathological cascade initiated by LINE-1 dysregulation in PSP.

    TPN101_PSP_Trial_Workflow cluster_treatment_arms Double-Blind Treatment Arms Screening (6 weeks) Screening (6 weeks) Randomization (n=42) Randomization (n=42) Screening (6 weeks)->Randomization (n=42) Double-Blind Treatment (24 weeks) Double-Blind Treatment (24 weeks) Randomization (n=42)->Double-Blind Treatment (24 weeks) TPN-101 (100mg) TPN-101 (100mg) Open-Label Extension (24 weeks) Open-Label Extension (24 weeks) Double-Blind Treatment (24 weeks)->Open-Label Extension (24 weeks) Follow-up (4 weeks) Follow-up (4 weeks) Open-Label Extension (24 weeks)->Follow-up (4 weeks) TPN-101 (200mg) TPN-101 (200mg) TPN-101 (400mg) TPN-101 (400mg) Placebo Placebo

    Caption: Workflow of the Phase 2a clinical trial of TPN-101 in patients with Progressive Supranuclear Palsy.

    PSP_Therapeutic_Comparison cluster_tpn101 TPN-101 cluster_alternatives Alternatives PSP Therapeutics PSP Therapeutics AADvac1 Tau Immunotherapy AZP2006 Progranulin Modulator BMS-986168 Anti-tau Antibody TPN-101 TPN-101 Mechanism_T LINE-1 RT Inhibitor Biomarkers_T ↓ NfL, IL-6 Mechanism_T->Biomarkers_T Outcome_T PSPRS Stabilization Biomarkers_T->Outcome_T TPN-101->Mechanism_T

    Caption: Logical relationship comparing TPN-101's mechanism and outcomes with alternative PSP therapies.

    References

    Assessing the Specificity of BMS-986001 for LINE-1 Reverse Transcriptase: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative assessment of the nucleoside reverse transcriptase inhibitor (NRTI) BMS-986001 (also known as censavudine (B1668375) and TPN-101) and its specificity for the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1). The information presented herein is intended to assist researchers and drug development professionals in evaluating BMS-986001 as a potential tool for studying and targeting LINE-1 activity.

    Introduction to LINE-1 and Reverse Transcriptase Inhibition

    LINE-1 elements are autonomous retrotransposons that constitute a significant portion of the human genome. A full-length, active LINE-1 element encodes two proteins, ORF1p and ORF2p. The ORF2p protein possesses both endonuclease and reverse transcriptase (RT) activity, which are essential for the "copy-and-paste" mechanism of retrotransposition. This process can lead to insertional mutagenesis and genomic instability, and has been implicated in various diseases.

    Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiviral drugs that are structural analogs of natural nucleosides. Once phosphorylated to their active triphosphate form, they are incorporated into newly synthesized DNA chains by reverse transcriptases, leading to chain termination. While primarily developed to treat retroviral infections like HIV, several NRTIs have demonstrated inhibitory activity against LINE-1 RT.

    BMS-986001 is a novel NRTI that was initially developed for the treatment of HIV. Recent developments have seen this compound, now named TPN-101, being repurposed by Transposon Therapeutics for its specific inhibitory activity against LINE-1 reverse transcriptase in the context of neurodegenerative diseases.[1][2][3][4][5]

    Comparative Inhibitory Activity

    The following tables summarize the available quantitative data on the inhibitory activity of BMS-986001 and other relevant NRTIs against different reverse transcriptases. While direct, side-by-side comparative studies of BMS-986001 against both LINE-1 and viral RTs are not yet published in peer-reviewed literature, the available data allows for an initial assessment of its potential specificity.

    Table 1: Inhibitory Activity of BMS-986001 against Viral Reverse Transcriptases

    CompoundVirusAssay TypeCell TypeEC50Citation
    BMS-986001HIV-1 (Group M & O isolates)Single-cycle infectivityMAGIC-5A450 - 890 nM
    BMS-986001HIV-2 (isolates from treatment-naive individuals)Single-cycle infectivityMAGIC-5A30 - 81 nM

    EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in a cell-based assay.

    Table 2: Inhibitory Activity of Various NRTIs against LINE-1 Retrotransposition

    CompoundAssay TypeCell TypeIC50 (µM)Citation
    Stavudine (d4T)LINE-1 Retrotransposition Reporter AssayHeLa0.22
    Zidovudine (AZT)LINE-1 Retrotransposition Reporter AssayHeLa2.21
    Lamivudine (3TC)LINE-1 Retrotransposition Reporter AssayHeLa1.12
    Tenofovir disoproxil fumarateLINE-1 Retrotransposition Reporter AssayHeLa1.82

    IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function in a cell-based assay.

    While a direct IC50 value for BMS-986001 against LINE-1 is not publicly available in peer-reviewed literature, Transposon Therapeutics has explicitly stated that TPN-101 (BMS-986001) is a potent and specific inhibitor of LINE-1 reverse transcriptase. This suggests that its IC50 for LINE-1 RT is likely to be significant and potentially lower than that of some other NRTIs.

    Experimental Protocols

    A common method to assess the inhibitory effect of compounds on LINE-1 activity is the LINE-1 retrotransposition reporter assay.

    LINE-1 Retrotransposition Reporter Assay

    This cell-based assay is designed to quantify the frequency of LINE-1 retrotransposition events.

    Principle:

    A full-length LINE-1 element is engineered to contain a reporter gene cassette (e.g., for neomycin resistance or a fluorescent protein) in its 3' untranslated region (UTR). The reporter gene is interrupted by an intron and is cloned in the antisense orientation relative to the LINE-1 element. This ensures that the reporter protein is only expressed after the LINE-1 mRNA is transcribed, spliced, reverse transcribed into cDNA, and integrated into the host cell genome.

    General Protocol:

    • Cell Culture: HeLa cells or other suitable human cell lines are cultured in appropriate media.

    • Transfection: The cells are transfected with a plasmid vector containing the engineered LINE-1 element with the reporter cassette.

    • Drug Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., BMS-986001) or a vehicle control.

    • Selection (for antibiotic resistance reporters): After a period of time to allow for retrotransposition, the cells are cultured in a medium containing the selection agent (e.g., G418 for a neomycin resistance cassette).

    • Quantification:

      • For antibiotic resistance reporters, the number of drug-resistant colonies is counted.

      • For fluorescent reporters, the number of fluorescent cells is quantified using flow cytometry.

    • Data Analysis: The number of retrotransposition events (colonies or fluorescent cells) in the presence of the inhibitor is compared to the vehicle control to determine the IC50 value.

    Visualizations

    Signaling Pathway of LINE-1 Retrotransposition and Inhibition by NRTIs

    LINE1_Retrotransposition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Genomic_DNA Genomic DNA LINE1_Element LINE-1 Element Transcription Transcription LINE1_Element->Transcription LINE1_mRNA LINE-1 mRNA Transcription->LINE1_mRNA Export Integration Integration New_LINE1_Copy New LINE-1 Copy Integration->New_LINE1_Copy Translation Translation LINE1_mRNA->Translation RNP_Complex Ribonucleoprotein (RNP) Complex LINE1_mRNA->RNP_Complex ORF1p_ORF2p ORF1p & ORF2p (incl. Reverse Transcriptase) Translation->ORF1p_ORF2p ORF1p_ORF2p->RNP_Complex Reverse_Transcription Reverse Transcription RNP_Complex->Reverse_Transcription LINE1_cDNA LINE-1 cDNA Reverse_Transcription->LINE1_cDNA LINE1_cDNA->Integration Import NRTI BMS-986001 (NRTI) NRTI->Reverse_Transcription Inhibits

    Caption: LINE-1 retrotransposition pathway and the point of inhibition by NRTIs like BMS-986001.

    Experimental Workflow for LINE-1 Retrotransposition Reporter Assay

    Retrotransposition_Assay_Workflow Start Start Cell_Culture 1. Culture HeLa Cells Start->Cell_Culture Transfection 2. Transfect with LINE-1 Reporter Plasmid Cell_Culture->Transfection Drug_Treatment 3. Treat with BMS-986001 (or other NRTIs) Transfection->Drug_Treatment Incubation 4. Incubate to allow Retrotransposition Drug_Treatment->Incubation Selection 5. Apply Selection Pressure (e.g., G418) Incubation->Selection Quantification 6. Quantify Retrotransposition Events (Colony Counting or Flow Cytometry) Selection->Quantification Analysis 7. Determine IC50 Quantification->Analysis End End Analysis->End

    Caption: Workflow of the LINE-1 retrotransposition reporter assay for inhibitor screening.

    Conclusion

    The available evidence strongly suggests that BMS-986001 (TPN-101) is a potent inhibitor of LINE-1 reverse transcriptase. While direct comparative IC50 values against both LINE-1 and viral reverse transcriptases in the same study are needed for a definitive assessment of its specificity, the focused development of this compound for LINE-1-related pathologies by Transposon Therapeutics indicates a promising profile. Researchers investigating the biological roles of LINE-1 and developing therapies targeting its activity may find BMS-986001 to be a valuable and specific tool. Further independent studies are warranted to precisely quantify its inhibitory constants against LINE-1 RT and compare them directly with its activity against other viral and cellular polymerases.

    References

    A Comparative Analysis of the Safety Profiles of (2S,5S)-Censavudine and First-Generation NRTIs

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the safety profile of the investigational nucleoside reverse transcriptase inhibitor (NRTI), (2S,5S)-Censavudine (also known as BMS-986001), with that of first-generation NRTIs. The primary focus of this comparison is on mitochondrial toxicity, a well-documented class-wide adverse effect of early NRTIs. The information presented herein is compiled from preclinical and clinical data to assist researchers and drug development professionals in evaluating the potential of next-generation NRTIs with improved safety profiles.

    Executive Summary

    First-generation NRTIs, while pivotal in the treatment of HIV, are associated with significant mitochondrial toxicity. This toxicity stems primarily from the inhibition of human mitochondrial DNA polymerase-gamma (pol-γ), leading to mitochondrial DNA (mtDNA) depletion and subsequent cellular dysfunction. Clinical manifestations of this toxicity are diverse and can include lactic acidosis, myopathy, peripheral neuropathy, and lipoatrophy.

    This compound, a novel thymidine (B127349) analog, has been specifically designed to minimize interaction with pol-γ. Preclinical and in vitro studies suggest that Censavudine has a significantly improved safety profile compared to first-generation NRTIs, with minimal impact on mitochondrial function.

    Mechanism of Mitochondrial Toxicity with First-Generation NRTIs

    The primary mechanism of mitochondrial toxicity for first-generation NRTIs involves the inhibition of DNA polymerase-gamma, the sole DNA polymerase present in mitochondria. As nucleoside analogs, these drugs can be mistakenly incorporated into newly synthesized mtDNA strands by pol-γ. Lacking a 3'-hydroxyl group, their incorporation leads to chain termination, halting mtDNA replication. This disruption of mtDNA maintenance results in a decline in the levels of mitochondrially-encoded proteins, which are essential components of the electron transport chain. The subsequent impairment of oxidative phosphorylation leads to decreased ATP production and a shift towards anaerobic metabolism, resulting in the overproduction of lactate (B86563).

    NRTI First-Generation NRTI PolG DNA Polymerase-γ (pol-γ) NRTI->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Essential for mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Inhibition leads to ETC Electron Transport Chain Dysfunction mtDNA_dep->ETC Causes ATP Decreased ATP Production ETC->ATP Leads to Lactate Increased Lactate Production ETC->Lactate Leads to Toxicity Clinical Manifestations (Lactic Acidosis, Myopathy, etc.) ATP->Toxicity Lactate->Toxicity

    Figure 1: Signaling pathway of first-generation NRTI-induced mitochondrial toxicity.

    Comparative In Vitro Mitochondrial Toxicity

    In vitro assays are crucial for assessing the potential for drug-induced mitochondrial toxicity. Key parameters evaluated include the inhibition of pol-γ, the effect on mtDNA content in cultured cells, and the measurement of lactate production.

    Inhibition of DNA Polymerase-γ
    Mitochondrial DNA (mtDNA) Depletion

    The depletion of mtDNA is a direct consequence of pol-γ inhibition. Studies have shown a clear hierarchy among first-generation NRTIs in their ability to deplete mtDNA in cell culture.

    Drug ClassCompoundCell LineConcentrationDurationmtDNA Content (% of Control)Reference
    Investigational NRTI This compound Human Adipocytes40 µM19 daysNo significant effect[4]
    Human Renal Proximal Tubule Cells40 µM19 daysNo significant effect[4]
    Human Skeletal Muscle Cells40 µM19 daysNo significant effect[4]
    First-Generation NRTIs Zidovudine (B1683550) (AZT)HepG2300 µM9 days~75%[5]
    3T3-F442a10 µM-Significant increase*[6]
    Stavudine (B1682478) (d4T)HepG2300 µM9 days~60%[5]
    3T3-F442a10 µM-Significant depletion[6]
    Didanosine (B1670492) (ddI)HepG2300 µM9 daysComplete depletion[5]
    Zalcitabine (B1682364) (ddC)HepG230 µM9 daysComplete depletion[5]
    Lamivudine (B182088) (3TC)HepG2up to 300 µM9 daysNo significant change[5]

    *Note: Some studies have reported an increase in mtDNA content with Zidovudine treatment, which may be a compensatory mechanism in response to mtDNA damage[6].

    Lactate Production

    Increased lactate production is a functional consequence of impaired oxidative phosphorylation. Comparative data indicates a significant difference between Censavudine and some first-generation NRTIs.

    DrugCell LineConcentrationDurationLactate Production (% Increase vs. Control)Reference
    This compound Human Adipocytes200 µM19 daysSignificant decrease (~25%)[4]
    Zidovudine (AZT)HepG2 or SkMCs300 µM->200%[7]
    Tenofovir (Comparator)HepG2 or SkMCs300 µM-<20%[7]

    Preclinical and Clinical Safety Overview

    This compound

    Preclinical toxicology studies in rats and monkeys showed no evidence of mitochondrial toxicity with Censavudine administration[1]. The primary toxicity observed was bone marrow dyserythropoiesis at high doses[1]. Early-phase clinical trials in healthy volunteers and HIV-infected individuals found Censavudine to be generally well-tolerated, with most adverse events being mild and not considered drug-related[6][7]. It is noteworthy that the development of Censavudine for HIV-1 infection was discontinued, and it is now being investigated for neurodegenerative diseases.

    First-Generation NRTIs

    The clinical use of first-generation NRTIs has been limited by a range of toxicities, many of which are linked to mitochondrial dysfunction.

    DrugCommon Associated Mitochondrial Toxicities
    Zidovudine (AZT)Myopathy, cardiomyopathy, anemia, neutropenia, lactic acidosis, lipoatrophy[8]
    Stavudine (d4T)Peripheral neuropathy, pancreatitis, lactic acidosis, lipoatrophy[2]
    Didanosine (ddI)Pancreatitis, peripheral neuropathy, lactic acidosis, hepatic steatosis[9]
    Zalcitabine (ddC)Peripheral neuropathy, pancreatitis, oral ulcers
    Lamivudine (3TC)Generally better tolerated, but can be associated with pancreatitis[2]

    Experimental Protocols

    In Vitro Mitochondrial DNA Quantification

    This assay is used to determine the effect of a compound on the relative amount of mitochondrial DNA in a cell culture model.

    start Cell Culture with NRTI Treatment dna_ext Total DNA Extraction start->dna_ext qpcr Quantitative PCR (qPCR) dna_ext->qpcr mtDNA_amp Amplification of mtDNA target gene qpcr->mtDNA_amp nDNA_amp Amplification of nuclear DNA target gene qpcr->nDNA_amp analysis Data Analysis: Ratio of mtDNA to nDNA mtDNA_amp->analysis nDNA_amp->analysis

    Figure 2: Workflow for in vitro mitochondrial DNA quantification.

    Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2, CEM) are cultured in the presence of varying concentrations of the test compounds (NRTIs) for a specified duration (e.g., 4-19 days)[4][7].

    • DNA Extraction: Total DNA is isolated from the treated and control cells.

    • Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers and probes for a target gene on the mitochondrial genome (e.g., a subunit of cytochrome c oxidase) and a reference gene on the nuclear genome (e.g., β-actin).

    • Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial target to the nuclear reference gene. A decrease in this ratio in treated cells compared to control cells indicates mtDNA depletion.

    Lactate Production Assay

    This assay measures the accumulation of lactate in the cell culture medium as an indicator of a shift towards anaerobic metabolism.

    start Cell Culture with NRTI Treatment supernatant Collect Culture Supernatant start->supernatant assay Lactate Assay supernatant->assay colorimetric Enzymatic reaction leading to a colorimetric change assay->colorimetric measurement Measure Absorbance colorimetric->measurement analysis Calculate Lactate Concentration measurement->analysis

    Figure 3: Workflow for lactate production assay.

    Methodology:

    • Cell Culture: Cells are cultured with the test compounds as described for the mtDNA quantification assay.

    • Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

    • Lactate Assay: The concentration of lactate in the supernatant is determined using a commercially available lactate assay kit. These kits typically employ an enzymatic reaction where lactate is oxidized to pyruvate, which then reacts with a probe to produce a colorimetric or fluorescent signal.

    • Measurement: The absorbance or fluorescence is measured using a plate reader.

    • Data Analysis: The lactate concentration is calculated based on a standard curve and normalized to the cell number or total protein content. An increase in lactate production in treated cells compared to controls suggests mitochondrial dysfunction.

    Conclusion

    The available preclinical and in vitro data strongly suggest that this compound has a significantly improved mitochondrial safety profile compared to first-generation NRTIs. Its minimal inhibition of DNA polymerase-gamma translates to a reduced potential for mtDNA depletion and subsequent metabolic disturbances. While direct comparative clinical data on mitochondrial toxicity endpoints are limited due to the discontinuation of its development for HIV, the existing evidence positions Censavudine as a promising example of rational drug design aimed at mitigating the off-target toxicities that have limited the long-term use of earlier antiretroviral agents. This information is valuable for the ongoing development of safer NRTIs and for understanding the structure-activity relationships that govern mitochondrial toxicity.

    References

    Safety Operating Guide

    Proper Disposal of (2S,5S)-Censavudine: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    For Immediate Implementation: Researchers and laboratory personnel handling (2S,5S)-Censavudine must adhere to strict disposal protocols for hazardous pharmaceutical waste. As an investigational nucleoside reverse transcriptase inhibitor with potential genotoxic and organ-damaging effects, improper disposal of Censavudine poses a significant risk to environmental and public health. This guide provides essential procedural information for the safe handling and disposal of this compound, in line with established safety regulations.

    This compound, an investigational drug for HIV treatment, is classified as hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, it is imperative to manage its waste stream with the highest degree of caution.

    Key Disposal Principles

    Disposal of this compound and any materials contaminated with it must be conducted through a licensed hazardous waste disposal service. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

    General Prohibitions:

    • Do NOT dispose of this compound down the drain.

    • Do NOT mix with non-hazardous waste.

    • Do NOT attempt to incinerate without a proper permit and equipment.

    Disposal Protocol Summary

    The following table outlines the recommended disposal procedures for different forms of this compound waste.

    Waste TypeDisposal ContainerDisposal Procedure
    Unused or Expired this compound (Solid) Labeled Hazardous Waste ContainerCollect in a clearly labeled, sealed container. Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal vendor.
    Solutions containing this compound Labeled Hazardous Waste ContainerCollect all aqueous and solvent-based solutions in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's chemical waste guidelines.
    Contaminated Labware (e.g., vials, pipette tips, gloves) Labeled Hazardous Waste ContainerAll disposable materials that have come into contact with this compound should be considered hazardous waste and collected in a designated, labeled container for disposal.
    Empty Stock Vials Labeled Hazardous Waste ContainerEven if vials appear empty, they may contain residual amounts of the compound and should be disposed of as hazardous waste.

    Experimental Workflow for Disposal

    The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step.

    Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Institutional Procedures cluster_3 Final Disposal A Identify this compound Waste (Unused, Expired, Contaminated) B Segregate as Hazardous Pharmaceutical Waste A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Consult Institutional EHS Guidelines C->D E Request Waste Pickup D->E F Licensed Hazardous Waste Vendor Collects Waste E->F G Compliant Disposal (e.g., Incineration) F->G

    Caption: This diagram illustrates the step-by-step process for the safe and compliant disposal of this compound waste.

    Regulatory Context

    The disposal of investigational drugs like this compound falls under the purview of regulations governing pharmaceutical and hazardous waste. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is classified as controlled. For investigational new drugs used in clinical trials, all unused supplies must be returned to the sponsor or disposed of in accordance with the trial protocol and regulatory requirements.

    It is the responsibility of the researcher and their institution to ensure that all disposal procedures for this compound are fully compliant with all applicable regulations. Always err on the side of caution and treat this compound as hazardous material.

    References

    Safeguarding Researchers: A Comprehensive Guide to Handling (2S,5S)-Censavudine

    Author: BenchChem Technical Support Team. Date: December 2025

    For Immediate Use By Authorized Personnel

    This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S,5S)-Censavudine. The following procedural guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be implemented to ensure the safety of all personnel and the integrity of the research environment.

    This compound is an investigational nucleoside reverse transcriptase inhibitor. While a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits (OELs) is not publicly available, its classification as a potent compound necessitates stringent handling protocols. In the absence of specific data, it is recommended to handle this compound as a substance falling into SafeBridge Category 3.[1][2] This category is for compounds with high pharmacological activity or potential for significant toxicity, requiring advanced containment measures.[3]

    Personal Protective Equipment (PPE)

    The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the potent compound. The following table summarizes the recommended PPE for handling this compound.

    PPE CategoryItemSpecifications and Recommendations
    Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing concentrated solutions).
    Half- or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.
    Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination and at regular intervals.
    Body Protection Disposable CoverallsMade of materials such as Tyvek® to provide protection against chemical splashes and dust.
    Dedicated Lab CoatShould be worn over personal clothing and professionally laundered or disposed of as hazardous waste.
    Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
    Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting.

    Operational Plan: Step-by-Step Handling Protocol

    Adherence to a strict, step-by-step protocol is critical to minimize exposure and prevent contamination.

    Preparation and Engineering Controls
    • Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a containment isolator (glove box) or a certified chemical fume hood with appropriate face velocity.[4][5]

    • Negative Pressure: The handling area should be maintained under negative pressure relative to the surrounding areas to prevent the escape of airborne particles.[6]

    • Surface Protection: Line the work surface with absorbent, disposable bench paper.

    • Pre-weighing Preparation: All necessary equipment (spatulas, weigh boats, vials, solvents) should be placed inside the containment area before starting.

    • Emergency Kit: Ensure a spill kit and emergency response plan are readily accessible.

    Weighing and Aliquoting
    • Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

    • Tare Balance: Use an analytical balance inside the containment unit.

    • Minimize Dust: Handle the solid compound with care to avoid generating dust. Use gentle scooping motions.

    • Closed Transfer: Whenever possible, use closed-system transfer techniques.

    • Secure Container: Immediately cap and seal the stock container and any prepared vials.

    Solubilization
    • Solvent Addition: Add solvent to the vial containing the weighed compound slowly to avoid splashing.

    • Mixing: Cap the vial securely before mixing or vortexing. If sonication is required, ensure the vial is properly sealed.

    • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    Disposal Plan

    Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.

    • Waste Segregation:

      • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), bench paper, weigh boats, and contaminated labware should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

      • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

      • Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for hazardous chemical waste.

    • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.

    • Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.

    • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Disposal will typically involve high-temperature incineration by a licensed hazardous waste management company.[7][8]

    Emergency Procedures

    In case of accidental exposure, immediate action is critical.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    In case of a spill:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

    • Secure the Area: Restrict access to the spill area.

    • Spill Cleanup (Trained Personnel Only):

      • Don appropriate PPE, including respiratory protection.

      • Cover the spill with absorbent material from a chemical spill kit.

      • Work from the outside of the spill inwards to prevent spreading.

      • Carefully collect all contaminated materials into a hazardous waste container.

      • Decontaminate the spill area with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse). All cleaning materials must be disposed of as hazardous waste.[9]

    • Report: Report the incident to your supervisor and EHS office.

    Safe Handling Workflow for this compound

    Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures prep_area 1. Designate & Secure Handling Area prep_ppe 2. Assemble Required PPE prep_area->prep_ppe prep_materials 3. Prepare Materials & Spill Kit prep_ppe->prep_materials don_ppe 4. Don PPE prep_materials->don_ppe weigh 5. Weigh & Aliquot in Containment don_ppe->weigh exposure Exposure Occurs don_ppe->exposure dissolve 6. Solubilize Compound weigh->dissolve spill Spill Occurs weigh->spill weigh->exposure decontaminate 7. Decontaminate Work Surfaces dissolve->decontaminate dissolve->spill segregate_waste 8. Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe dispose 10. Transfer Waste to EHS doff_ppe->dispose emergency_response Activate Emergency Response Plan spill->emergency_response exposure->emergency_response

    Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

    References

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.